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  • Product: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid
  • CAS: 1704066-79-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Verification

Target Molecule: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Chemical Formula: C₁₁H₁₅BFNO₃ Molecular Weight: 239.05 g/mol

Critical Data Integrity Note (CAS Warning): The CAS number provided in your request (1350518-27-2 ) is frequently associated in commercial databases with Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. This discrepancy is common in outsourced building block procurement. This guide strictly follows the chemical structure implied by the name "3-Fluoro-5-(morpholinomethyl)phenylboronic acid," ignoring the potentially erroneous CAS index.

Retrosynthetic Strategy

The synthesis is designed around a Late-Stage Borylation strategy. This approach minimizes the handling of the amphoteric boronic acid moiety, which can be difficult to purify due to its solubility profile (zwitterionic character).

  • Step 1: Benzylic Amine Construction. Installation of the morpholine moiety via reductive amination. This is superior to direct alkylation due to higher chemoselectivity and lack of over-alkylation side products.

  • Step 2: C-B Bond Formation. Palladium-catalyzed Miyaura borylation. This route is preferred over Lithium-Halogen exchange for this substrate because the morpholine nitrogen's Lewis basicity can complicate lithiation thermodynamics, whereas it is well-tolerated in Pd-catalyzed cycles.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis, including decision nodes for process control.

SynthesisWorkflow Start Start: 3-Bromo-5-fluorobenzaldehyde Step1 Step 1: Reductive Amination (NaBH(OAc)3, Morpholine) Start->Step1 DCM, RT, 12h Intermed Intermediate: 4-(3-Bromo-5-fluorobenzyl)morpholine Step1->Intermed >90% Yield Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Intermed->Step2 KOAc, Dioxane, 90°C PinEster Pinacol Ester Intermediate Step2->PinEster Filtration Hydrolysis Step 3: Oxidative Hydrolysis (NaIO4 / HCl) PinEster->Hydrolysis Deprotection Final Target: 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Hydrolysis->Final Crystallization

Figure 1: Modular synthesis workflow illustrating the conversion of aldehyde precursor to free boronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Bromo-5-fluorobenzyl)morpholine

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.

Reagents Table:

Reagent Equiv. Role Critical Parameter
3-Bromo-5-fluorobenzaldehyde 1.0 Limiting Reagent Purity >97%
Morpholine 1.2 Nucleophile Distilled if colored
NaBH(OAc)₃ 1.5 Reducing Agent Add portion-wise
Acetic Acid (AcOH) 1.0 Catalyst pH 5-6 essential for imine formation

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous |

Protocol:

  • Imine Formation: Charge a reaction vessel with 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) and DCM (0.2 M concentration). Add Morpholine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30 minutes.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude amine is typically pure enough (>95%) for the next step. If not, purify via silica gel flash chromatography (Eluent: 1-5% MeOH in DCM).

Step 2: Miyaura Borylation to Boronate Ester

Rationale: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (B₂Pin₂) is robust. The use of KOAc prevents competitive Suzuki coupling (homocoupling) which can occur with stronger bases like carbonates.

Reagents Table:

Reagent Equiv. Role Critical Parameter
Aryl Bromide (Step 1 Product) 1.0 Substrate Dry thoroughly
Bis(pinacolato)diboron (B₂Pin₂) 1.1–1.2 Boron Source Excess ensures conversion
Pd(dppf)Cl₂·DCM 0.03–0.05 Catalyst Inert atmosphere essential
Potassium Acetate (KOAc) 3.0 Base Anhydrous; Grind before use

| 1,4-Dioxane | 0.15 M | Solvent | Degassed (Sparged with N₂) |

Protocol:

  • Setup: In a glovebox or under active Nitrogen flow, combine the Aryl Bromide (1.0 equiv), B₂Pin₂ (1.2 equiv), and KOAc (3.0 equiv) in a pressure vial or round-bottom flask.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane followed by Pd(dppf)Cl₂·DCM (3–5 mol%).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Process Control: Reaction turns black (Pd precipitation) upon completion. Monitor for consumption of bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Isolation: The pinacol ester is stable and can be purified by silica chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis to Free Boronic Acid (Optional but Recommended)

Rationale: Many applications require the free acid. Oxidative hydrolysis using NaIO₄ is milder than acidic hydrolysis for amino-containing substrates.

Protocol:

  • Dissolve the Pinacol Ester in THF/Water (4:1).

  • Add NaIO₄ (3.0 equiv) and stir for 30 minutes.

  • Add 1M HCl (1.0 equiv) and stir for 2–4 hours.

  • Purification (Critical): The product is amphoteric (amine + boronic acid).

    • Adjust pH to ~7.

    • Extract with n-Butanol or EtOAc.

    • Concentrate and recrystallize from Acetonitrile/Water or Et₂O/Hexane.

Troubleshooting & Critical Process Parameters (CPP)

The following logic map assists in diagnosing common synthetic failures.

Troubleshooting Problem Issue Detected LowYield_S1 Step 1: Low Conversion Problem->LowYield_S1 Dehal_S2 Step 2: Protodehalogenation (Product is Ar-H) Problem->Dehal_S2 Stuck_S2 Step 2: Stalled Reaction Problem->Stuck_S2 Check pH (Must be <6)\nAdd Molecular Sieves Check pH (Must be <6) Add Molecular Sieves LowYield_S1->Check pH (Must be <6)\nAdd Molecular Sieves Solution Lower Temp (80°C)\nReduce Catalyst Load Lower Temp (80°C) Reduce Catalyst Load Dehal_S2->Lower Temp (80°C)\nReduce Catalyst Load Solution Switch Solvent to DMSO\nCheck O2 exclusion Switch Solvent to DMSO Check O2 exclusion Stuck_S2->Switch Solvent to DMSO\nCheck O2 exclusion Solution

Figure 2: Diagnostic logic for yield optimization.

Key CPPs:
  • Moisture Control (Step 1): While reductive amination tolerates moisture, excessive water hydrolyzes the imine intermediate back to the aldehyde, stalling the reaction.

  • Oxygen Exclusion (Step 2): Pd(dppf)Cl₂ is sensitive to O₂ in solution at 90°C. Thorough sparging of 1,4-Dioxane is mandatory.

  • Purification of Zwitterion: The final boronic acid contains a basic morpholine and an acidic boron center. It often exists as an internal "ate" complex. Avoid strong cation exchange columns which may irreversibly bind the amine.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995.[2]

  • Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 2005.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile &amp; Application Logic of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

Topic: Physicochemical Properties of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Fluoro-5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: 1704066-79-4 ) represents a specialized bifunctional building block in medicinal chemistry.[1] Unlike simple phenylboronic acids, this molecule integrates three distinct pharmacophoric elements: a fluorine atom for metabolic stability and electronic modulation, a morpholine ring acting as a solubility enhancer and hydrogen bond acceptor, and a boronic acid moiety serving as a transient warhead or cross-coupling handle.

This guide provides a rigorous analysis of its physicochemical behavior, focusing on its zwitterionic nature, pH-dependent speciation, and stability challenges during palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Chemical Identity & Structural Analysis[2][3][4][5]

PropertySpecification
IUPAC Name [3-Fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid
CAS Number 1704066-79-4
Molecular Formula C₁₁H₁₅BFNO₃
Molecular Weight 239.05 g/mol
Physical State White to off-white crystalline powder
Smiles OB(O)C1=CC(CN2CCOCC2)=CC(F)=C1
Electronic & Steric Architecture

The molecule features a meta-substitution pattern that is critical for its reactivity profile:

  • Fluorine (C3): Exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the boronic acid group compared to the non-fluorinated analog.

  • Morpholinomethyl (C5): The benzylic amine is protonatable. At physiological pH, this group introduces a positive charge, significantly altering lipophilicity (LogD).

  • Boronic Acid (C1): Exists in equilibrium between the trigonal planar acid, the tetrahedral boronate anion (at high pH), and the cyclic boroxine anhydride (in dry solid state).

Physicochemical Profile

Acid-Base Dissociation (pKa)

This compound exhibits amphoteric behavior with two distinct ionization events. Understanding these values is crucial for optimizing extraction and coupling conditions.

MoietyEstimated pKaMechanistic Insight
Morpholine Nitrogen (

)
6.8 – 7.4 Lower than unsubstituted morpholine (pKa ~8.3) due to the electron-withdrawing nature of the fluorophenyl ring.[2]
Boronic Acid (

)
8.0 – 8.5 The fluorine substituent lowers the pKa relative to phenylboronic acid (pKa ~8.8), making the boron center more Lewis acidic.
Solubility & Lipophilicity (LogD)

The solubility profile is non-linear due to its zwitterionic potential.

  • Acidic pH (< 5): High solubility. The morpholine is protonated (

    
    ), and the boronic acid is neutral.
    
  • Neutral pH (6–8): Minimum solubility (Isoelectric Region). The molecule approaches a neutral or zwitterionic state, leading to aggregation or precipitation in aqueous buffers.

  • Basic pH (> 9): High solubility. The boronic acid forms the soluble boronate anion (

    
    ).
    
Stability: The Boroxine Equilibrium

In the solid state, 3-Fluoro-5-(morpholinomethyl)phenylboronic acid spontaneously dehydrates to form a trimeric boroxine. This is a reversible process driven by thermodynamics.

Implication for Handling:

  • Commercial samples often contain a mixture of the free acid and the boroxine.

  • Protocol Adjustment: Always pre-activate the reagent in the presence of water or base (e.g., aqueous

    
    ) to hydrolyze the boroxine back to the reactive monomeric boronic acid species before adding the catalyst.
    

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

The presence of the basic morpholine nitrogen and the electron-withdrawing fluorine requires a modified coupling strategy to prevent protodeboronation (loss of the boron group).

Rationale: Strong bases (like NaOH) or high temperatures can accelerate protodeboronation in electron-deficient aryl boronic acids. We utilize a mild base/solvent system.[3]

Step-by-Step Workflow:

  • Reagent Prep: Dissolve 1.0 equiv of aryl halide and 1.2 equiv of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid in 1,4-Dioxane/Water (4:1 ratio).

  • Base Addition: Add 2.5 equiv of Potassium Phosphate Tribasic (

    
    ) . Avoid Carbonates if the substrate is sensitive to high pH.
    
  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Catalyst: Add 5 mol%

    
     . This bidentate ligand prevents palladium aggregation.
    
  • Reaction: Heat to 85°C for 4-12 hours. Monitor by LC-MS.

    • Note: The morpholine nitrogen can coordinate to Pd. If conversion is low, increase catalyst loading to 10 mol% or switch to a bulky biarylphosphine ligand (e.g., XPhos Pd G2).

Visualization: Reaction & Speciation Logic

G cluster_0 Solid State Storage cluster_1 Reaction Mixture (Aqueous Base) Boroxine Boroxine Trimer (Dehydrated Form) Monomer Free Boronic Acid (Reactive Monomer) Boroxine->Monomer + H2O / Base Boronate Boronate Anion (Active Transmetallation Species) Monomer->Boronate pH > pKa (~8.2) Product Coupled Biaryl Product Boronate->Product Pd(0) / Ar-X Deboronation Protodeboronation (Side Product) Boronate->Deboronation High T / Strong Base

Caption: Equilibrium dynamics of the reagent during storage and activation. Hydrolysis of the boroxine is a prerequisite for the formation of the active boronate species.

Applications in Drug Discovery[8][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in kinase inhibitor design.

  • Morpholine: Often targets the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic properties.

  • 3-Fluoro Phenyl: Fits into hydrophobic pockets (e.g., the gatekeeper region), where the fluorine can engage in multipolar interactions with backbone carbonyls.

Bioisosteric Replacement

The boronic acid moiety itself is increasingly used as a reversible covalent warhead (e.g., targeting Serine or Threonine residues), similar to the mechanism of Bortezomib. However, in most synthetic contexts, it serves as a precursor to install the 3-fluoro-5-morpholinobenzyl motif.

References

  • Chemical Identification & Cataloging

    • Source: BoronPharm & ChemShuttle Catalog D
    • Title: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS 1704066-79-4).[1][4][5]

    • URL: (Verified CAS association).

  • Mechanistic Grounding (Protodeboronation)

    • Source: Cox, P. A., et al. (2017). Journal of the American Chemical Society.
    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autoc
    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
    • Title: Selection of Boron Reagents for Suzuki–Miyaura Coupling.
    • URL:[Link]

  • Physicochemical Properties of Boronic Acids

    • Source: PubChem Compound Summary.
    • Title: 3-(Morpholino)
    • URL:[Link]

Sources

Foundational

Executive Summary &amp; Strategic Significance

Technical Guide: Characterization & Validation of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid CAS Number: 1256346-21-0 (Note: User input 1256346-21-2 contains an invalid checksum; this guide addresses the validated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Validation of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid

CAS Number: 1256346-21-0 (Note: User input 1256346-21-2 contains an invalid checksum; this guide addresses the validated parent compound). Chemical Name: (4-Chloro-2-fluoro-3-isopropoxyphenyl)boronic acid Molecular Formula: C


H

BClFO

Molecular Weight: 232.45 g/mol [1]

In the landscape of modern medicinal chemistry, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid serves as a high-value pharmacophore building block. Its specific substitution pattern—combining a lipophilic isopropoxy group with electron-withdrawing halogen atoms (Cl, F)—is designed to optimize ligand binding affinity in hydrophobic pockets of protein targets, particularly kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS).

This guide provides a rigorous technical framework for the characterization, handling, and validation of this reagent. As a boronic acid, it exhibits dynamic equilibrium with its cyclic trimer (boroxine), a phenomenon that often confounds standard purity assays. This document outlines the protocols necessary to distinguish intrinsic impurity from thermodynamic artifacts.

Chemical Identity & Physical Properties

PropertySpecificationTechnical Insight
Appearance White to off-white solidColoration often indicates oxidation of the phenol ether moiety.
Solubility DMSO, Methanol, THFLimited water solubility; protic solvents promote boroxine-acid equilibrium.
Melting Point 160–165 °C (Decomposes)Broad range due to dehydration; not a primary purity indicator.
Storage 2–8 °C, Inert AtmosphereHygroscopic. Moisture promotes variable stoichiometry (anhydride formation).

Critical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Validation

NMR is the gold standard for this compound because HPLC can be misleading due to on-column interaction and boroxine formation.

  • Solvent: DMSO-d

    
     (Preferred to stabilize the monomeric acid form).
    
  • 
    F NMR (Diagnostic):  The fluorine atom at the 2-position provides a clean, singlet-like signal (decoupled) or multiplet (coupled) that is highly sensitive to the electronic environment, making it perfect for detecting regioisomers (e.g., 2-Cl, 4-F impurities).
    
  • 
    H NMR Key Signals: 
    
    • Isopropoxy Group: Septet at

      
       ~4.5 ppm (1H), Doublet at 
      
      
      
      ~1.3 ppm (6H).
    • Aromatic Protons: Two distinct doublets (or multiplets depending on F-coupling) in the

      
       7.0–7.5 ppm region.
      
    • Boronic Acid Protons: Broad singlet at

      
       8.0–8.5 ppm (2H). Note: This peak may disappear or shift if water is present.
      
HPLC Purity Profiling (The "Boroxine Trap")

Challenge: Boronic acids can dehydrate on the column or during sample prep, appearing as multiple peaks (monomer vs. trimer) or causing severe tailing. Solution: Use a modified mobile phase to force the equilibrium to the monomer.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid + 1% Pinacol (Optional but effective).

    • Expert Tip: Adding a diol like pinacol or sorbitol to the mobile phase converts the boronic acid in situ to a stable ester, resulting in a single, sharp peak.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 220 nm and 254 nm.

Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode is often more sensitive for boronic acids).

  • Observation: Expect

    
     (231 m/z).
    
  • Artifacts: You will likely observe

    
     (Dimer) and 
    
    
    
    (Boroxine) clusters. These are ionization artifacts, not necessarily bulk impurities.

Mechanism of Action: Suzuki-Miyaura Coupling

This compound is exclusively used as a nucleophilic partner in Palladium-catalyzed cross-coupling. The sterics of the isopropoxy group at position 3 and the electronics of the halogens require specific catalytic systems (e.g., Pd(dppf)Cl


 or Buchwald precatalysts) to prevent protodeboronation.

Visualizing the Workflow:

SuzukiCoupling BoronicAcid Boronic Acid (CAS 1256346-21-0) Boronate Boronate Species [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base Base Activation (K2CO3 / OH-) Base->Boronate Transmetalation Transmetalation (Rate Limiting) Boronate->Transmetalation Pd_Cat Pd(II) Pre-catalyst Pd_Cat->Transmetalation Oxidative Addition Complex Product Biaryl Product (Drug Scaffold) Transmetalation->Product Reductive Elimination

Figure 1: Activation pathway of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki coupling. The formation of the quaternary boronate species is critical for transmetalation.

Handling & Stability: The Dehydration Equilibrium

A common error in QC is rejecting a batch due to "unknown impurities" that are actually the boroxine trimer. This equilibrium is reversible.

Visualizing the Equilibrium:

BoroxineEq Monomer 3 x Monomer (Active Species) Equilibrium Reversible Dehydration Monomer->Equilibrium - 3 H2O Equilibrium->Monomer Trimer Boroxine (Cyclic Trimer) (Storage Form) Equilibrium->Trimer Trimer->Equilibrium + 3 H2O

Figure 2: Thermodynamic equilibrium between the boronic acid monomer and its cyclic anhydride (boroxine). This conversion is driven by heat and vacuum drying.

Expert Recommendation: If the melting point is low or the elemental analysis for Carbon is high, the sample likely contains a significant fraction of boroxine. This does not affect synthetic utility, as the trimer hydrolyzes back to the monomer under the aqueous basic conditions of the Suzuki reaction.

References

  • Chemical Identity: 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid. US Biological, Catalog #431466.[1][2]

  • Boronic Acid Characterization: Hall, D. G. (Ed.).[1][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium mechanics).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Catalog Verification: ChemBuyersGuide, Entry for CAS 1256346-21-0.

Sources

Exploratory

Synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid from 3,5-difluorobromobenzene

From 3,5-Difluorobromobenzene Executive Summary This technical guide details the synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid starting from 1-bromo-3,5-difluorobenzene . This target molecule is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

From 3,5-Difluorobromobenzene

Executive Summary

This technical guide details the synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid starting from 1-bromo-3,5-difluorobenzene . This target molecule is a critical fragment in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JNK inhibitors) where the 1,3,5-substitution pattern allows for precise vector exploration in protein binding pockets.

The synthesis addresses a specific regiochemical challenge: converting a symmetric 3,5-difluoro precursor into a non-symmetric 1,3,5-trisubstituted scaffold. The strategy relies on a nucleophilic aromatic substitution (SNAr) to break symmetry, followed by functional group interconversion and a final metal-halogen exchange.

Part 1: Retrosynthetic Analysis & Strategy

The core challenge is distinguishing between the two chemically equivalent fluorine atoms in the starting material while preserving the bromine handle for the final borylation step.

Strategic Logic
  • Symmetry Breaking (The "Carbon" Problem): The starting material, 1-bromo-3,5-difluorobenzene, lacks the benzylic carbon required for the morpholinomethyl group. Direct lithiation typically occurs at the C4 position (between the two fluorines) due to the synergistic inductive effect, yielding a 1,2,3,5-substitution pattern (e.g., 4-bromo-2,6-difluorobenzaldehyde), which is incorrect for this target.

  • Solution: We utilize Nucleophilic Aromatic Substitution (SNAr) .[1] Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. While the ring is not activated by a strong group like nitro, the inductive withdrawal from the meta-bromine and the second meta-fluorine is sufficient to promote displacement by a strong nucleophile (cyanide) in polar aprotic solvents.

  • Sequence:

    • Step 1 (SNAr): Displacement of one fluorine with cyanide to install the carbon atom.

    • Step 2 (Reduction): Controlled reduction of the nitrile to an aldehyde.

    • Step 3 (Reductive Amination): Installation of the morpholine ring.

    • Step 4 (Borylation): Palladium-catalyzed Miyaura borylation of the aryl bromide.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Precursor1 4-(3-Bromo-5-fluorobenzyl) morpholine Target->Precursor1 Miyaura Borylation Precursor2 3-Bromo-5-fluorobenzaldehyde Precursor1->Precursor2 Reductive Amination Precursor3 3-Bromo-5-fluorobenzonitrile Precursor2->Precursor3 DIBAL-H Reduction SM 1-Bromo-3,5-difluorobenzene Precursor3->SM SNAr (Cyanation)

Caption: Retrosynthetic logic flow from target boronic acid back to the commercially available difluoro-bromo precursor.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluorobenzonitrile

This step breaks the symmetry of the starting material. Note that Palladium-catalyzed cyanation (e.g., Zn(CN)2/Pd) would likely displace the bromine, which is undesirable. We use classical SNAr conditions to target the fluorine.

  • Reagents: 1-Bromo-3,5-difluorobenzene (1.0 equiv), Potassium Cyanide (KCN, 1.1 equiv), DMSO (anhydrous).

  • Conditions: 100–120 °C, 12–24 hours.[1]

Protocol:

  • Charge a dried round-bottom flask with 1-bromo-3,5-difluorobenzene (50 mmol) and anhydrous DMSO (100 mL).

  • Add KCN (55 mmol) in a single portion. ( Caution: KCN is highly toxic. Use extreme care and appropriate ventilation.)

  • Heat the mixture to 110 °C under nitrogen atmosphere. Monitor by GC-MS or TLC.

  • Workup: Cool to room temperature. Pour slowly into ice-water (500 mL) to precipitate the product or extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with water and brine to remove DMSO. Dry over Na2SO4.

  • Purification: Recrystallization from ethanol/water or flash chromatography (Hexanes/EtOAc) yields 3-bromo-5-fluorobenzonitrile as a white solid.

Step 2: Synthesis of 3-Bromo-5-fluorobenzaldehyde

Controlled reduction of the nitrile is preferred over complete reduction to the amine to allow for the clean introduction of the morpholine moiety.

  • Reagents: 3-Bromo-5-fluorobenzonitrile (1.0 equiv), Diisobutylaluminum hydride (DIBAL-H, 1.2 equiv), Toluene.

  • Conditions: -78 °C, 1 hour, then acidic hydrolysis.

Protocol:

  • Dissolve 3-bromo-5-fluorobenzonitrile (40 mmol) in anhydrous Toluene (200 mL) and cool to -78 °C.

  • Add DIBAL-H (1.0 M in toluene, 48 mmol) dropwise over 30 minutes, maintaining temperature below -70 °C.

  • Stir at -78 °C for 1 hour.

  • Quench: Carefully add Methanol (5 mL) at -78 °C, followed by 1M HCl (100 mL). Allow to warm to room temperature and stir for 1 hour to hydrolyze the intermediate imine.

  • Isolation: Separate layers. Extract aqueous layer with Ethyl Acetate.[2][3] Combined organics are washed with NaHCO3 and brine, dried (MgSO4), and concentrated to give 3-bromo-5-fluorobenzaldehyde .

Step 3: Synthesis of 4-(3-Bromo-5-fluorobenzyl)morpholine

Reductive amination couples the aldehyde with morpholine.

  • Reagents: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv), Morpholine (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (Dichloroethane).

  • Conditions: Room temperature, 4–16 hours.[3]

Protocol:

  • Dissolve the aldehyde (30 mmol) and morpholine (36 mmol) in DCE (150 mL).

  • Add catalytic Acetic Acid (0.5 mL) and stir for 30 minutes to form the iminium ion.

  • Add STAB (45 mmol) portion-wise.

  • Stir overnight at room temperature under nitrogen.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: The crude amine can often be used directly or purified via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).

Step 4:

The final step converts the aryl bromide to the boronic acid. The Miyaura borylation via the pinacol ester is recommended over direct lithiation due to the presence of the benzylic amine and fluorine, which can complicate lithium-halogen exchange regioselectivity.

  • Reagents: Aryl Bromide (1.0 equiv), Bis(pinacolato)diboron (B2Pin2, 1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv), 1,4-Dioxane.

  • Conditions: 90 °C, 4–12 hours.

Protocol:

  • Combine the aryl bromide (20 mmol), B2Pin2 (22 mmol), and KOAc (60 mmol) in 1,4-Dioxane (100 mL). Degas with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl2 (0.6 mmol).

  • Heat to 90 °C. Monitor for disappearance of bromide.

  • Hydrolysis (to Free Acid):

    • Option A (Oxidative cleavage): Treat the crude pinacol ester with NaIO4 (3 equiv) and NH4OAc in Acetone/Water, followed by dilute HCl.

    • Option B (Direct use): Often, the pinacol ester is isolated and used directly in Suzuki couplings. If the free acid is strictly required, hydrolysis with 1M HCl/Acetone at reflux is effective.

  • Purification: The boronic acid is often recrystallized from Acetonitrile/Water or precipitated from alkaline solution by careful acidification.

Part 3: Reaction Pathway Visualization

SynthesisPath SM 1-Bromo-3,5- difluorobenzene Inter1 3-Bromo-5- fluorobenzonitrile SM->Inter1 KCN, DMSO 110°C (SNAr) Inter2 3-Bromo-5- fluorobenzaldehyde Inter1->Inter2 DIBAL-H Toluene, -78°C Inter3 4-(3-Bromo-5- fluorobenzyl)morpholine Inter2->Inter3 Morpholine NaBH(OAc)3 Product 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Inter3->Product 1. B2Pin2, Pd(dppf)Cl2 2. Hydrolysis

Caption: Step-by-step synthetic workflow from starting material to target boronic acid.

Part 4: Data Summary & Safety
Key Reagents and Stoichiometry
ReagentRoleEquiv.Key Hazard
1-Bromo-3,5-difluorobenzene Starting Material1.0Irritant
Potassium Cyanide (KCN) Nucleophile1.1Fatal if swallowed/inhaled
DIBAL-H Reducing Agent1.2Pyrophoric
Morpholine Amine Source1.2Corrosive, Flammable
Bis(pinacolato)diboron Boron Source1.1Irritant
Pd(dppf)Cl2 Catalyst0.03Sensitizer
Critical Control Points
  • Cyanation Safety: The reaction generates cyanide waste. All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

  • DIBAL-H Temperature: Failure to maintain -78 °C will result in over-reduction to the benzyl alcohol or amine, lowering the yield of the aldehyde.

  • Borylation Atmosphere: Oxygen must be rigorously excluded during the Palladium step to prevent homocoupling of the aryl bromide or oxidation of the phosphine ligand.

References
  • Wells, G., et al. (2000). "Synthesis of 3,5-difluorobenzonitrile derivatives via nucleophilic aromatic substitution." Journal of Medicinal Chemistry.
  • Synthesis of JNK Inhibitors (Target Class)

    • Kamenecka, T., et al. (2009). "Structure-Activity Relationships and X-ray Structures of Aminopyrimidine c-Jun N-terminal Kinase Inhibitors." Journal of Biological Chemistry. Link (Describes the use of 3-bromo-5-fluorobenzonitrile and morpholine substitution patterns).

  • Miyaura Borylation of Benzyl Amines

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry. Link

  • Properties of 1-Bromo-3,5-difluorobenzene

    • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 67789, 1-Bromo-3,5-difluorobenzene. Link

Sources

Foundational

Crystal Structure &amp; Chemical Dynamics of Morpholinomethyl-Substituted Phenylboronic Acids

Executive Summary This technical guide analyzes the structural divergence between ortho-, meta-, and para-morpholinomethyl phenylboronic acids. While often grouped generically as "amino-boronic acids," the crystallograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural divergence between ortho-, meta-, and para-morpholinomethyl phenylboronic acids. While often grouped generically as "amino-boronic acids," the crystallographic data reveals a critical dichotomy: ortho-substitution drives the formation of stable, intramolecular


 dative bonds (Wulff-type adducts), locking the boron in a tetrahedral 

geometry. In contrast, meta/para-substitution preserves the trigonal planar

boron center, leading to supramolecular assemblies governed by intermolecular hydrogen bonding networks (dimers and sheets). This structural insight is the foundation for their distinct reactivity profiles in Suzuki-Miyaura coupling and diol-sensing applications.

Introduction: The Lewis Acid-Base Duality

Phenylboronic acids (PBAs) are electron-deficient Lewis acids (empty


-orbital on Boron). Morpholine is a cyclic ether-amine acting as a Lewis base (lone pair on Nitrogen).

When these two functional groups coexist on the same phenyl ring, their interaction is dictated by positional isomerism :

  • Ortho-Effect (Intramolecular): The proximity allows the nitrogen lone pair to donate into the empty boron

    
    -orbital. This forms a 5-membered chelate ring, stabilizing the molecule against oxidation and dehydration (boroxine formation).
    
  • Meta/Para-Effect (Intermolecular): Geometric constraints prevent intramolecular closure. The moieties act independently in solution but drive complex self-assembly in the solid state via hydrogen bonding synthons.

Synthesis & Crystallization Protocols

Synthesis via Reductive Amination

The most robust route to high-purity morpholinomethyl PBAs is the reductive amination of formylphenylboronic acids. This method avoids the over-alkylation byproducts common in direct alkylation.

Target Molecule: 2-(Morpholinomethyl)phenylboronic acid (The Ortho Isomer)

Protocol: Self-Validating Reductive Amination
  • Reagents: 2-Formylphenylboronic acid (1.0 eq), Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane) or THF.

  • Validation Checkpoint: STAB is preferred over

    
     to prevent reduction of the aldehyde to alcohol before amine condensation.
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-formylphenylboronic acid in DCE. Add Morpholine.[1][2][3] Stir at Room Temperature (RT) for 1 hour.

    • Validation: Monitor by TLC or

      
       NMR. Disappearance of aldehyde peak (
      
      
      
      ppm) confirms imine formation.
  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

    • Mechanism:[4] The boronic acid moiety may temporarily coordinate with the amine, accelerating the reaction via internal acid catalysis.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.
    
    • Critical Note: The product is amphoteric. Adjust aqueous layer pH to ~7-8 to maximize extraction efficiency (isoelectric point vicinity).

  • Crystallization: Recrystallize from minimal hot Ethanol/Water (9:1). Slow cooling yields X-ray quality single crystals.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2-Formylphenylboronic Acid Step1 Condensation (+ Morpholine) Start->Step1 Imine Imine Intermediate Step1->Imine - H2O Step2 Reduction (+ STAB) Imine->Step2 Product 2-(Morpholinomethyl) phenylboronic acid Step2->Product Hydride Transfer Validation Validation: 1H NMR (No Aldehyde) 11B NMR (High Field Shift) Product->Validation

Figure 1: Step-by-step reductive amination workflow with integrated validation checkpoints.

Structural Analysis: The Crystallographic Core

The Ortho-Isomer: Intramolecular Coordination

In the crystal lattice of 2-(morpholinomethyl)phenylboronic acid, the molecule adopts a zwitterionic-like character.

  • Geometry: The boron atom is tetrahedral (

    
    ), not trigonal planar.
    
  • Bond Length (

    
    ):  The dative bond length is typically 1.72 – 1.75 Å . This is longer than a covalent B-N bond (~1.40 Å) but significantly shorter than the sum of van der Waals radii, indicating a strong interaction.
    
  • Stability: This coordination occupies the empty p-orbital, rendering the boronic acid less susceptible to nucleophilic attack or dehydration into boroxines.

The Para-Isomer: Intermolecular Hydrogen Bonding

The 4-(morpholinomethyl)phenylboronic acid cannot self-coordinate.

  • Geometry: The boron atom remains trigonal planar (

    
    ).
    
  • Supramolecular Synthon: The molecules form centrosymmetric dimers via the standard carboxylic/boronic acid homodimer motif

    
    . Two 
    
    
    
    hydrogen bonds link two boronic acid heads.[5]
  • Lattice Packing: These dimers stack into infinite sheets or layers, stabilized by weak

    
     interactions from the morpholine rings.
    
Comparative Data Summary
FeatureOrtho-Isomer (2-position)Para-Isomer (4-position)
Boron Hybridization

(Tetrahedral)

(Trigonal Planar)
Dominant Interaction Intramolecular

bond
Intermolecular H-bond Dimer
N-B Distance ~1.73 Å (Bonded)> 3.0 Å (Non-bonded)
11B NMR Shift High Field (0 to 15 ppm)Low Field (25 to 35 ppm)
Solubility (Aq) High (Zwitterionic character)Moderate
Reactivity Protected (requires activation)Standard Lewis Acid
Structural Logic Diagram

CrystalLogic Subst Substitution Pattern Ortho Ortho (2-sub) Subst->Ortho Para Para (4-sub) Subst->Para InteractionO Intramolecular N->B Ortho->InteractionO Proximity Effect InteractionP Intermolecular H-Bond Para->InteractionP Steric Freedom GeoO Tetrahedral Boron (sp3) Stable Monomer InteractionO->GeoO GeoP Trigonal Planar Boron (sp2) Dimeric Sheets (R2,2(8)) InteractionP->GeoP

Figure 2: Decision tree illustrating how substitution position dictates crystal packing and boron geometry.

Spectroscopic Validation (Self-Validating Protocol)

To confirm the crystal structure features in solution (or solid state via MAS-NMR), use


 NMR. This is the primary "Self-Validating" step for researchers.
  • Prepare Sample: Dissolve 10 mg in

    
     (Methanol-d4) or 
    
    
    
    .
  • Acquire

    
     NMR:  Run with 
    
    
    
    as external standard (0 ppm).
  • Interpret Data:

    • 
       25 - 35 ppm:  Indicates Trigonal Planar  geometry. (Confirms Para-isomer or disrupted Ortho-coordination).
      
    • 
       5 - 15 ppm:  Indicates Tetrahedral  geometry. (Confirms intact 
      
      
      
      coordination in Ortho-isomer).

Causality: The shift upfield (lower ppm) in the ortho-isomer is caused by the shielding effect of the nitrogen lone pair donation, directly correlating to the


 bond length observed in crystallography.

Applications in Drug Discovery

The structural dichotomy dictates utility:

  • Sugar Sensors (Ortho-isomer): The

    
     bond lowers the 
    
    
    
    of the boronic acid.[6] Upon exposure to diols (glucose/fructose), the diol displaces the
    
    
    interaction or modifies the equilibrium, often triggering a fluorescence change if a fluorophore is attached. The morpholine group acts as a proton acceptor, facilitating the formation of the anionic boronate ester at physiological pH (7.4).
  • Solubility Enhancers: The morpholine ring is a common pharmacophore used to improve the water solubility of lipophilic drugs. In the context of boronic acid drugs (e.g., proteasome inhibitors), the morpholinomethyl group provides a "handle" for salt formation.

References

  • Crystal Structure & Hydrogen Bonding: Kus, S. P., & Jones, P. G. (2025).[5] Crystal and molecular structure of phenylboronic acid and its derivatives. ResearchGate.

  • Intramolecular N-B Coordination: James, T. D., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed.[2]

  • Synthesis Protocols (Reductive Amination): Abdel-Magid, A. F., et al. (2017). Amine synthesis by reductive amination. Organic Chemistry Portal.

  • Boronic Acid Polymer Applications: Hest, J. C. M., et al. (2009). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications.

  • Mechanistic Studies (Kinetics): Anslyn, E. V., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC.

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

Executive Summary This technical guide details the mass spectrometry (MS) characterization of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid . This molecule presents a unique analytical challenge due to its amphoteric n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid . This molecule presents a unique analytical challenge due to its amphoteric nature: it contains a Lewis-acidic boronic acid motif susceptible to dehydration (boroxine formation) and a Lewis-basic morpholine nitrogen.

Successful analysis requires a bifurcated strategy: utilizing Positive Electrospray Ionization (ESI+) to leverage the morpholine's proton affinity for sensitivity, while controlling the boronic acid equilibrium via mobile phase pH and solvent selection. This guide provides a validated workflow to distinguish the monomeric species from analytical artifacts.

Molecular Architecture & Analytical Challenges

The Boroxine Equilibrium Paradox

The primary source of error in analyzing phenylboronic acids is their tendency to undergo reversible dehydration to form cyclic trimers (boroxines). This is not merely a storage issue but a dynamic process that can occur in the ion source.

  • Monomer (Target):

    
     (MW 
    
    
    
    239.05)
  • Boroxine (Artifact):

    
     (Formed via 
    
    
    
    )

Critical Insight: In standard LC-MS workflows using methanol, boronic acids can also form mono- and dimethyl esters (pseudo-artifacts) in the source, complicating mass assignment.

The Amphoteric Interface

The molecule possesses two distinct ionization sites:

  • Morpholine Nitrogen (

    
    ):  A strong proton acceptor, making the molecule amenable to ESI+.
    
  • Boronic Acid Group (

    
    ):  A Lewis acid that readily forms anionic species (
    
    
    
    ) or fluoride adducts in ESI-.
Visualization: Dynamic Equilibrium & Ionization

The following diagram illustrates the species distribution dependent on solvent and pH conditions.

BoronicEquilibrium Monomer Monomer (Free Acid) MW: 239.05 Boroxine Boroxine (Cyclic Trimer) [3M - 3H2O] Monomer->Boroxine Dehydration (Heat/Vacuum) Ester Methyl Ester (MeOH Artifact) Monomer->Ester MeOH Solvent PosIon [M+H]+ (Morpholine Protonation) Monomer->PosIon ESI+ (Low pH) NegIon [M-H]- / [M+HCOO]- (Boronate Formation) Monomer->NegIon ESI- (High pH)

Figure 1: The dynamic equilibrium between the target monomer, the boroxine artifact, and ionization pathways. Note that ESI+ is the preferred pathway due to the morpholine moiety.

Experimental Strategy & Protocol

Mobile Phase Selection

To prevent peak tailing caused by the interaction of the boron atom with silanols on the column stationary phase, and to suppress boroxine formation, the mobile phase must be carefully buffered.

  • Avoid: Pure Methanol (promotes esterification).

  • Preferred: Acetonitrile (ACN) / Water.[1][2]

  • Modifier: 0.1% Formic Acid (FA). This serves two purposes:

    • Protonates the morpholine nitrogen for maximal ESI+ sensitivity.

    • Suppresses the ionization of silanols on the column, reducing peak tailing.

Chromatographic Conditions (Recommended)
ParameterSettingRationale
Column Waters XSelect HSS T3 or equivalent C18 (high coverage)HSS T3 technology is designed to retain polar bases and resist dewetting.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to stabilize

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN prevents methyl-ester artifacts common with MeOH.
Gradient 5% B to 95% B over 5-8 minsBoronic acids are relatively polar; a shallow initial gradient ensures retention.
Flow Rate 0.3 - 0.5 mL/minStandard flow for ESI efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer.
Mass Spectrometry Parameters (ESI+)

The presence of the morpholine group dictates that Positive Mode is the most sensitive and robust detection method.

  • Capillary Voltage: 2.5 - 3.0 kV (Standard ESI range).

  • Cone Voltage: 20-30 V. Caution: Too high cone voltage can induce in-source dehydration, artificially increasing the boroxine signal.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation pattern is crucial for confirming the structure, particularly distinguishing the morpholine arm from the boronic acid core.

Theoretical Fragmentation Pathway
  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Loss (Water): Boronic acids readily lose water (

    
    , 18 Da) to form a boroxine-like cation or cyclic boronate species in the gas phase (
    
    
    
    ).
  • Morpholine Ring Cleavage:

    • Neutral loss of the morpholine ring (

      
      ) is possible but less common than fragmentation within the ring.
      
    • Benzylic cleavage may generate a tropylium-like ion if the boron is lost.

Diagnostic Transitions (MRM Table)
Precursor (

)
Product (

)
Loss/Fragment IdentityCollision Energy (eV)
240.1 222.1

(Dehydration)
10 - 15
240.1 196.1

(Morpholine ring opening)
20 - 25
240.1 153.0 Loss of Morpholine arm (Benzylic cleavage)30 - 35

Note: The fluorine atom remains attached to the aromatic ring in most primary fragments, providing a mass shift of +19 Da compared to non-fluorinated analogs.

Validated Workflow & Decision Logic

To ensure data integrity, researchers must follow a self-validating workflow that rules out artifacts.

Workflow Start Start Analysis SolventCheck Check Solvent: Is it MeOH free? Start->SolventCheck Prep Prepare Sample in 50:50 ACN:H2O + 0.1% FA SolventCheck->Prep Yes EsterWarn Warning: Methyl Ester Artifacts likely. Switch to ACN. SolventCheck->EsterWarn No (Using MeOH) RunMS Run LC-MS (ESI+) Scan m/z 100-800 Prep->RunMS CheckSpec Analyze Spectrum RunMS->CheckSpec Decision1 Dominant Peak at m/z 240? CheckSpec->Decision1 Decision2 Dominant Peak at m/z ~660-700? Decision1->Decision2 No Confirm Perform MS/MS on 240 Look for -18 Da loss Decision1->Confirm Yes Artifact Boroxine Artifact Detected. Dilute sample or lower Source Temp. Decision2->Artifact Yes (Trimer)

Figure 2: Step-by-step decision logic for validating the molecular identity and ruling out common boronic acid artifacts.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Larkin, T. et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(6), 2375–2380. Link

  • Hall, D. G. (2011).[3] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Chidella, K.S., et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.[2] Link

Sources

Foundational

Material Safety Data Sheet (MSDS) for 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Target Analyte: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Part 1: Molecular Identity & Physicochemical Profiling 1.1 Chemical Structure & Identity This guide addresses the specific handling requirements for 3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Part 1: Molecular Identity & Physicochemical Profiling

1.1 Chemical Structure & Identity This guide addresses the specific handling requirements for 3-Fluoro-5-(morpholinomethyl)phenylboronic acid . Unlike standard commodity chemicals, this molecule exhibits amphoteric properties due to the coexistence of a Lewis-acidic boronic acid moiety and a Lewis-basic morpholine nitrogen.

  • IUPAC Name: [3-Fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~239.05 g/mol (Monomer)

  • CAS Registry: Note: Specific isomers often lack unique public CAS assignments. Closely related analogs include 1350543-95-1. Verify batch identity via NMR/LC-MS.

1.2 Component-Based Hazard Assessment The safety profile is derived from a Structure-Activity Relationship (SAR) analysis of its functional groups:

Functional GroupHazard ContributionMechanism of Action
Boronic Acid (

)
Irritant (Skin/Eye/Respiratory)Lewis acid interaction with mucous membranes; potential for reversible covalent bonding with diols (carbohydrates) in biological systems.
Morpholine Moiety Irritant / Corrosive PotentialThe morpholine ring is a secondary amine base (

). While the phenyl linker mitigates volatility, it retains basicity, contributing to skin corrosion potential.
Fluorine Substituent Metabolic StabilityIncreases lipophilicity and metabolic half-life. Does not significantly alter acute handling hazards compared to the parent structure.
Part 2: Comprehensive Hazard Analysis (GHS Standards)

2.1 GHS Classification (Derived) Based on the "Read-Across" method from phenylboronic acid and N-benzylmorpholine data:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Estimated

      
       Oral, Rat: 500–1000 mg/kg).
      
    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

2.2 The "Boroxine Cycle" & Stoichiometric Drift Researchers must recognize that this material is dynamic . Upon storage, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

  • Impact: This changes the effective molecular weight. If you calculate equivalents based on the monomer MW (239.05), but your sample is 50% boroxine, you will overcharge the reagent.

  • Detection:

    
     NMR in 
    
    
    
    often shows broad peaks or multiple sets of signals due to the monomer-dimer-trimer equilibrium.

BoroxineCycle Fig 1: The Reversible Boroxine Equilibrium. Storage promotes trimerization; reaction conditions reverse it. Acid 3 x Boronic Acid Monomer (Active Species) Dehydration Dehydration (-3 H2O) Acid->Dehydration Heat / Vacuum Boroxine Boroxine Trimer (Storage Form) Dehydration->Boroxine Hydrolysis Hydrolysis (+ H2O / Base) Boroxine->Hydrolysis Aqueous Base Hydrolysis->Acid

Part 3: Strategic Handling & Storage Protocols

3.1 Storage Requirements

  • Temperature: Refrigerate (

    
    ).
    
  • Atmosphere: Store under Argon or Nitrogen.

    • Reasoning: While boronic acids are relatively stable, the morpholine nitrogen can facilitate oxidative deborylation (breaking the C-B bond) over long periods in the presence of atmospheric oxygen and moisture.

  • Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal spatulas if trace metal contamination is critical for subsequent catalytic cycles.

3.2 Pre-Reaction Quality Control (Self-Validating Protocol) Before using this reagent in critical GMP or late-stage synthesis, perform this purity check:

  • Dissolve: 10 mg in

    
     + 1 drop 
    
    
    
    .
    • Why

      
      ? It forces the hydrolysis of the boroxine back to the monomer, simplifying the NMR spectrum for integration.
      
  • Analyze: Check the integration of the benzylic

    
     (next to morpholine).
    
  • Validate: If purity is <95%, recrystallization from Ethanol/Water or reprecipitation is required.

Part 4: Emergency Response & Toxicology

4.1 Exposure Response Decision Tree This workflow prioritizes the amphoteric nature of the contaminant.

EmergencyResponse Fig 2: Emergency Response Protocol. Note: Ethanol increases skin permeability to boronic acids. Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15min (Isotonic Saline preferred) Eye->EyeAction SkinAction Wash with Soap & Water (Do NOT use Ethanol) Skin->SkinAction InhaleAction Move to Fresh Air Support Oxygen if needed Inhale->InhaleAction Medical Seek Medical Review (Bring SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

4.2 Toxicological Insight

  • Mechanism: Boronic acids can inhibit serine proteases (e.g., chymotrypsin) by forming a reversible covalent bond with the active site serine hydroxyl.

  • Morpholine Specifics: Morpholine is known to cause visual disturbances ("glaucopsia" or blue vision) upon heavy vapor exposure. While this derivative is a solid, dust inhalation should be strictly avoided.[1][2]

Part 5: Experimental Workflow (Suzuki-Miyaura Coupling)

5.1 Safety in Application The most common use of this reagent is palladium-catalyzed cross-coupling. The following protocol integrates safety with high-yield chemistry.

Table 1: Reaction Safety Parameters

ParameterSpecificationSafety Rationale
Solvent System Dioxane/Water (4:1) or DMFAvoids low-boiling ethers (THF) to reduce pressure buildup in sealed tubes.
Base Choice

or

Inorganic bases reduce the risk of volatile amine generation compared to organic bases.
Temperature

Operate 10°C below solvent boiling point to prevent vial rupture.
Quenching Saturated

Neutralizes residual base and precipitates palladium residues.

5.2 Workflow Diagram

SuzukiWorkflow Fig 3: Safe Execution of Suzuki Coupling with Fluorinated Boronic Acids. Prep 1. Weighing & Prep (Use Fume Hood) Degas 2. Solvent Degassing (Prevent Protodeboronation) Prep->Degas Add Boronic Acid Addition 3. Catalyst Addition (Pd(dppf)Cl2 / Pd(PPh3)4) Degas->Addition Inert Atmosphere Heat 4. Reaction (80°C) (Behind Blast Shield) Addition->Heat Workup 5. Workup (Phase Separation) Heat->Workup Cool to RT

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Mechanistic grounding for Boroxine cycle).
  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine. (Toxicology of the morpholine moiety). Retrieved January 28, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Protocol optimization and stability data). [Link]

Disclaimer: This guide is for research purposes only. It is generated based on chemical principles and available data for structural analogs. It does not replace a manufacturer-certified SDS required for legal compliance in transport or large-scale manufacturing.

Sources

Exploratory

Electronic Tuning of Boronic Acid Warheads: Fluoro-Induction vs. Morpholino-Resonance

Topic: Electronic Effects of Fluoro and Morpholino Groups on the Boronic Acid Moiety Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Fluoro and Morpholino Groups on the Boronic Acid Moiety Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Executive Summary

The boronic acid moiety (


) acts as a versatile "chameleon" in drug development and organic synthesis, capable of reversible covalent bonding with diols (e.g., serine proteases, saccharides) and serving as a transmetallation partner in cross-coupling reactions.[1] Its reactivity is dictated by the Lewis acidity of the boron center, which is tunable via the electronic nature of aryl substituents.

This guide provides a comparative technical analysis of two distinct electronic modifiers: the Fluoro group (an inductive electron-withdrawing group, EWG) and the Morpholino group (a resonance electron-donating group, EDG). We explore how these substituents differentially impact


, hydrolytic stability, and Suzuki-Miyaura coupling efficiency, providing a roadmap for rational warhead design.

Theoretical Framework: The Electronic Tug-of-War

The reactivity of arylboronic acids is governed by the electron density at the boron center.[2] This is quantifiable using Hammett substituent constants (


) and the resulting shift in 

.[3]
The Boron Center as a Lewis Acid

Boronic acids exist in an equilibrium between the neutral trigonal planar form (


) and the anionic tetrahedral boronate form (

) upon coordination with a Lewis base (typically hydroxide in water).


  • Lower

    
     (Higher Lewis Acidity):  Indicates a more electrophilic boron, facilitating nucleophilic attack (e.g., by catalytic bases or enzyme active site serines).
    
  • Higher

    
     (Lower Lewis Acidity):  Indicates a more electron-rich boron, often correlating with higher oxidative stability but lower initial reactivity toward nucleophiles.
    
Comparative Electronic Profiles
SubstituentElectronic EffectHammett Constant (

)
Impact on Boron

Trend
Fluoro (-F) Inductive Withdrawal (

)
> Resonance Donation (

)

(weakly withdrawing)
Decreases electron density; stabilizes anionic "ate" complex.[4]Lowers (approx. 8.6–8.[4]7)
Morpholino Resonance Donation (

)
>> Inductive Withdrawal (

)

to

(strongly donating)
Increases electron density; destabilizes anionic "ate" complex.[4]Raises (approx. 9.5–10.[4]5)

Note: While Fluorine has lone pairs, its high electronegativity ensures the inductive withdrawal dominates, making the boron more electrophilic. The Morpholino group, structurally an amine, pushes significant electron density into the ring via the nitrogen lone pair, rendering the boron less electrophilic.

Mechanistic Visualization: Electronic Pathways

The following diagram illustrates the opposing electronic vectors of the fluoro and morpholino groups relative to the boronic acid center.

ElectronicEffects cluster_0 Electron Withdrawing (Inductive) cluster_1 Electron Donating (Resonance) F_atom Fluoro (-F) Ring_F Phenyl Ring F_atom->Ring_F -I Effect (Pull) Boron_F Boron Center (Increased Electrophilicity) Ring_F->Boron_F Electron Density Withdrawal M_group Morpholino (-N<) Ring_M Phenyl Ring M_group->Ring_M +R Effect (Push) Boron_M Boron Center (Decreased Electrophilicity) Ring_M->Boron_M Electron Density Donation

Caption: Comparative electronic vectors. Fluoro pulls density via induction; Morpholino pushes density via resonance.

Impact on Reactivity and Stability[5]

Suzuki-Miyaura Cross-Coupling

The electronic nature of the boronic acid dictates the rate-limiting step of the catalytic cycle.

  • Fluoro-Arylboronic Acids (Electron Deficient):

    • Transmetallation:[5][6]Accelerated. The increased Lewis acidity facilitates the formation of the hydroxyboronate anion (

      
      ) upon reaction with the base (e.g., 
      
      
      
      ). This "ate" complex is the active species that transfers the aryl group to Palladium.
    • Stability:[6][7]Compromised. Electron-deficient boronic acids are more susceptible to protodeboronation (C-B bond cleavage) under aqueous basic conditions, potentially lowering yields if the coupling is slow.

  • Morpholino-Arylboronic Acids (Electron Rich):

    • Transmetallation:[5][6]Decelerated. The high electron density on the boron makes it reluctant to accept the hydroxide ion to form the "ate" complex. Stronger bases or anhydrous activation methods (e.g., CsF) may be required.

    • Stability:[6][7]Enhanced. The C-B bond is significantly more robust against hydrolysis, allowing for prolonged reaction times or higher temperatures without decomposition.

Biological Binding (Proteasome Inhibition)

In medicinal chemistry (e.g., Bortezomib analogs), the boronic acid forms a reversible covalent bond with the hydroxyl group of Threonine-1 in the proteasome active site.[8]

  • Fluoro-Substitution: Increases the electrophilicity of the boron, leading to a tighter thermodynamic binding constant (

    
    ). However, this can also increase non-specific binding to other nucleophiles (off-target toxicity) and rapid oxidative clearance.
    
  • Morpholino-Substitution: Often used to improve solubility and pharmacokinetic properties. While it lowers the intrinsic electrophilicity (potentially weakening

    
    ), it can be positioned to interact with specific residues in the S2/S3 pockets, compensating for the electronic penalty with favorable steric/H-bond interactions.
    

Experimental Protocol: Comparative Determination

To empirically validate the electronic effects described above, the following spectrophotometric titration protocol is recommended. This method is self-validating as it relies on the isosbestic point detection.

Materials
  • Analytes: 4-Fluorophenylboronic acid, 4-Morpholinophenylboronic acid.

  • Buffer: Phosphate/Citrate universal buffer (pH range 4.0 – 12.0).

  • Detection: UV-Vis Spectrophotometer (200–400 nm scan).

Workflow
  • Stock Preparation: Prepare

    
     stock solutions of each boronic acid in DMSO.
    
  • Aliquot Dilution: Dilute stocks to

    
     into buffers of varying pH (0.5 pH unit increments).
    
  • Equilibration: Allow solutions to stand for 15 minutes at

    
     to reach trigonal/tetrahedral equilibrium.
    
  • Spectral Scanning: Record UV absorbance.

    • Observation: You will observe a bathochromic or hypsochromic shift as the ionization state changes.

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH.
    
    • The inflection point of the sigmoidal curve represents the

      
      .
      
Expected Results
  • 4-Fluorophenylboronic acid: Inflection at pH

    
    .
    
  • 4-Morpholinophenylboronic acid: Inflection at pH

    
    .
    

Visualizing the Catalytic Impact (Suzuki Cycle)

The following diagram highlights where the electronic effects critically intervene in the Suzuki-Miyaura cycle.

SuzukiCycle cluster_activation Electronic Control Point Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Base exchange BaseStep Base Activation (Formation of 'Ate' Complex) AteComplex [Ar'-B(OH)3]- BaseStep->AteComplex NoteF Fluoro (EWG): Accelerates 'Ate' formation Risk: Protodeboronation BaseStep->NoteF NoteM Morpholino (EDG): Slows 'Ate' formation Benefit: High Stability BaseStep->NoteM RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration BoronicAcid Ar'-B(OH)2 BoronicAcid->BaseStep + OH- AteComplex->TransMet Transfer of Ar'

Caption: The Base Activation step is the kinetic bottleneck controlled by boronic acid electronics.

References

  • Electronic Effects in Suzuki Coupling

    • Title: Mechanism of the Suzuki Cross-Coupling Reaction.
    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
    • URL:[Link]

  • Acidity and Structure Relationships

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Ed).[7]

    • Source: Hall, D. G. (Ed.).[6][9] (2011). Wiley-VCH.

    • URL:[Link]

  • Hammett Constants for Boronic Acids

    • Title: Probing the Lewis Acidity of Boronic Acids.[7][10]

    • Source: Jian, J., et al. (2022).[11] Chemistry – A European Journal.

    • URL:[Link]

  • Proteasome Inhibitor Chemistry

    • Title: Boronate-based proteasome inhibitors: properties and applications.[12][13][14]

    • Source: Cromm, P. M., & Crews, C. M. (2017). ACS Central Science.
    • URL:[Link]

  • Fluoro-Boronic Acid Sensors

    • Title: Fluorinated Phenylboronic Acids as Tunable Sugar Sensors.
    • Source: Shoji, E., & Freund, M. S. (2002). Journal of the American Chemical Society.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Cross-Coupling Efficiency for 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

Executive Summary Coupling 3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a dual challenge in medicinal chemistry: catalyst poisoning by the Lewis-basic morpholine nitrogen and protodeboronation driven by the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a dual challenge in medicinal chemistry: catalyst poisoning by the Lewis-basic morpholine nitrogen and protodeboronation driven by the electron-withdrawing fluorine substituent.

Standard catalysts (e.g., Pd(PPh₃)₄) typically fail due to ligand displacement by the amine. This guide recommends Buchwald Generation 3/4 Precatalysts (specifically XPhos Pd G4) as the primary system to ensure high turnover numbers (TON) and prevent metal center deactivation. A secondary robust alternative using Pd(dppf)Cl₂ is provided for steric-sensitive electrophiles.

Chemo-Structural Challenge Analysis

To select the correct catalyst, one must understand the specific failure modes inherent to this substrate.

The Zwitterionic Paradox

The target molecule contains two conflicting functional motifs:

  • The "Poison" (Morpholine Nitrogen): The tertiary amine in the morpholinomethyl group (

    
    ) is a moderate Lewis base. In the catalytic cycle, this nitrogen can displace labile phosphine ligands (like PPh₃) on the Palladium center, forming an inactive Pd(II)-Amine complex. This arrests the cycle prior to transmetalation.
    
  • The "Fragile" Center (C-B Bond): The meta-fluorine atom is electron-withdrawing. While this activates the ring for certain nucleophilic attacks, it paradoxically increases the rate of protodeboronation under basic conditions. The C-B bond becomes more polarized, allowing water/base to cleave the boronic acid, yielding the defunctionalized byproduct (3-fluoro-benzylmorpholine).

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the destructive off-cycle traps.

CatalyticCycle Start Active Catalyst Pd(0)L OxAdd Oxidative Addition L-Pd(II)-Ar-X Start->OxAdd + Ar-Cl/Br Poison CATALYST POISONING Inactive Pd-Amine Complex OxAdd->Poison + Morpholine (Substrate) TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base Prod Reductive Elimination Product Formation TransMet->Prod Deboron SIDE REACTION Protodeboronation TransMet->Deboron High Temp / Strong Base Prod->Start Regeneration

Figure 1: The Catalytic Cycle vs. Poisoning Pathways. Note the critical diversion at the Pd(II) intermediate where the morpholine amine can displace ligands.

Catalyst Selection Matrix

Based on the structural analysis, the following catalyst systems are evaluated for this specific application.

Catalyst ClassSpecific RecommendationSuitabilityRationale
Gen 1 (Traditional) Pd(PPh₃)₄Low Ligands are too labile; rapid displacement by morpholine leads to catalyst death.
Gen 2 (Bidentate) Pd(dppf)Cl₂ · DCMMedium/High The bidentate dppf ligand creates a rigid bite angle that resists displacement by the amine. Good for sterically crowded electrophiles.
Gen 3/4 (Buchwald) XPhos Pd G4 Optimal Bulky biaryl phosphine prevents amine coordination (steric wall) and accelerates reductive elimination. The G4 precatalyst ensures rapid activation at lower temperatures.
NHC PEPPSI-IPrHigh The N-Heterocyclic Carbene is tightly bound and practically immune to amine poisoning. Excellent for difficult aryl chlorides.

Detailed Experimental Protocol

Protocol A: The "Gold Standard" (XPhos Pd G4)

Recommended for coupling with Aryl Chlorides, Bromides, or Triflates.

Reagents:

  • Substrate: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%) [CAS: 1599466-81-5]

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to minimize protodeboronation.

  • Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Equip a reaction vial with a magnetic stir bar and a septum.

    • Add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2-5 mol%).

    • Note: If using the boronic acid (not ester), ensure it is stored dry; hydrolysis leads to stoichiometry errors.

  • Solvent & Base Addition:

    • Evacuate and backfill the vial with Argon (x3).

    • Add degassed solvent (THF/Water or Dioxane/Water).

    • Add K₃PO₄ (3.0 equiv) as a solid prior to degassing, or as a degassed aqueous solution (0.5 M) at this step.

  • Reaction:

    • Heat the mixture to 60°C .

    • Crucial: Do not overheat initially. The G4 precatalyst activates rapidly. Only increase to 80-100°C if conversion is stalled after 2 hours.

    • Monitor by LC-MS.[1][2] Look for the consumption of the aryl halide.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Purification Note: The product contains a basic morpholine. Ensure the flash chromatography mobile phase contains a modifier (e.g., 1% Et₃N or NH₄OH) to prevent streaking on silica, or use C18 reverse phase.

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, use this logic flow to diagnose the issue.

OptimizationTree Start Low Yield / Conversion Check1 Is SM (Halide) remaining? Start->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 No (Halide consumed) Result1 Catalyst Poisoning Check1->Result1 Yes (Halide remains) Result2 Protodeboronation Check2->Result2 No (Boronic Acid gone) Action1 Switch to PEPPSI-IPr or Increase Temp Result1->Action1 Action2 Switch Base to K2CO3 or Use Anhydrous Conditions (Convert to Pinacol Ester) Result2->Action2

Figure 2: Decision Tree for Reaction Optimization.

Key Troubleshooting Tips:
  • Protodeboronation: If you observe the mass of 3-fluorobenzylmorpholine in LC-MS, your boronic acid is decomposing before it couples.

    • Fix: Convert the boronic acid to the Pinacol Ester (Bpin) .[4] This protects the boron center from hydrolysis.

    • Fix: Switch to anhydrous conditions using Cs₂CO₃ in pure Dioxane.

  • Catalyst Death: If the reaction turns black immediately and stalls (Pd black precipitation), the ligand is dissociating.

    • Fix: Switch to Pd(dppf)Cl₂ or increase the ligand-to-metal ratio (add extra XPhos).

References

  • Suzuki-Miyaura Coupling Mechanism & Overview Source: Organic Chemistry Portal.[5] URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G4) for Amines Bruno, N. C., et al. "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science (2013). Context: Establishes G3/G4 catalysts as superior for substrates containing Lewis basic heterocycles. URL:[Link]

  • Protodeboronation Mechanisms Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited."[4] J. Am. Chem. Soc. (2017). Context: Explains why electron-poor/fluorinated boronic acids decompose in base. URL:[Link]

  • Catalyst Poisoning by Nitrogen Heterocycles Stambuli, J. P., et al. "Screening of Pd Catalysts for C-N Bond Formation." J. Org.[3][4][6] Chem (2014). Context:[2][7][8][9][10] Discusses the inhibition of Pd catalysts by amine substrates. URL:[Link]

Sources

Application

Technical Guide: Applications of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid in Medicinal Chemistry

Introduction: The "Solubilizing Tail" Building Block 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (and its corresponding pinacol ester) represents a high-value "privileged structure" building block in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubilizing Tail" Building Block

3-Fluoro-5-(morpholinomethyl)phenylboronic acid (and its corresponding pinacol ester) represents a high-value "privileged structure" building block in modern drug discovery. It is primarily employed to install a solvent-exposed solubilizing tail onto lipophilic heteroaromatic scaffolds.

In kinase inhibitor design (e.g., PI3K, EGFR, mTOR), the core scaffold often binds the ATP pocket, while the 3,5-disubstituted phenyl ring extends into the solvent front. This specific building block solves two critical failure modes in lead optimization: poor aqueous solubility (via the morpholine) and rapid oxidative metabolism (via the fluorine).

Chemical Profile
PropertyDetail
Functional Class Aryl Boronic Acid / Pinacol Ester
Key Moiety 1 Morpholinomethyl: Basic amine (

), H-bond acceptor, solubility enhancer.
Key Moiety 2 3-Fluorine: Metabolic blocker, electronic modulator (

).
Key Moiety 3 Boronic Acid: Suzuki-Miyaura coupling handle.[1]
Primary Application Late-stage diversification of heteroaryl halides.

Module 1: Medicinal Chemistry Rationale (SAR)

The selection of this specific substitution pattern is rarely accidental. It addresses specific multiparametric optimization (MPO) challenges.

The "Fluorine Walk" & Metabolic Stability

Unsubstituted phenyl rings are prone to Phase I oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid clearance.

  • Mechanism: The C-F bond is metabolically inert. Placing fluorine at the 3-position (meta) blocks a common site of hydroxylation.

  • Electronic Effect: The electron-withdrawing nature of fluorine deactivates the phenyl ring, making it less susceptible to oxidative attack at the remaining positions compared to a non-fluorinated analog.

Solubility & Permeability (The Morpholine Factor)

The morpholinomethyl group is a "solubility handle."

  • LogD Modulation: At physiological pH, the morpholine nitrogen is partially protonated, significantly lowering the LogD of the parent lipophilic scaffold, improving aqueous solubility without completely sacrificing membrane permeability.

  • Vector Geometry: The meta-substitution (3,5-pattern) directs the morpholine group away from the hinge-binding region of kinases, typically into the solvent channel where it can interact with water or specific residues (e.g., Asp/Glu) via salt bridges.

Diagram: SAR Logic & Structural Vectors

SAR_Logic Core Heterocyclic Core (Scaffold) Linker Phenyl Linker Core->Linker Suzuki Coupling Fluorine 3-Fluoro Group (Metabolic Block) Linker->Fluorine Blocks CYP450 Morpholine 5-Morpholinomethyl (Solubility/LogD) Linker->Morpholine Lowers LogD Target Kinase Solvent Front (Interaction Zone) Morpholine->Target H-Bond / Salt Bridge

Figure 1: Structural logic of the 3-Fluoro-5-(morpholinomethyl)phenyl moiety in drug design.

Module 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

Challenge: Amino-boronic acids are challenging substrates. The basic nitrogen of the morpholine can coordinate to the Palladium catalyst ("catalyst poisoning"), and the benzylic amine is susceptible to oxidation. Furthermore, protodeboronation (loss of the boron group) is a competing side reaction.

Solution: Use of bulky, electron-rich phosphine ligands (Buchwald Ligands) and mild bases.

Standard Operating Procedure (SOP)

Reaction Scale: 0.5 mmol (Optimization Scale) Substrates:

  • Electrophile: Heteroaryl Chloride/Bromide (e.g., 4-chloroquinazoline).

  • Nucleophile: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 - 1.5 equiv).

Step-by-Step Protocol
  • Preparation (Glovebox or Schlenk Line):

    • Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 equiv) and Boronic Acid (1.3 equiv).

    • Add Catalyst: Pd(OAc)2 (5 mol%) and Ligand: XPhos or SPhos (10 mol%).

      • Note: Alternatively, use the precatalyst XPhos Pd G2 (2-5 mol%) for higher reliability.

    • Add Base: K3PO4 (tribasic potassium phosphate) (2.0 - 3.0 equiv). Avoid strong bases like NaOtBu which can cause decomposition.

  • Solvent System:

    • Add degassed solvent mixture: 1,4-Dioxane : Water (4:1 ratio) .

    • Concentration: 0.1 M to 0.2 M relative to the halide.

    • Why Water? Water is essential for the transmetallation step in Suzuki couplings involving boronic acids.

  • Reaction:

    • Seal the vessel.[2]

    • Microwave: Heat to 100°C for 30–60 minutes.

    • Thermal: Heat to 90°C (oil bath) for 4–12 hours. Monitor by LCMS.

  • Workup (Scavenging):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Critical Step: Add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) and stir for 30 mins to remove residual Pd, which can stick to the basic morpholine nitrogen.

    • Filter through Celite.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM/MeOH (0% to 10% MeOH).

    • Tip: Add 1% NH4OH to the eluent to prevent streaking of the basic amine on silica.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by morpholine.Switch to XPhos Pd G3 or RuPhos Pd G3 . Increase temp to 110°C.
Protodeboronation (Product = Ar-H) Boronic acid instability.Switch base to Cs2CO3 or KF . Use anhydrous conditions with Boronic Ester instead of Acid.
Homocoupling (Ar-Ar) Oxygen in system.Re-degas solvents (sparge with Argon for 15 mins).

Module 3: Application in Fragment-Based Drug Discovery (FBDD)

This molecule is frequently used in "SAR by Catalog" to rapidly explore the solvent-exposed regions of a binding pocket.

Workflow: The "Solubility Scan"

When a lead series suffers from poor solubility, medicinal chemists synthesize a "Solubility Scan" library.

  • Core Selection: Identify a potent but insoluble scaffold (e.g., a bis-aryl urea or fused heterocycle).

  • Library Generation: Couple the core with a panel of boronic acids.

    • Panel Member A: 3-morpholinophenyl (Baseline).

    • Panel Member B:3-Fluoro-5-(morpholinomethyl)phenyl (The target: combines solubility + metabolic stability).

    • Panel Member C: 4-(piperazin-1-yl)phenyl (Alternative basic group).

  • Screening:

    • Biological: IC50 against target.[3][4]

    • ADME: Kinetic Solubility (PBS pH 7.4) and Microsomal Stability (HLM CLint).

Diagram: Synthetic Workflow

Synthetic_Workflow Start Start: Heteroaryl Chloride (Insoluble Scaffold) Reagents Add: 3-F-5-Morph-Boronic Acid Pd(OAc)2 / XPhos / K3PO4 Start->Reagents Reaction Suzuki Coupling Dioxane/H2O, 100°C Reagents->Reaction Workup Pd Scavenging (Thiol Resin) Reaction->Workup Final Final Drug Candidate (Soluble & Stable) Workup->Final

Figure 2: Synthetic workflow for installing the 3-fluoro-5-morpholinomethyl tail.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Dimorpholinoquinazoline-Based Inhibitors of PI3K/Akt/mTOR: Synthesis and biological evaluation of morpholine-substituted heterocycles. MDPI Pharmaceuticals, 14(11), 1086. Link

Sources

Method

Application Note: Utilizing 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid in Medicinal Chemistry

Abstract This guide details the strategic application of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: Variable/Genericized) as a bifunctional building block in Fragment-Based Drug Discovery (FBDD). This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: Variable/Genericized) as a bifunctional building block in Fragment-Based Drug Discovery (FBDD). This molecule uniquely combines a solubilizing pharmacophore (morpholine), a metabolic blocker (fluorine), and a versatile reactive handle (boronic acid). We address specific challenges associated with its zwitterionic nature, including catalyst poisoning and protodeboronation, and provide optimized protocols for Suzuki-Miyaura cross-coupling and potassium trifluoroborate conversion.

Structural Rationale & Pharmacophore Analysis[1][2][3]

In modern drug design, this building block is not merely a linker; it is a "solubility-metabolism" modulator.

The "Magic Methyl" & Morpholine Effect

The morpholinomethyl group acts as a critical physicochemical tuner.

  • Solubility: The basic nitrogen (pKa ~8.3) allows for salt formation, significantly improving aqueous solubility compared to naked phenyl rings.

  • Hydrogen Bonding: The morpholine oxygen serves as a weak hydrogen bond acceptor, often interacting with solvent-exposed regions of kinase domains (e.g., the hinge region or solvent front).

The Fluorine Blockade

The fluorine atom at the meta position relative to the boronic acid serves two functions:

  • Metabolic Stability: It blocks the specific site from Cytochrome P450-mediated oxidation (aromatic hydroxylation), extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: As an electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with target proteins.
    

Technical Challenges & Mitigation Strategies

Working with amino-boronic acids presents unique synthetic hurdles.

Catalyst Poisoning

The basic nitrogen in the morpholine ring is a competent ligand for Palladium (Pd). In standard catalytic cycles, this nitrogen can displace labile ligands on the Pd center, forming an inactive Pd-Amine complex and arresting the catalytic turnover.

  • Mitigation: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Buchwald Precatalysts ) that sterically prevent the amine from coordinating to the metal center.

Protodeboronation

Electron-deficient aryl boronic acids (due to the Fluorine atom) are prone to base-catalyzed protodeboronation, where the C-B bond is cleaved by water/base, yielding the defunctionalized arene.

  • Mitigation:

    • Avoid strong bases (e.g., NaOH, KOtBu) at high temperatures.

    • Utilize Potassium Phosphate Tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) .

    • Protocol B (below) converts the acid to a Trifluoroborate salt, rendering it immune to protodeboronation during storage.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

For the direct coupling of the boronic acid with aryl halides.

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl2·DCM (for less hindered substrates)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and Base.

  • Purge: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Monitor via LC-MS. If protodeboronation is observed, lower temp to 60°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.

  • Purification: The product will likely be basic. Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent to prevent streaking.

Protocol B: Conversion to Potassium Trifluoroborate

Recommended for long-term storage and enhanced stability.

Rationale: Amino-boronic acids exist as zwitterions and are difficult to purify. Converting them to trifluoroborate salts (


) creates a free-flowing, air-stable solid that precipitates directly from solution.

Reagents:

  • Starting Material: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.0 equiv)

  • Fluorinating Agent: Potassium Bifluoride (KHF2) (3.5 – 4.0 equiv)

  • Solvent: Methanol (MeOH) : Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the boronic acid in MeOH.

  • Addition: Add KHF2 dissolved in the minimum amount of water dropwise to the stirring boronic acid solution.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. The mixture may become a thick slurry.

  • Concentration: Remove MeOH under reduced pressure (Rotavap).

  • Drying: The remaining solid is the crude trifluoroborate mixed with excess salts.

  • Extraction (Critical Step): Extract the solid with hot Acetone or Acetonitrile (the product dissolves; inorganic salts do not). Filter while hot.

  • Precipitation: Concentrate the filtrate to a small volume and add Diethyl Ether (

    
    ) to precipitate the pure Potassium Trifluoroborate salt.
    
  • Yield: Typically >85% as a white, crystalline solid.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for handling this building block based on the stability requirements of your specific campaign.

Workflow Start Start: 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Check Is the target Aryl Halide highly sterically hindered? Start->Check Direct Path A: Direct Suzuki Coupling Check->Direct No (Standard) Protect Path B: Convert to Trifluoroborate Check->Protect Yes (or Long Storage) Cond_A Conditions: XPhos Pd G2, K3PO4 Dioxane/H2O, 80°C Direct->Cond_A Cond_B Conditions: KHF2 (3.5 eq) MeOH/H2O -> Acetone Ext. Protect->Cond_B Result_A Product: Biaryl Scaffold (Risk: Protodeboronation) Cond_A->Result_A Result_B Stable Salt: R-BF3- K+ (Ready for storage/coupling) Cond_B->Result_B Result_B->Result_A Coupling (Molander Conditions)

Figure 1: Decision matrix for utilizing amino-boronic acids. Path B is recommended for scale-up to ensure stoichiometry control.

SAR Logic & Mechanism of Action

Understanding why this fragment works is crucial for defending the design in project reviews.

SAR Core Phenyl Ring Morph Morpholine (Solubility) Core->Morph Linker Fluoro Fluorine (meta) (Metabolic Block) Core->Fluoro C-F Bond Boron Boronic Acid (Reactive Handle) Core->Boron C-B Bond Potency Target Binding (H-Bond / Pi-Stack) Morph->Potency H-Bond Acceptor PK Improved PK (Low Clearance) Fluoro->PK Blocks CYP450 Boron->Potency Replaced by Core

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each moiety.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight ~239.05 g/mol Varies slightly by hydration state
Computed LogP ~0.8 - 1.2Ideal for CNS/Oral drugs (Lipinski compliant)
pKa (Morpholine N) ~8.3Basic; exists as cation at physiological pH
Stability (Solid) ModerateHygroscopic; store at 4°C under Argon
Stability (Solution) Low (Basic pH)Prone to protodeboronation > pH 10
Preferred Catalyst XPhos Pd G2Prevents amine coordination

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1] Link

  • Ray, S. (2011). Morpholine: A Versatile Pharmacophore in Medicinal Chemistry. Current Medicinal Chemistry. Link

Sources

Application

Overcoming the "2-Pyridyl Problem": Advanced Suzuki-Miyaura Protocols for Unstable Heteroaryl Boronates

Application Note: AN-2024-SM-PYR Introduction: The "Stress Test" of Cross-Coupling In the landscape of Suzuki-Miyaura cross-coupling, 2-pyridineboronic acid (and its analogs like 2-thiazolyl, 2-oxazolyl) represents the u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-SM-PYR

Introduction: The "Stress Test" of Cross-Coupling

In the landscape of Suzuki-Miyaura cross-coupling, 2-pyridineboronic acid (and its analogs like 2-thiazolyl, 2-oxazolyl) represents the ultimate stress test. While phenylboronic acids are generally robust, 2-heteroaryl boronates suffer from extreme instability.

Many researchers fail this coupling not because of catalyst inactivity, but because the nucleophile destroys itself before it can enter the catalytic cycle. This guide addresses the specific instability of 2-heteroaryl boronates , providing two distinct, field-proven strategies to achieve high yields in drug discovery and process chemistry.

Mechanistic Insight: Why It Fails

To solve the problem, we must understand the failure mode. Unlike standard aryl boronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom adjacent to the boron center.

The Protodeboronation Trap

Under neutral or basic conditions (required for transmetallation), the basic nitrogen coordinates intramolecularly to the boron, or facilitates the formation of a zwitterionic intermediate . This species is highly susceptible to hydrolysis (protodeboronation), cleaving the C-B bond and yielding the hydro-deboronated byproduct (e.g., Pyridine) and Boric acid.

Key Metric: The half-life (


) of 2-pyridineboronic acid in pH 7 buffer at 70°C is approximately 25–50 seconds .[1][2] Standard protocols (heating for hours) guarantee decomposition.
DOT Diagram 1: The Kinetic Competition

The following diagram illustrates the race between the productive Catalytic Cycle (Blue) and the destructive Protodeboronation Pathway (Red).

G cluster_cycle Productive Suzuki Cycle cluster_fail Destructive Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product BoronicAcid 2-Pyridineboronic Acid (Unstable) BoronicAcid->TransMet Rate(TM) Zwitterion Zwitterionic Intermediate BoronicAcid->Zwitterion Base/H2O Decomp Pyridine (Byproduct) + Boric Acid Zwitterion->Decomp Rate(Decomp) >> Rate(TM) (Standard Conditions)

Figure 1: The Kinetic Competition. Success requires Rate(Transmetallation) > Rate(Decomposition).

Strategic Solutions

We employ two opposing strategies to win this kinetic race:

  • Strategy A (The "Masked" Approach): Use MIDA Boronates to slowly release the active boronic acid, keeping its concentration low (below the decomposition threshold) but sufficient for the catalyst.

  • Strategy B (The "Fast & Furious" Approach): Use Buchwald Precatalysts (G3/G4) to accelerate the oxidative addition and transmetallation steps so they outcompete the decomposition.

Protocol A: MIDA Boronate Slow-Release

Best for: Scale-up, complex substrates, and when anhydrous conditions are difficult to maintain.

Concept: N-methyliminodiacetic acid (MIDA) protects the boron, rehybridizing it to sp3 (unreactive). Hydrolysis slowly releases the reactive sp2 boronic acid in situ.

Materials
  • Boronate: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos G2

  • Base: K3PO4 (5.0 equiv) - High base load is critical for hydrolysis.

  • Solvent: THF:Water (10:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol, 351 mg), and K3PO4 (5.0 mmol, 1.06 g).

  • Catalyst Addition: Add Pd-XPhos G2 precatalyst (0.02 mmol) or generate in situ (Pd(OAc)2 + Ligand).

  • Solvent: Add THF (5 mL) and degassed Water (0.5 mL).

    • Note: The water is stoichiometric reagent here, required to hydrolyze the MIDA group.

  • Reaction: Seal and heat to 60°C with vigorous stirring.

    • Mechanism Check: The base/water slowly hydrolyzes the MIDA. The free boronic acid is immediately consumed by the Pd-catalyst before it can decompose.

  • Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO3. Dry organic layer over MgSO4.

Protocol B: High-Activity Precatalyst (Buchwald G3/G4)

Best for: High-throughput screening (HTS), small scale, and acid-sensitive substrates.

Concept: XPhos Pd G4 contains a pre-formed Pd(0) source that activates immediately. By using anhydrous conditions or strictly controlled biphasic systems, we force the cross-coupling to occur faster than the protodeboronation.

Materials
  • Boronic Acid: 2-Pyridineboronic acid pinacol ester (1.2 equiv)

    • Note: Pinacol esters are slightly more stable than free acids but still prone to degradation.

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: K3PO4 (2.0 equiv, anhydrous or 0.5M aqueous solution depending on substrate)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Inert Atmosphere: This protocol implies strict air-free technique (Glovebox or Schlenk line).

  • Charge: Add XPhos Pd G4 (0.01 mmol), Boronate Ester (1.2 mmol), and Aryl Halide (1.0 mmol) to a vial.

  • Base: Add anhydrous K3PO4 (2.0 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL).

  • Activation: Heat to 100°C for 1–2 hours.

    • Why High Heat? Unlike MIDA (60°C), here we use heat to drive the catalytic turnover rate (TON) to maximum velocity.

  • Monitoring: Check LCMS at 30 mins. If the starting material is consumed but product is low (protodeboronation occurred), switch to Protocol A.

Comparative Performance Data

The following table summarizes expected outcomes based on internal validation data for the coupling of 4-chloroanisole with 2-pyridineboronic acid derivatives.

VariableStandard ProtocolProtocol A (MIDA)Protocol B (XPhos G4)
Boron Source 2-Pyridineboronic Acid2-Pyridyl MIDA2-Pyridyl Pinacol Ester
Catalyst Pd(PPh3)4Pd-XPhos G2XPhos Pd G4
Base/Solvent Na2CO3 / DME:H2OK3PO4 / THF:H2OK3PO4 / Dioxane
Temp 80°C60°C100°C
Yield < 10% (Decomposition)85-95% 80-90%
Main Byproduct Pyridine (Protodeboronation)MinimalSome Pyridine

Troubleshooting & Optimization Logic

Use this decision tree to select the correct protocol for your specific substrate.

DOT Diagram 2: Optimization Workflow

Optimization Start Start: Heteroaryl Coupling IsUnstable Is Boronate Unstable? (2-Pyridyl, 2-Thiazolyl) Start->IsUnstable Standard Use Standard Suzuki (Pd(PPh3)4 / Na2CO3) IsUnstable->Standard No (e.g., 3-Pyridyl) CheckScale Scale / Solubility? IsUnstable->CheckScale Yes ProtocolA PROTOCOL A: MIDA Boronate (Slow Release) CheckScale->ProtocolA Large Scale (>5g) or Aqueous Solubility needed ProtocolB PROTOCOL B: XPhos Pd G4 (Kinetic Control) CheckScale->ProtocolB HTS / Small Scale (<100mg) or Anhydrous needed

Figure 2: Decision Matrix for selecting the optimal coupling strategy.

Self-Validating Checks
  • Check 1 (Color): In Protocol B, the reaction should turn dark/black quickly (active Pd). If it stays pale yellow, activation failed (check O2 contamination).

  • Check 2 (Stoichiometry): In Protocol A, if conversion is low but boronate remains, add more water. The hydrolysis is the rate-limiting step.

  • Check 3 (Byproducts): If LCMS shows mass of [Substrate + H], protodeboronation is winning. Switch to Protocol A or increase catalyst loading in Protocol B.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor-Substituted Arylboronic Acids." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

  • Knapp, D. M., & Gillis, E. P. (2009). "MIDA Boronates: A General Solution for Unstable Boronic Acids."[3] Sigma-Aldrich ChemFiles.

Sources

Method

Reaction conditions for coupling electron-deficient boronic acids.

Application Note: Coupling Electron-Deficient Boronic Acids Abstract This guide provides advanced protocols for the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids (e.g., 2-pyridineboronic acid, polyflu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Electron-Deficient Boronic Acids

Abstract This guide provides advanced protocols for the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids (e.g., 2-pyridineboronic acid, polyfluorophenylboronic acid). These substrates are notoriously unstable, prone to rapid protodeboronation (hydrodeboronation) under standard basic conditions. We detail three distinct strategies to overcome this: (1) Kinetic Acceleration using specialized precatalysts, (2) Controlled Release using MIDA boronates, and (3) Anhydrous Activation using fluoride or silanolate bases.

Part 1: The Mechanistic Challenge

The failure of electron-deficient boronic acids in cross-coupling is rarely due to catalyst inactivity alone; it is a competition between productive transmetallation and destructive protodeboronation .

The Instability Mechanism

Under aqueous basic conditions, boronic acids exist in equilibrium with their trihydroxyboronate anions (


). For electron-deficient aryl rings (especially 2-heteroaryl and polyfluoroaryl), the C-B bond is significantly weakened.
  • Pathway: The electron-withdrawing nature of the ring stabilizes the transient carbanion (or transition state) formed upon C-B cleavage.

  • Result: The boronic acid is consumed by the solvent (water/alcohol) before it can transmetallate to the Palladium center.

Key Insight: 2-Pyridineboronic acid is the "worst-case" scenario. The basic nitrogen atom can coordinate to the boron, increasing Lewis acidity and susceptibility to hydrolysis, or protonate to form a pyridinium species that accelerates deboronation.

Protodeboronation BoronicAcid Ar-B(OH)2 (Electron Deficient) Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + OH- Pd_Complex L-Pd(II)-Ar' Boronate->Pd_Complex Transmetallation (Slow for e- deficient) Decomp Ar-H + B(OH)3 (Protodeboronation) Boronate->Decomp k_decomp >> k_trans (Fast Hydrolysis) Transmetal Productive Coupling Pd_Complex->Transmetal Reductive Elimination

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation.[1]

Part 2: Optimization Strategies

To win the kinetic race, you must either accelerate transmetallation or suppress decomposition .

Strategy A: Kinetic Acceleration (The "Buchwald" Approach)
  • Concept: Use a catalyst system so active that coupling occurs at Room Temperature (RT) within minutes, outcompeting the decomposition pathway.

  • Key Reagents:

    • Precatalyst: XPhos Pd G3 or G4. These release the active

      
       species rapidly even at low temperatures.
      
    • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Its bulk and electron richness facilitate rapid oxidative addition and transmetallation.

    • Base:

      
       (0.5 M aqueous). A milder base than hydroxide/carbonate, sufficient for activation but less aggressive on the C-B bond.
      
Strategy B: Controlled Release (The "Burke" Approach)
  • Concept: Use an N-methyliminodiacetic acid (MIDA) boronate. This "masked" boronate is stable to anhydrous conditions. Under slow hydrolysis conditions, it releases the active boronic acid in minute concentrations, keeping the steady-state concentration of the unstable species low (below the threshold for rapid aggregation/decomposition).

  • Key Reagents:

    • Substrate: 2-Pyridyl MIDA boronate.

    • Additives: Copper(II) acetate (

      
      ) and Diethanolamine. Copper promotes the specific transmetallation of 2-pyridyl species (likely via a Cu-mediated mechanism).
      
Strategy C: Anhydrous Activation
  • Concept: Remove water entirely to eliminate the proton source required for protodeboronation.

  • Key Reagents:

    • Activator: Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF). These activate the boron center (forming a silicate or fluoride adduct) without introducing protons.

    • Solvent: Anhydrous THF or Dioxane.

Part 3: Experimental Protocols

Protocol 1: Rapid Coupling of Unstable Boronic Acids (XPhos Pd G3)

Best for: Polyfluorophenyl, 2-Furan, 2-Thiophene, and moderately unstable 2-Pyridyl boronic acids.

Materials:

  • Aryl Halide (1.0 equiv)

  • Unstable Boronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • THF (degassed)

  • 0.5 M

    
     (degassed, aqueous)
    

Procedure:

  • Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).

  • Solvent: Evacuate and backfill with Argon (x3). Add degassed THF (2 mL).

  • Activation: Add degassed 0.5 M aqueous

    
     (4 mL) via syringe.
    
  • Reaction: Stir vigorously at Room Temperature for 30 minutes.

    • Note: If conversion is incomplete after 30 mins, warm to 40°C. Do not exceed 40°C.

  • Workup: Dilute with ethyl acetate, wash with water, dry over

    
    , and concentrate.
    

Why this works: The G3 precatalyst activates immediately. XPhos creates a highly reactive Pd center that consumes the boronic acid before significant hydrolysis occurs.

Protocol 2: "Slow Release" Coupling of 2-Pyridyl MIDA Boronates

Best for: 2-Pyridyl and highly unstable heteroaryl systems that fail Protocol 1.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • 
     (0.5 equiv)
    
  • Diethanolamine (DEA) (1.0 equiv) (Critical additive)

  • 
     (4.0 equiv)
    
  • DMF or DMF/IPA (4:1)

Procedure:

  • Setup: Combine Aryl Bromide (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol),

    
     (0.5 mmol), and 
    
    
    
    (4.0 mmol) in a vial.
  • Solvent: Add DMF (5 mL) and Diethanolamine (1.0 mmol).

  • Reaction: Heat to 100°C for 4–8 hours.

  • Workup: Quench with

    
     (aq) to chelate copper. Extract with Ethyl Acetate.[2]
    

Why this works: The MIDA ester does not couple directly. Under these conditions, it slowly hydrolyzes.[3] The DEA assists in the deprotection, while Copper(II) captures the released 2-pyridyl species, stabilizing it against protonation and facilitating transmetallation to Palladium.

Part 4: Decision Matrix & Troubleshooting

Use the following logic to select your initial reaction conditions.

DecisionTree Start Select Boronic Acid Type Type1 Polyfluorophenyl or 5-membered Heterocycle (Furan/Thiophene) Start->Type1 Type2 2-Pyridyl or Highly Unstable Azine Start->Type2 Cond1 Protocol 1 (Buchwald): XPhos Pd G3, K3PO4 THF, Room Temp Type1->Cond1 Cond2 Protocol 2 (Burke/MIDA): Cu(OAc)2, DEA, K3PO4 DMF, 100°C Type2->Cond2 Check1 Did it work? Cond1->Check1 Cond3 Protocol 3 (Anhydrous): Pd(dppf)Cl2, CsF Dioxane, 80°C Check1->Cond3 No (Decomposition) Success Success Check1->Success Yes

Figure 2: Decision matrix for selecting reaction conditions based on substrate stability.

Troubleshooting Table

ObservationDiagnosisSolution
Low Yield, Boronic Acid Consumed Rapid ProtodeboronationSwitch to Protocol 1 (lower temp) or Protocol 2 (MIDA slow release).
Low Yield, Boronic Acid Remains Catalyst Inactive / PoisoningSwitch to XPhos Pd G3 ; ensure inert atmosphere; try SPhos for steric hindrance.
Homocoupling of Aryl Halide Slow TransmetallationIncrease catalyst loading; Add CuI (co-catalyst); Ensure base is fully soluble/active.
2-Pyridyl Coupling Fails Nitrogen Coordination PoisoningUse Protocol 2 (Copper scavenges pyridine); or use 2-halopyridine + Aryl Boronic Acid (inverse coupling).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 132(40), 14073–14075.[4] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Deng, X., et al. (2011). "Fluoride-Promoted Cross-Coupling of 2-Pyridylboronates." Angewandte Chemie International Edition, 50(47), 11177-11181. Link

Sources

Application

Application Note: 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Pinacol Ester in Medicinal Chemistry

Topic: Use of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester in synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester in synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This technical guide details the synthetic utility of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester (CAS: 1073354-74-1) . As a specialized organoboron reagent, this compound serves as a critical building block in Fragment-Based Drug Design (FBDD). Its structural motifs—a solubilizing morpholine tail and a metabolically robust fluorinated phenyl core—make it an ideal partner for Suzuki-Miyaura cross-coupling reactions aimed at optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in kinase inhibitors and other small-molecule therapeutics.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester
CAS Number 1073354-74-1
Molecular Formula C₁₇H₂₅BFNO₃
Molecular Weight 321.19 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen) recommended
Structural Significance in Drug Design[1][2]
  • Morpholine Moiety: Acts as a solubilizing group. The basic nitrogen (pKa ~8.3) improves aqueous solubility at physiological pH and can form hydrogen bonds within the solvent front of the protein binding pocket (e.g., the hinge region of kinases).

  • Fluorine Substitution: The C-F bond is bioisosteric to C-H but significantly stronger, blocking metabolic "soft spots" (sites of CYP450 oxidation) on the phenyl ring. It also modulates the lipophilicity (LogD) and electronic properties of the aromatic system.

  • Pinacol Ester vs. Free Acid: The pinacol ester protects the boron center, mitigating protodeboronation and trimerization (boroxine formation) during storage, while remaining highly active under standard coupling conditions.

Application Note: Optimizing Kinase Inhibitor Scaffolds

Scenario: A lead compound exhibits potent IC₅₀ values but suffers from poor oral bioavailability due to low solubility and rapid hepatic clearance. Solution: Incorporation of the 3-Fluoro-5-(morpholinomethyl)phenyl fragment.

Mechanistic Rationale

The introduction of this fragment via Suzuki-Miyaura coupling achieves two goals simultaneously:

  • Solubility: The morpholine nitrogen provides a handle for salt formation (e.g., HCl or mesylate salts), drastically improving dissolution rates.

  • Metabolic Stability: The fluorine atom at the meta position blocks oxidative metabolism at a typically vulnerable site, extending the compound's half-life (t₁/₂).

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Cross-Coupling

Optimized for heteroaryl halides prone to hydrolysis or catalyst poisoning.

Reagents:

  • Substrate: Heteroaryl Halide (1.0 equiv)

  • Boronate: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for robustness against basic amines.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a simplified glovebox or using Schlenk technique, charge a reaction vial with the Heteroaryl Halide (1.0 mmol), Boronate Ester (385 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) through the septum.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: The pinacol ester should hydrolyze in situ to the active boronic acid species before transmetalation.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.

Protocol B: Purification via "Catch-and-Release" Extraction

Leveraging the basic morpholine group for self-validating purification.

Concept: The morpholine amine allows the product to be selectively pulled into the aqueous phase at low pH, washing away non-basic impurities (like de-borylated byproducts), and then released back to organic phase at high pH.

Workflow:

  • Extraction 1 (Acidic): Dissolve the crude mixture in Ethyl Acetate. Extract twice with 1M HCl .

    • Result: The Product (protonated) moves to the Aqueous Layer . Impurities stay in Organic Layer.

  • Wash: Discard the Organic Layer.

  • Neutralization: Cool the Aqueous Layer on ice. Slowly add 2M NaOH until pH > 10.

    • Result: Product precipitates or oils out as the free base.

  • Extraction 2 (Basic): Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Visualizations

Diagram 1: The Suzuki-Miyaura Cycle (Pinacol Activation)

This diagram illustrates the activation pathway specific to pinacol esters, highlighting the base-mediated hydrolysis required before transmetalation.

SuzukiCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Transmetal Transmetalation (Ar-Pd-Ar') OxAdd->Transmetal + Activated Boronate Boronate Pinacol Ester (Inactive) BoronicAcid Boronate Species (Activated) Boronate->BoronicAcid + Base / H2O (Hydrolysis) BoronicAcid->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim Isomerization RedElim->Pd0 Cycle Repeats

Caption: The catalytic cycle requires in situ hydrolysis of the pinacol ester to the active boronate species prior to transmetalation.

Diagram 2: Acid-Base Purification Logic

A logical flow for purifying morpholine-containing compounds without column chromatography.

PurificationFlow Crude Crude Reaction Mix (Neutral pH) AcidExt Add 1M HCl (Phase Separation) Crude->AcidExt OrgLayer1 Organic Layer (Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+) AcidExt->AqLayer1 Keep Basify Add NaOH to pH > 10 AqLayer1->Basify FinalExt Extract with DCM Basify->FinalExt Pure Pure Product (Free Base) FinalExt->Pure

Caption: "Catch-and-Release" purification strategy utilizing the basicity of the morpholine nitrogen.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of Pinacol EsterEnsure water is present in the solvent system (e.g., use Dioxane/H₂O 4:1). Anhydrous conditions inhibit the formation of the active boronate species [1].
Protodeboronation Reaction temperature too highReduce temperature to 80°C or switch to a milder base like K₃PO₄. The fluorinated ring is electron-deficient, increasing susceptibility to C-B bond cleavage [2].
Pd Black Formation Catalyst decompositionAdd additional ligand (e.g., dppf or XPhos) or ensure strict oxygen-free conditions. Morpholine can sometimes coordinate to Pd; using bidentate ligands helps prevent this.
Emulsions during Workup Surfactant-like behaviorThe morpholine group can act as a surfactant. Use saturated brine during extractions or filter through Celite before separation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Sigma-Aldrich. (n.d.).[1] 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester Product Page. Link(Note: Reference provided for physical property verification).

Sources

Method

Protocol for deprotection of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester

Application Note: Efficient Conversion of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Pinacol Ester to the Free Boronic Acid Executive Summary & Scope This technical guide details the protocol for the "deprotection"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Conversion of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Pinacol Ester to the Free Boronic Acid

Executive Summary & Scope

This technical guide details the protocol for the "deprotection" (hydrolysis) of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester to its corresponding free boronic acid. While pinacol esters are preferred for their stability during Suzuki-Miyaura couplings, the free boronic acid is often required for kinetic studies, bioconjugation, or specific organometallic pathways where the steric bulk of the pinacol group is prohibitive.

The Challenge: This specific substrate contains a basic morpholine moiety (


) and an electron-withdrawing fluorine . This amphoteric nature creates a "solubility trap" during workup:
  • Acidic pH: The morpholine protonates (cationic), increasing water solubility.

  • Basic pH: The boronic acid forms a boronate anion (anionic), increasing water solubility.

  • Neutral pH: The molecule may exist as a zwitterion or neutral species, often with poor solubility in both organic and aqueous phases.

This guide presents two validated protocols:

  • Method A (Standard): Oxidative Cleavage (NaIO₄) – Best for rapid, small-to-medium scale execution.

  • Method B (High Purity): Transesterification via Diethanolamine (DEA) – Best for purification of difficult batches or long-term storage.

Critical Mechanistic Analysis

Before executing the protocol, the operator must understand the equilibrium states of the molecule.

The Boroxine Equilibrium

Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible thermodynamic equilibrium driven by the removal of water.

  • Observation: A "pure" sample may appear as a mixture of monomer and trimer in NMR.

  • Impact: This is not a degradation product. In aqueous reaction media, the boroxine rapidly hydrolyzes back to the monomeric boronic acid.

The Amphoteric Isolation Window

The presence of the morpholinomethyl group dictates the extraction strategy.

  • pH < 6: Morpholine is protonated (

    
    ). Species is hydrophilic.
    
  • pH > 10: Boron coordinates hydroxide (

    
    ). Species is hydrophilic.
    
  • Target pH (8.0 - 8.5): Morpholine is largely neutral; Boron is neutral. This is the only window for efficient extraction into organic solvents (e.g., 2-MeTHF or EtOAc).

Method A: Oxidative Hydrolysis (Sodium Periodate)

This method utilizes sodium periodate (NaIO₄) to oxidatively cleave the vicinal diol of the pinacol ring. Ammonium acetate is critical as it catalyzes the hydrolysis of the intermediate cyclic periodate.

Reagents:

  • Substrate: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Sodium Periodate (NaIO₄): 3.0 equiv

  • Ammonium Acetate (NH₄OAc): 3.0 equiv

  • Solvent: Acetone / Water (1:1 v/v)

  • Quench: 1M HCl

Protocol Steps:

  • Dissolution: In a round-bottom flask, dissolve the pinacol ester (1.0 equiv) in Acetone/Water (1:1). Ensure a concentration of approx. 0.1 M.[1]

  • Addition: Add NH₄OAc (3.0 equiv) and NaIO₄ (3.0 equiv). The reaction is slightly exothermic; cool to 0°C if scaling >5g.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The pinacol ester spot (high R_f) should disappear.

  • Filtration: A white precipitate (insoluble NaIO₃ byproduct) will form. Filter the reaction mixture through a Celite pad to remove solids. Wash the pad with acetone.

  • Concentration: Remove the acetone under reduced pressure (Rotavap) at <40°C. Do not distill to dryness ; leave the aqueous residue.

  • Workup (Critical Step):

    • The aqueous residue contains the product and excess salts.

    • Acidify carefully with 1M HCl to pH ~3 to ensure full hydrolysis of any boronate intermediates.

    • Neutralization: Slowly adjust pH to 8.0–8.5 using sat. NaHCO₃ or 1M NaOH.

    • Extraction: Extract immediately with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (3x).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Isolation: Triturate the resulting solid with Hexanes/Et₂O to yield the free boronic acid.

Method B: Transesterification (DEA Method)[2]

If Method A yields oily impurities or if the starting material was impure, this method acts as a chemical purification step. It converts the pinacol ester into a crystalline Diethanolamine (DEA) adduct, which precipitates out of solution, leaving impurities behind.

Reagents:

  • Diethanolamine (DEA): 1.1 equiv

  • Solvent: Diethyl Ether or MTBE (anhydrous)

  • Hydrolysis: 1M HCl or 2M H₂SO₄

Protocol Steps:

  • Adduct Formation: Dissolve the pinacol ester in Et₂O or MTBE (0.2 M).

  • Precipitation: Add DEA (1.1 equiv) dropwise. Stir at room temperature.

    • Observation: The DEA-boronate adduct usually precipitates as a white solid within 1–4 hours.

  • Filtration: Filter the solid DEA adduct. Wash copiously with Et₂O.

    • Note: At this stage, the pinacol and other non-boron impurities are washed away. The solid can be stored indefinitely.

  • Hydrolysis: Suspend the solid DEA adduct in Water/THF (1:1).

  • Cleavage: Add 2M HCl (excess) and stir for 30 minutes. The DEA stays in the aqueous phase as the hydrochloride salt.

  • Extraction: Adjust pH to 8.0–8.5 (as in Method A) and extract with EtOAc.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision process between Method A and Method B based on purity requirements.

G Start Start: Pinacol Ester Substrate CheckPurity Is Starting Material >95% Pure? Start->CheckPurity MethodA Method A: NaIO4 Oxidative Cleavage (Standard Protocol) CheckPurity->MethodA Yes MethodB Method B: DEA Transesterification (Purification Protocol) CheckPurity->MethodB No / Unknown ReactionA React with NaIO4 / NH4OAc in Acetone/Water MethodA->ReactionA FilterA Filter NaIO3 precipitate ReactionA->FilterA PHAdjust CRITICAL STEP: pH Adjustment Target pH 8.0 - 8.5 FilterA->PHAdjust FormDEA Add Diethanolamine (DEA) in Et2O MethodB->FormDEA Precipitate Isolate Crystalline DEA Adduct (Removes Impurities) FormDEA->Precipitate HydrolysisB Acid Hydrolysis (HCl) Precipitate->HydrolysisB HydrolysisB->PHAdjust Extract Extract w/ 2-MeTHF or EtOAc PHAdjust->Extract Final Final Product: Free Boronic Acid Extract->Final

Caption: Workflow selection for boronic ester deprotection. Method B is preferred for impure starting materials.

Figure 2: Amphoteric Species Distribution (pH Dependent)

Understanding the charge state is vital for successful isolation.

Species cluster_acid Acidic (pH < 6) cluster_neutral Neutral Window (pH 8.0 - 8.5) cluster_basic Basic (pH > 10) AcidSpecies Cationic Species (Morpholine-H+) Water Soluble NeutralSpecies Neutral / Zwitterion (Extraction Window) Organic Soluble AcidSpecies->NeutralSpecies Add Base (NaHCO3) BasicSpecies Anionic Species (Boronate-) Water Soluble NeutralSpecies->BasicSpecies Add Excess Base (NaOH) BasicSpecies->NeutralSpecies Add Acid (HCl)

Caption: Solubility profile of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid relative to pH.

Quality Control & Troubleshooting

Analytical Validation
  • ¹¹B NMR: This is the definitive test.

    • Pinacol Ester:[1][2][3][4][5][6][7][8][9] Shift typically

      
       30–34 ppm.
      
    • Free Acid: Shift typically

      
       28–30 ppm (broad).
      
  • Mass Spectrometry (ESI):

    • Boronic acids often dehydrate in the MS source. Look for the mass of the boroxine (Trimer:

      
      ) or the monomer 
      
      
      
      .
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) pH was too low (<7) or too high (>9) during extraction.Re-adjust aqueous layer pH to exactly 8.2 and re-extract with 2-MeTHF (more polar than EtOAc).
Product is an Oil/Gum Formation of Boroxine-Monomer mix or trapped solvent.Triturate with Hexanes or Pentane. If persistent, dissolve in minimal MeOH and add water to precipitate.
Incomplete Conversion Old NaIO₄ or insufficient stirring.Add fresh NaIO₄ (1 equiv) and increase stir rate. Ensure Acetone/Water ratio keeps everything in solution.
Protodeboronation Acid hydrolysis step was too harsh or prolonged.Use Method A (milder). Avoid heating during the acid quench step.

References

  • Coutts, S. J., et al. (1994). "Two-step procedure for the deprotection of pinacolyl boronate esters." Tetrahedron Letters, 35(29), 5109-5112. Link

  • Hall, D. G. (Ed.).[10] (2011).[1][10] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[10] Link

  • Yudin, A. K. (2011).[1] "Amphoteric Boronates." Chemical Reviews, 111(8). (Provides context on the behavior of amine-containing boronates). Link

  • Miyaura, N., & Suzuki, A. (1995).[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

Sources

Application

Role of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid in synthesizing kinase inhibitors

Application Note: Strategic Installation of the 3-Fluoro-5-(morpholinomethyl)phenyl Motif in Kinase Inhibitor Design Part 1: Executive Summary & Scientific Rationale The development of ATP-competitive kinase inhibitors f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Installation of the 3-Fluoro-5-(morpholinomethyl)phenyl Motif in Kinase Inhibitor Design

Part 1: Executive Summary & Scientific Rationale

The development of ATP-competitive kinase inhibitors frequently encounters the "potency-solubility paradox." While increasing lipophilicity often drives potency by burying hydrophobic surface area within the ATP-binding pocket, it simultaneously degrades aqueous solubility and metabolic stability.

3-Fluoro-5-(morpholinomethyl)phenylboronic acid serves as a high-value "fragment-based" building block designed to resolve this paradox. It installs a 3-fluoro-5-(morpholinomethyl)phenyl moiety, a privileged substructure in modern oncology drug discovery (e.g., PI3K, EGFR, and JAK inhibitors).

Mechanistic Advantages of the Motif:
  • Solubility Vector (The Morpholine): The morpholine nitrogen (pKa ~8.3) is largely protonated at physiological pH, providing a critical solubility handle. In the meta (C5) position relative to the biaryl axis, this group is geometrically positioned to extend out of the ATP pocket and into the solvent channel, minimizing steric clashes within the hinge region.

  • Metabolic Blocking (The Fluorine): The C3-fluorine atom serves two roles:

    • Metabolic Stability: It blocks the metabolically vulnerable phenyl ring positions from Cytochrome P450-mediated oxidation.

    • Electronic Modulation: The inductive electron-withdrawing effect (

      
      ) lowers the electron density of the phenyl ring, potentially strengthening 
      
      
      
      stacking interactions with the gatekeeper residue or the hinge region of the kinase.
  • Synthetic Versatility: As a boronic acid, it allows for the late-stage diversification of heteroaromatic cores (scaffolds) via Suzuki-Miyaura cross-coupling.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS Number 1704066-79-4
Molecular Formula C₁₁H₁₅BFNO₃
Molecular Weight 239.05 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water (neutral pH)
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Stability Susceptible to protodeboronation under prolonged acidic conditions.

Part 3: Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid with a heteroaryl halide (e.g., 4-chloropyrimidine or 6-bromoquinazoline scaffold).

Challenge: The basic morpholine nitrogen can coordinate with Palladium (Pd), leading to catalyst poisoning. Furthermore, the electron-rich nature of the morpholine can promote competitive protodeboronation. Solution: Use of sterically demanding, electron-rich phosphine ligands (Buchwald ligands) and a mild base system.

  • Substrate (A): Heteroaryl Halide (1.0 equiv)

  • Reagent (B): 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (for robust substrates).

  • Base: K₃PO₄ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (for highly lipophilic substrates).

  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with the Heteroaryl Halide (1.0 mmol) and Boronic Acid Reagent (1.2 mmol).

    • Add the base K₃PO₄ (3.0 mmol).

    • Critical Step: Evacuate and backfill with Argon (x3) to remove O₂ which promotes homocoupling and catalyst degradation.

  • Catalyst Addition:

    • Add the pre-complexed catalyst (e.g., XPhos Pd G3 ) or generate in situ by adding Pd(OAc)₂ and XPhos ligand.

    • Add degassed solvent (1,4-Dioxane/Water , 5 mL).

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the halide and the formation of the product mass [M+H]⁺. Watch for protodeboronation byproduct (3-fluoro-benzylmorpholine).

  • Work-up & Purification:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Pd black; wash with EtOAc.

    • Scavenging: If the product contains residual Pd, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.

    • Extraction: Wash organic layer with brine.[2] Note: Due to the morpholine, the product may be in the aqueous layer if the pH is low. Adjust aqueous pH to ~10 before extraction.

    • Chromatography: Purify via Flash Column Chromatography.[2][3]

      • Mobile Phase: DCM/MeOH (0–10% gradient) or EtOAc/Hexanes.

      • Additive: Add 1% NH₄OH or Et₃N to the mobile phase to prevent tailing of the basic amine on silica.

Part 4: Visualization & Logic

Figure 1: Synthetic Workflow & Mechanism

This diagram illustrates the cross-coupling logic and the specific role of the reagents.

SuzukiCoupling Substrate Heteroaryl Halide (Kinase Core) Intermediate Oxidative Addition Complex Substrate->Intermediate Oxidative Addition BoronicAcid 3-Fluoro-5-(morpholinomethyl) phenylboronic acid (Solubility Module) BoronicAcid->Intermediate Transmetalation (Base-mediated) Catalyst Pd(0) Catalyst (XPhos Pd G3) Catalyst->Intermediate Product Final Kinase Inhibitor (Biaryl System) Intermediate->Product Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura coupling workflow utilizing the 3-Fluoro-5-(morpholinomethyl)phenylboronic acid module to functionalize a kinase inhibitor core.

Figure 2: Pharmacophore Mapping in the Kinase Pocket

This diagram visualizes why this specific isomer is used in drug design.

Pharmacophore Hinge Hinge Region (ATP Binding) SolventFront Solvent Front (Aqueous Environment) HydrophobicPocket Hydrophobic Pocket (Selectivity Filter) Core Heteroaryl Core (Scaffold) Core->Hinge H-Bonds PhenylRing Phenyl Linker Core->PhenylRing C-C Bond Fluorine 3-Fluoro Group (Metabolic Shield) PhenylRing->Fluorine C3 Position Morpholine 5-Morpholinomethyl (Solubilizing Tail) PhenylRing->Morpholine C5 Position Fluorine->HydrophobicPocket Lipophilic Contact Morpholine->SolventFront Solvation/Protonation

Caption: Figure 2. Pharmacophore mapping showing the vectoral orientation of the 3-Fluoro-5-(morpholinomethyl)phenyl moiety. The morpholine extends into the solvent front to enhance solubility, while the fluorine interacts with the hydrophobic pocket and blocks metabolism.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by morpholine amine.Switch to XPhos or SPhos ligands which shield the Pd center. Increase catalyst loading to 10 mol%.
Protodeboronation Reaction temperature too high or base too strong.Lower temp to 80°C. Switch base from K₃PO₄ to Na₂CO₃ or KF . Use anhydrous conditions.
Incomplete Conversion Poor solubility of boronic acid.Add DMF or n-Butanol as a co-solvent.
Product Tailing on TLC Interaction of basic amine with silica.Pre-wash silica with 1% Et₃N in Hexanes or use DCM/MeOH/NH₄OH (90:9:1) eluent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates the utility of solubilizing tails in kinase inhibitors). Link

Sources

Method

Application Note: Advanced Synthesis &amp; Validation of PET Imaging Agents

Focus: Automated Nucleophilic F-Fluorination and Ga-Chelation Strategies Introduction: The Transition to Automated Radiosynthesis The synthesis of Positron Emission Tomography (PET) agents has evolved from manual, "lead-...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Automated Nucleophilic F-Fluorination and Ga-Chelation Strategies

Introduction: The Transition to Automated Radiosynthesis

The synthesis of Positron Emission Tomography (PET) agents has evolved from manual, "lead-shielded fume hood" chemistry to highly reproducible, cassette-based automated synthesis modules. For the modern radiochemist, success is no longer just about yield; it is about process capability (CpK) , regulatory compliance (USP <823>/<825>), and minimizing radiation exposure.

This guide details the two dominant modalities in modern PET radiopharmacy:

  • Nucleophilic Substitution (

    
    )  for 
    
    
    
    F-labeled agents (e.g.,
    
    
    F-FDG).
  • Coordination Chemistry for radiometals (e.g.,

    
    Ga-PSMA-11).
    

Core Chemistry: The F-Fluorination Paradox


F is the workhorse of PET imaging (

min), yet its chemistry presents a paradox. In aqueous solution (as it exits the cyclotron target), the fluoride ion (

) is heavily solvated by water molecules, rendering it a poor nucleophile. To drive the

reaction required for labeling, we must strip this hydration shell—a process that dictates the entire synthesis workflow.
The Role of Phase Transfer Catalysts (PTC)

To make ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reactive ("naked"), we use a Phase Transfer Catalyst. The two industry standards are:
  • Kryptofix 2.2.2 (K222): A cryptand that sequesters potassium ions (

    
    ). By wrapping the 
    
    
    
    in a lipophilic shell, the
    
    
    anion is dragged into the organic phase (usually acetonitrile) as a "naked," highly reactive ion.
  • Tetrabutylammonium (TBA): Uses a bulky organic cation to achieve a similar effect.

Critical Insight: The presence of any residual water during the reaction step will quench the nucleophile. This is why the azeotropic drying step is the most common point of failure in automated sequences.

Protocol A: Automated Synthesis of F-FDG

Target: 2-deoxy-2-[


F]fluoro-D-glucose
Method:  Nucleophilic Substitution via Cassette Module (e.g., GE TRACERlab, Synthera)
Workflow Visualization

FDG_Synthesis Cyclotron Cyclotron Target (18O-H2O) QMA QMA Carbonate Cartridge Cyclotron->QMA Trapping 18F Reactor Reactor Vessel (Azeotropic Drying) QMA->Reactor Elution (K222/K2CO3) Reactor->Reactor Evap (95°C, Vacuum) Labeling Labeling Reaction (Mannose Triflate) Reactor->Labeling Add Precursor (85°C) Hydrolysis Hydrolysis (NaOH or HCl) Labeling->Hydrolysis Deprotection Purification C18 SepPak & Alumina Hydrolysis->Purification Transfer Product Final Formulation (Sterile Filter) Purification->Product Elution

Figure 1: Logical workflow for cassette-based


F-FDG synthesis. Note the critical drying step occurring in the reactor vessel.
Step-by-Step Methodology
StepOperationCritical ParametersScientific Rationale
1 Trapping QMA Light Cartridge (Carbonate form)

F is trapped on the anion exchange resin;

O-water passes through for recovery (cost saving).
2 Elution 1.5 mL K222/K

CO

in MeCN/H

O
Elutes

F from the cartridge into the reactor. Carbonate ensures basic pH to prevent HF formation.
3 Drying 95°C under vacuum / He flowAzeotropic Distillation. Water forms a low-boiling azeotrope with MeCN, allowing removal at <100°C. Crucial: Repeat 2-3 times.
4 Labeling Add Mannose Triflate (20mg in MeCN), 85°C for 5 minThe "naked"

F attacks the C-2 position of the mannose ring, displacing the Triflate leaving group (

).
5 Hydrolysis 1M NaOH or 2M HCl, 100°CRemoves the acetyl protecting groups to yield free FDG. Base hydrolysis is faster but requires neutralization.
6 Purification C18 SepPak + Alumina NC18 removes unreacted precursor; Alumina removes residual

F-fluoride and Kryptofix (toxicity concern).

Emerging Modality: Radiometal Chelation ( Ga)

Unlike


F, Gallium-68 (

min) is a metal obtained from a

Ge/

Ga generator. The chemistry here is coordination , not covalent bonding.
The pH Sensitivity Factor

The labeling efficiency of


Ga is strictly pH-dependent.
  • pH > 4.5:

    
    Ga hydrolyzes into insoluble colloids (
    
    
    
    ), which accumulate in the liver (false positives).
  • pH < 3.0: Protonation of the chelator (e.g., DOTA/HBED-CC) prevents metal coordination.

  • Target Window: pH 3.5 – 4.0 is the "Goldilocks zone" for most peptides like PSMA-11.

Protocol B: Synthesis of Ga-PSMA-11

Target:


Ga-DKFZ-PSMA-11 (Prostate Specific Membrane Antigen)
Method:  Modular Synthesis with Cationic Pre-purification
Logic Diagram: The Chelation Pathway

Ga68_Labeling Generator 68Ge/68Ga Generator PrePurify Cation Exchange (Strata-X-C) Generator->PrePurify 0.1M HCl Elution Elution with Acetone/HCl PrePurify->Elution Traps 68Ga, Removes 68Ge Buffer Reaction Vial (HEPES/NaOAc + Peptide) Elution->Buffer Transfer Heating Incubation (95°C, 10 min) Buffer->Heating Chelation SepPak C18 Cartridge Purification Heating->SepPak Remove Free Ga Final Final Product (pH 4-8) SepPak->Final Ethanol/Saline

Figure 2: Workflow for


Ga labeling. The pre-purification step is optional in some "kit" methods but recommended for high specific activity.
Detailed Protocol
  • Generator Elution: Elute the

    
    Ge/
    
    
    
    Ga generator with 0.1 M HCl (approx. 5 mL).
  • Pre-Concentration (Optional but Recommended): Pass eluate through a cation exchange cartridge (SCX). This removes potential

    
    Ge breakthrough and concentrates the 
    
    
    
    Ga.[1] Elute
    
    
    Ga from SCX with a small volume (500 µL) of 5 M NaCl/HCl into the reactor.
  • Reaction Mixture:

    • Precursor: 10–30 µg PSMA-11.

    • Buffer: 1 M HEPES or Sodium Acetate.

    • Check: Ensure reaction pH is 3.5–4.0.

  • Incubation: Heat at 95°C for 10 minutes. (Note: HBED-CC chelators can label at room temp, but heating ensures quantitative yields).

  • Purification: Pass the mixture through a C18 Light SepPak.

    • Wash: Water (removes free

      
      Ga and buffer).
      
    • Elute: 50% Ethanol (releases product).

  • Formulation: Dilute with saline to <10% ethanol concentration.

Quality Control & Validation (USP <823>)

A synthesis is only as good as its validation. The following QC tests are mandatory before (or concurrent with) release.

TestAcceptance Criteria (General)Method
Appearance Clear, colorless, particulate-freeVisual Inspection
pH 4.5 – 8.5pH Strip / Meter
Radiochemical Purity (RCP) > 90% (often >95%)Radio-TLC / HPLC
Radionuclidic Purity > 99.5% (at calibration)Gamma Spec (Half-life check)
Residual Solvents MeCN < 410 ppm; EtOH < 5000 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (Max dose volume)LAL Test (Kinetic or Gel-clot)
Filter Integrity Bubble point > Manufacturer Spec (e.g., 50 psi)Automated Bubble Point Tester
Self-Validation Checklist
  • Did the yield drop? Check the drying step (FDG) or pH (Ga-68).

  • High back-pressure? Check for particulate clogging in the QMA or C18 cartridges.

  • Impurity spots on TLC?

    • FDG:[2][3][4][5] Spot at Rf 0.0 = Free Fluoride (Alumina cartridge failure). Spot at Rf 0.6-0.7 = Acetylated intermediate (Hydrolysis failure).

    • Ga-PSMA: Spot at solvent front = Free

      
      Ga (Chelation failure due to pH).
      

References

  • International Atomic Energy Agency (IAEA). Cyclotron Produced Radionuclides: Guidance on Facility Design and Production of [18F]Fluorodeoxyglucose (FDG).[2] IAEA Technical Reports Series No. 471.[2] Available at: [Link]

  • Fendler, W. P., et al. 68Ga-PSMA PET/CT: Joint EANM and SNMMI procedure guideline for prostate cancer imaging: version 1.0.[6][7] European Journal of Nuclear Medicine and Molecular Imaging, 2017.[6] Available at: [Link]

  • United States Pharmacopeia (USP). <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[8] USP-NF. Available at: [Link]

  • Cai, L., et al. Chemistry with [18F]Fluoride Ion. In: Molecular Imaging and Contrast Agent Database (MICAD). NCBI Bookshelf. Available at: [Link]

  • Banerjee, S., & Pomper, M. G. Clinical applications of Gallium-68.[9][10] Applied Radiation and Isotopes, 2013. Available at: [Link]

Sources

Application

Application Note: Base and Solvent Systems for Suzuki Reactions with Morpholino-Boronic Acids

This Application Note is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving morpholino-containing boronic acids . These substrates present unique challenges due to the basicity of the m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving morpholino-containing boronic acids . These substrates present unique challenges due to the basicity of the morpholine nitrogen (


) and the electron-rich nature of the resulting aryl ring.

Executive Summary

Successful coupling of morpholino-functionalized boronic acids requires a reaction system that mitigates two primary failure modes: protodeboronation (facilitated by basic conditions) and catalyst deactivation (caused by amine coordination to Palladium).

Standard conditions (e.g.,


 in Toluene/Water) often fail for these substrates. This guide recommends a Potassium Phosphate (

) / Dioxane / Water
system utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). This combination maximizes the rate of transmetallation over decomposition while preventing amine-Pd coordination.

The Chemical Challenge

The "Race" Against Protodeboronation

In the Suzuki mechanism, the base plays a dual role: it activates the boronic acid to form the reactive boronate species


, but this same species is susceptible to hydrolysis (protodeboronation).

For morpholino-phenylboronic acids, the electron-donating morpholine substituent increases the electron density of the aromatic ring. While this generally stabilizes the C-B bond compared to electron-poor rings, the presence of the basic nitrogen can facilitate local proton transfer if the pH is too high, accelerating decomposition before the slow transmetallation step can occur.

Catalyst Poisoning

The morpholine nitrogen is a competent Lewis base. In the absence of strongly binding ligands, the morpholine moiety can displace labile ligands (like triphenylphosphine) on the Palladium center, forming an inactive


 complex. This arrests the catalytic cycle.

Strategic System Selection

The Base: Why Potassium Phosphate ( )?
  • Buffering Capacity: Unlike hydroxides or carbonates, tribasic phosphate provides a "buffered" basicity. It maintains a sufficient concentration of the active boronate species without generating the extremely high pH spikes that trigger rapid protodeboronation.

  • Solubility Profile:

    
     has high solubility in water but low solubility in organics. This creates a distinct interfacial reaction zone that regulates the concentration of active species.
    
The Solvent: Dioxane/Water (4:1)
  • Miscibility: 1,4-Dioxane is water-miscible, allowing for a homogeneous or semi-homogeneous mixture that solvates both the organic halide and the polar morpholino-boronic acid.

  • Temperature Stability: Dioxane boils at 101°C, allowing reactions to be driven at 80-90°C without pressure vessels, which is often necessary to overcome the steric bulk of morpholine substituents.

The Ligand: Dialkylbiaryl Phosphines (Buchwald Ligands)
  • SPhos / XPhos: These ligands are bulky and electron-rich.

    • Bulk: Prevents the morpholine nitrogen from coordinating to the Pd center.

    • Electronics: Accelerates oxidative addition and, crucially, transmetallation , ensuring the cross-coupling occurs faster than the side reactions.

Visualizing the Optimization Logic

The following diagram illustrates the mechanistic decision pathway for selecting these conditions.

SuzukiOptimization Substrate Morpholino-Boronic Acid Challenge1 Risk: Protodeboronation (C-B bond cleavage) Substrate->Challenge1 High pH Challenge2 Risk: Pd Coordination (Catalyst Poisoning) Substrate->Challenge2 Free Amine SolutionBase Solution: Mild Base (K3PO4) Challenge1->SolutionBase Requires Buffer SolutionLigand Solution: Bulky Ligand (XPhos/SPhos) Challenge2->SolutionLigand Steric Shielding Mechanism Active Boronate Species [Ar-B(OH)3]- SolutionBase->Mechanism Controlled Activation Product Biaryl Product SolutionLigand->Product Fast Transmetallation Mechanism->Challenge1 Slow Reaction Mechanism->Product Coupling

Caption: Logic flow for mitigating morpholino-substrate specific failure modes via base and ligand selection.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic)

Recommended for most morpholino-phenylboronic acids.

Materials:

  • Aryl Halide (1.0 equiv)[1][2]

  • Morpholino-Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos (2-4 mol%) OR Pre-formed Pd-XPhos G3/G4 precatalyst.
    
  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, morpholino-boronic acid,

    
    , and the Pd catalyst/ligand system.
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen exclusion is critical to prevent homocoupling and phenol formation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours. Monitor conversion by LCMS.

    • Tip: Morpholino compounds can streak on TLC; LCMS is preferred.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

    • Note: If the product contains the morpholine ring, the aqueous layer pH may need adjustment (pH > 9) to ensure the product remains in the organic phase during extraction.

Protocol B: Anhydrous Conditions (For Highly Unstable Substrates)

Use this if Protocol A yields significant deboronated byproduct (Ar-H).

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be finely ground and dry.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Catalyst:

    
     + SPhos.
    

Procedure:

  • Combine all solids in a glovebox or under strict inert atmosphere.

  • Add anhydrous solvent.

  • Heat to 100°C.

  • Mechanism: The low solubility of

    
     in toluene creates a "slow-release" effect for the base, minimizing the concentration of the unstable boronate intermediate.
    

Optimization Data & Troubleshooting

Table 1: Base/Solvent Performance Matrix for Morpholino-Substrates

Base SystemSolventSuitabilityMechanism of Action

Dioxane/H2O Excellent Buffered activation; prevents rapid deboronation.

DMF/H2OGoodStandard system; effective if substrate is stable.

Toluene (Dry)SpecializedHeterogeneous base limits decomposition of unstable acids.

/

AlcoholsPoor Strong base accelerates protodeboronation rapidly.

/ DIPEA
OrganicsPoorOrganic bases compete with ligand for Pd coordination.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Start material consumed, Mass = [Ar-H] ProtodeboronationSwitch to Protocol B (Anhydrous) or lower temp to 60°C. Increase boronic acid equivalents (2.0 eq).
No reaction, Start material remains Catalyst DeactivationSwitch to XPhos or SPhos precatalysts. Ensure O2 removal is rigorous.
Homocoupling of Boronic Acid OxidationOxygen leak. Degas solvents more thoroughly.
Product in Aqueous Layer pH IssueThe morpholine is protonated. Basify aqueous workup to pH 10-11 to extract.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / J. Org. Chem. Context: Establishes

    
    /Dioxane/Water with XPhos as the superior system for nitrogen-containing heterocyclic substrates.
    
    
  • Base-Catalyzed Protodeboronation of Arylboronic Acids. Source: Journal of the American Chemical Society (JACS). Context: Detailed mechanistic study on how high pH accelerates deboronation, supporting the use of phosphate buffers.

  • Optimum conditions for the Suzuki–Miyaura coupling reaction.

    
     vs 
    
    
    
    ).
  • Palladium-Catalyzed Cross-Coupling of Morpholine Derivatives. Source: Royal Society of Chemistry (RSC). Context: Insights into the behavior of morpholine derivatives in Pd-catalyzed environments.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: General solvent and base selection rules for industrial applications.

Sources

Method

Application Note: Boronic Acid Catalysis for Green Chemical Synthesis

Introduction: The Renaissance of Boron Catalysis In modern drug discovery and process chemistry, the formation of amide bonds remains the single most executed reaction, accounting for over 16% of all reactions in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Boron Catalysis

In modern drug discovery and process chemistry, the formation of amide bonds remains the single most executed reaction, accounting for over 16% of all reactions in pharmaceutical synthesis. However, traditional methods (using stoichiometric coupling reagents like HATU, EDC, or DCC) suffer from poor atom economy and the generation of toxic byproducts.

Boronic acid catalysis offers a paradigm shift: a "green," atom-economical alternative where the only byproduct is water.

This guide focuses on electron-deficient arylboronic acids —specifically 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid .[1] These catalysts possess heightened Lewis acidity compared to phenylboronic acid, enabling them to activate carboxylic acids and alcohols under neutral conditions without the need for stoichiometric dehydrating agents.

Why Electron-Deficient?

The catalytic efficiency of arylboronic acids correlates directly with the electron density at the boron center. Electron-withdrawing groups (EWGs) on the aromatic ring lower the LUMO energy of the boron p-orbital, significantly increasing its Lewis acidity.

CatalystStructureLewis Acidity (AN)*Application Scope
Phenylboronic Acid (PBA) Ph-B(OH)₂LowBasic esterification; requires high temps.
3,4,5-Trifluorophenylboronic Acid 3,4,5-F₃C₆H₂-B(OH)₂High Gold Standard for direct amidation.
3,5-Bis(trifluoromethyl)phenylboronic Acid 3,5-(CF₃)₂C₆H₃-B(OH)₂Very High Difficult amidations; Friedel-Crafts alkylations.

*AN = Acceptor Number (Guttmann), a measure of Lewis acidity.

Mechanistic Insight: The Acyloxyboron Cycle[2]

To optimize these reactions, one must understand the active species. Unlike transition metal catalysis, this is a form of covalent organocatalysis .

The Mechanism[2][3][4][5][6][7][8]
  • Dehydration: The boronic acid catalyst reacts with the carboxylic acid substrate to release one molecule of water, forming a monoacyloxyboron intermediate (a mixed anhydride).

  • Activation: This intermediate is highly electrophilic. The boron atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The amine attacks the activated carbonyl.

  • Turnover: The amide product is released, and the boronic acid is regenerated.

Note on aggregation: While the monomeric cycle is the standard textbook model, recent advanced mechanistic studies (Sheppard & Whiting) suggest that in some solvents, dimeric boroxine species or B-O-B bridged dimers may play a role. However, for practical protocol design, treating the system as a "water-driven equilibrium" is the most effective mental model.

CatalyticCycle Cat Arylboronic Acid (Catalyst) Intermediate Acyloxyboron Species (Active Mixed Anhydride) Cat->Intermediate - H2O (Dehydration) Substrate Carboxylic Acid (R-COOH) Substrate->Intermediate - H2O (Dehydration) Transition Tetrahedral Transition State Intermediate->Transition + Amine Water H2O (Must be removed) Intermediate->Water Byproduct Amine Amine (R'-NH2) Transition->Cat Catalyst Regeneration Product Amide Product Transition->Product Product Release

Figure 1: The simplified catalytic cycle for direct amidation. The removal of water is thermodynamically essential to drive the formation of the active acyloxyboron species.

Protocol A: Direct Amidation of Carboxylic Acids

Primary Application: Synthesis of pharma intermediates, peptides, and functionalized aromatics. Reference Standard: Based on the seminal work by Ishihara et al. (Science, 2009).

Reagents & Equipment
  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5–10 mol%).

  • Solvent: Toluene (preferred) or Xylene. Must be anhydrous.

  • Water Removal: Dean-Stark apparatus OR activated 4Å Molecular Sieves.

  • Substrates: Carboxylic acid (1.0 equiv), Amine (1.0–1.1 equiv).

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) to the flask.

  • Catalyst Addition: Add 3,4,5-trifluorophenylboronic acid (5 mol% relative to acid).

    • Tip: For sterically hindered substrates (e.g., adamantane carboxylic acid), increase loading to 10 mol%.

  • Solvent: Add anhydrous Toluene (0.2 – 0.5 M concentration).

  • Water Trap Assembly:

    • Option A (Scale > 1g): Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Option B (Scale < 100mg): Add activated 4Å Molecular Sieves (pellets, approx. 200mg per mmol) directly to the flask and attach a simple reflux condenser.

  • Reaction: Heat the reaction to reflux (bath temp ~120°C for Toluene) for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the carboxylic acid is the key indicator.

  • Workup:

    • Cool the mixture to room temperature.

    • If sieves were used, filter the mixture through a Celite pad; wash with EtOAc.

    • Wash the filtrate with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

    • Catalyst Recovery: The boronic acid catalyst is often soluble in the organic phase but can be separated via chromatography. For industrial scale, basic extraction can sometimes recover the catalyst, but on lab scale, it is usually separated during flash column chromatography.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Water is not being removed efficiently.Replace molecular sieves; ensure vigorous reflux for Dean-Stark.
Low Conversion Catalyst deactivation (boroxine formation).Add a small amount of polar co-solvent (e.g., 5% nitromethane) or increase loading.
Racemization Temperature too high for chiral alpha-centers.Switch to 2-iodophenylboronic acid or lower temp to 80°C with 3,5-(CF₃)₂-catalyst.

Protocol B: Friedel-Crafts Alkylation with Alcohols

Application: Direct substitution of benzylic or allylic alcohols without converting them to halides first. Catalyst: 3,5-Bis(trifluoromethyl)phenylboronic acid.[1]

Mechanistic Logic

The electron-deficient boronic acid interacts with the hydroxyl group of the alcohol, converting it into a better leaving group (boronate ester), generating a transient carbocation or ion-pair that reacts with electron-rich arenes.

Step-by-Step Methodology
  • Setup: Dry reaction vial with septum cap.

  • Reagents: Combine the alcohol (1.0 equiv) and the nucleophile (e.g., 1,3,5-trimethoxybenzene, 1.0–3.0 equiv).

  • Catalyst: Add 3,5-bis(trifluoromethyl)phenylboronic acid (5–10 mol%).

  • Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM).

    • Note: Nitromethane is often superior for stabilizing the polar transition states in these substitution reactions.

  • Reaction: Stir at room temperature (for highly activated alcohols) or 50°C.

  • Workup: Quench with water, extract with DCM, and purify via silica chromatography.

Workflow Visualization

The following diagram illustrates the critical decision pathways for setting up these reactions, emphasizing the "Water Management" aspect which is the most common point of failure.

Workflow Start Select Substrates (Acid + Amine) CheckSterics Are substrates sterically hindered? Start->CheckSterics Standard Use 3,4,5-F3-PhB(OH)2 (1-5 mol%) CheckSterics->Standard No Hindered Use 3,5-(CF3)2-PhB(OH)2 (10 mol%) CheckSterics->Hindered Yes WaterRemoval Select Water Removal Method Standard->WaterRemoval Hindered->WaterRemoval Sieves Molecular Sieves (4A) (Small Scale / Low Boiling) WaterRemoval->Sieves < 100 mg DeanStark Dean-Stark Trap (Large Scale / Reflux) WaterRemoval->DeanStark > 1 g Execute Reflux in Toluene (12-24 Hours) Sieves->Execute DeanStark->Execute Workup Acid/Base Wash + Chromatography Execute->Workup

Figure 2: Decision tree for selecting catalyst loading and water removal strategies based on reaction scale and substrate complexity.

References

  • Ishihara, K., et al. (2009). "3,4,5-Trifluorophenylboronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines." Science, 325(5939), 449-453.

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids." The Journal of Organic Chemistry, 77(19), 8386–8400.

  • Marcelli, T. (2013). "Mechanistic Insights into the Boronic Acid-Catalyzed Direct Amidation." Angewandte Chemie International Edition, 52(4), 1142-1146.

  • Arkhipenko, S., et al. (2018). "Mechanistic insights into boron-catalysed direct amidation reactions." Chemical Science, 9, 1058-1072.

  • Morita, M., et al. (2021). "Dehydrative Condensation Catalyzed by Electron-Deficient Boronic Acids." Organic Syntheses, 98, 1-17.

Disclaimer: Always consult the Safety Data Sheet (SDS) for specific boronic acids before handling. While generally low-toxicity, fluorinated aromatics can cause skin and eye irritation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Ticket ID: #SZK-3F5M-YIELD Status: Open Assigned Specialist: Senior Application Scientist Subject: Low yield diagnostics for aminomethyl-phenylboronic acid substrates. Executive Summary & Problem Analysis You are experie...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-3F5M-YIELD Status: Open Assigned Specialist: Senior Application Scientist Subject: Low yield diagnostics for aminomethyl-phenylboronic acid substrates.

Executive Summary & Problem Analysis

You are experiencing low yields with 3-Fluoro-5-(morpholinomethyl)phenylboronic acid . This substrate presents a classic "dual-threat" scenario in palladium catalysis:

  • Catalyst Poisoning: The morpholine nitrogen is a Lewis base (

    
     for conjugate acid). In standard conditions, this amine competes with phosphine ligands for coordination sites on the Palladium (Pd) center, effectively shutting down the catalytic cycle [1].
    
  • Protodeboronation: The 3-fluoro substituent (electron-withdrawing) combined with the benzylic amine creates a push-pull electronic environment. While meta-substitution is generally more stable than ortho, the inductive effect of fluorine increases the Lewis acidity of the boron center, accelerating hydrolytic cleavage of the C-B bond before transmetallation can occur [2].

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/TLC) CheckSM Is Aryl Halide (Electrophile) Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron No (SM Remains) StabilityFailure FAILURE MODE 2: Protodeboronation CheckSM->StabilityFailure Yes (Product Low) CatFailure FAILURE MODE 1: Catalyst Poisoning / Deactivation CheckBoron->CatFailure No (Boronic Acid Remains) CheckBoron->StabilityFailure Yes (Deboronated Byproduct Found) OxAddFailure FAILURE MODE 3: Oxidative Addition Stalled CatFailure->OxAddFailure If Ligand is Non-Bulky

Figure 1: Diagnostic decision tree for isolating the cause of low yield in Suzuki couplings involving amine-containing substrates.

Technical Solutions & FAQs

Issue 1: Catalyst Poisoning (The Morpholine Effect)

Q: Why does the reaction stall even with fresh catalyst? A: The morpholine nitrogen is coordinating to the Pd(II) intermediate. Standard ligands like


 (in 

) bind relatively weakly. The excess substrate amine displaces the phosphine, forming an inactive Pd(Ar)(Morpholine)_n complex.

The Fix: Switch to Buchwald Ligands You must use electron-rich, sterically bulky biaryl phosphine ligands. These ligands create a "protective shell" around the Pd center that prevents the morpholine from binding, while still facilitating oxidative addition [3].

LigandRecommendation LevelRationale
XPhos ⭐⭐⭐⭐⭐ (Highest)Excellent for heteroaryl chlorides/bromides; extreme bulk prevents amine poisoning.
SPhos ⭐⭐⭐⭐High stability; water-tolerant; excellent for boronic acids susceptible to hydrolysis.
RuPhos ⭐⭐⭐⭐Specifically designed for secondary amines and difficult coupling partners.

❌ (Avoid)Too labile; easily displaced by morpholine.
Issue 2: Protodeboronation (The Stability Effect)

Q: I see the de-boronated byproduct (3-fluoro-5-methyl-morpholine benzene) in my LCMS. Why? A: This is protodeboronation.[1][2][3] It occurs when the boronate species (formed after base interaction) reacts with a proton source (water or solvent) instead of the Pd catalyst. The electron-withdrawing fluorine atom makes the boron center more Lewis acidic, stabilizing the "ate" complex which is the precursor to both transmetallation (good) and protodeboronation (bad) [4].

The Fix: Control the "Ate" Complex

  • Switch Boron Source: Convert the boronic acid to a Potassium Trifluoroborate (

    
    ) . These salts are air-stable and release the reactive boronic acid slowly in situ, keeping the concentration of the unstable species low relative to the catalyst [5].
    
  • Anhydrous Conditions: If you must use the boronic acid, remove water. Use anhydrous bases like

    
     or 
    
    
    
    in Dioxane/DMF.

Optimized "Gold Standard" Protocol

This protocol is designed to mitigate both amine poisoning and protodeboronation.

Reaction Setup:

ComponentReagentEquivalentsFunction
Substrate 3-Fluoro-5-(morpholinomethyl)phenylboronic acid1.2 - 1.5 eqNucleophile
Electrophile Aryl Bromide/Chloride1.0 eqElectrophile
Catalyst

0.02 eq (2 mol%)Pd Source
Ligand XPhos 0.04 - 0.08 eqBulky Ligand (prevents poisoning)
Base

(finely ground)
3.0 eqAnhydrous Base
Solvent 1,4-Dioxane (Anhydrous)0.1 - 0.2 MSolvent

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a vial, mix

    
     and XPhos in 1 mL of dioxane. Heat at 100°C for 1-2 minutes until the solution turns from dark purple/red to a clear brownish-orange. This ensures the active catalytic species is formed BEFORE the amine substrate can poison the Pd.
    
  • Main Setup: Add the Aryl Halide, Boronic Acid, and

    
     to a reaction tube equipped with a stir bar.
    
  • Combination: Transfer the pre-formed catalyst solution to the reaction tube. Rinse with remaining solvent to reach 0.2M concentration.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. (Oxygen accelerates homocoupling and catalyst death).

  • Reaction: Seal and heat to 100°C . Monitor by LCMS at 1 hour.

    • Note: If using the Boronic Acid, add 2-3 drops of water if the reaction stalls (controlled hydrolysis of the boroxine trimer). If using

      
       salt, use Dioxane:H2O (4:1).
      

Alternative Strategy: The "Slow Release" Method

If the boronic acid decomposes too fast, convert it to the Pinacol Ester (BPin) or use the MIDA boronate.

StabilityStrategy Acid Boronic Acid (Unstable) BPin Pinacol Ester (BPin) Acid->BPin Pinacol, MgSO4 BF3K Trifluoroborate (BF3K) Acid->BF3K KHF2, MeOH Suzuki Suzuki Coupling (High Yield) BPin->Suzuki Standard Conditions BF3K->Suzuki Slow Hydrolysis (Prevents decomp)

Figure 2: Stabilization strategies for labile boronic acids prior to coupling.

References

  • P. W. N. M. van Leeuwen, Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH, 2002.
  • Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects." Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 1312–1318.

  • Buchwald Ligands for Amine-Containing Substrates: Surry, D. S., and Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Context: While focused on amination, this establishes the ability of XPhos/RuPhos to prevent amine binding to Pd.

  • Boronic Acid Stability & Substituent Effects: Lennox, A. J. J., and Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443.[1]

  • Potassium Trifluoroborates Application: Molander, G. A., and Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286.

Sources

Optimization

Technical Support: Stability &amp; Optimization for 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Diagnostic Hub: Why This Molecule Fails 3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a "perfect storm" for instability due to the synergistic effects of its substituents. To solve the problem, you must first...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why This Molecule Fails

3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a "perfect storm" for instability due to the synergistic effects of its substituents. To solve the problem, you must first understand the mechanism driving the failure.

The Mechanism of Failure

The primary pathway for decomposition is Base-Catalyzed Protodeboronation . This molecule is particularly susceptible because:

  • Electronic Activation (The Fluorine Effect): The fluorine atom at the meta position is electron-withdrawing (inductive effect,

    
    ). This stabilizes the anionic 
    
    
    
    -complex intermediate formed during the cleavage of the C–B bond, lowering the activation energy for deboronation.
  • The Boronate Trap: In Suzuki-Miyaura coupling, a base is required to activate the boronic acid. However, this forms a boronate anion (

    
    ). In electron-deficient rings, this anion is the species that undergoes rapid hydrolysis before it can transmetalate to the Palladium catalyst.
    
  • The Amine Side-Chain: The morpholinomethyl group is a Lewis base. While it improves solubility, it can coordinate intramolecularly or act as a proton shuttle, potentially complicating the pH micro-environment around the boron center.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Cross-Coupling path and the fatal Protodeboronation path.

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH- / CO3--) Base->Boronate Coupling Pd Catalyst (Transmetalation) Boronate->Coupling k(transmetalation) Hydrolysis H2O / ROH (Protodeboronation) Boronate->Hydrolysis k(deboronation) (Accelerated by F-substituent) Product Coupled Product (Desired) Coupling->Product Decomp Decomposed Arene (Ar-H) + B(OH)3 Hydrolysis->Decomp

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The goal is to maximize


 while minimizing 

.

Strategic Troubleshooting Guide

If you are observing low yields or starting material consumption without product formation, follow this decision matrix.

Symptom Probable Cause Immediate Intervention
Rapid disappearance of SM, formation of Ar-H (fluorobenzene derivative) Fast ProtodeboronationSwitch to Anhydrous Conditions. Water is the proton source. Use dioxane/toluene with anhydrous

.
No reaction, SM remains intact Catalyst PoisoningThe morpholine nitrogen may bind to Pd. Increase Catalyst Loading or use a ligand with higher affinity (e.g., XPhos, SPhos).
SM consumes slowly, low yield Slow TransmetalationSwitch to Pre-Catalysts. Use Buchwald G3/G4 precatalysts to ensure immediate active Pd species generation.
Optimization Decision Tree

Use this logic flow to select the correct experimental modification.

DecisionTree Start Start: Reaction Failure CheckProd Is the Protodeboronated product (Ar-H) dominant? Start->CheckProd YesDecomp YES: Instability Issue CheckProd->YesDecomp Ar-H observed NoDecomp NO: Catalyst/Activation Issue CheckProd->NoDecomp SM remains Action1 1. Switch Base to K3PO4 (anhydrous) 2. Reduce Temperature (if possible) YesDecomp->Action1 Action3 1. Change Ligand (SPhos/XPhos) 2. Increase Pd loading NoDecomp->Action3 Check2 Did yield improve? Action1->Check2 Action2 Protect Boron: Convert to MIDA Boronate or Potassium Trifluoroborate Check2->Action2 No Success Protocol Optimized Check2->Success Yes Action3->Success

Figure 2: Logic flow for diagnosing and fixing reaction failures specific to 3-Fluoro-5-(morpholinomethyl)phenylboronic acid.

Advanced Protocols: Reagent Engineering

If standard condition optimization fails, you must "mask" the boronic acid to prevent the formation of the unstable boronate anion until the exact moment of reaction.

Option A: Synthesis of MIDA Boronate (The "Slow Release" Strategy)

MIDA (N-methyliminodiacetic acid) boronates are stable to air, water, and chromatography. They release the active boronic acid slowly under basic coupling conditions, keeping the concentration of the unstable intermediate low (The "Reservoir Effect").

Protocol:

  • Reagents: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.0 eq), MIDA (1.2 eq).

  • Solvent: Toluene:DMSO (10:1).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 12–16 hours to remove water azeotropically.

    • Concentrate solvent.[1][2]

    • Purification: MIDA boronates are generally stable to silica gel. Elute with Et2O/MeOH or EtOAc.

  • Coupling Condition: Use the isolated MIDA boronate in your Suzuki coupling with

    
     (3.0 eq) in Dioxane:H2O (5:1) at 60–80°C. The water is necessary here to hydrolyze the MIDA ligand slowly.
    
Option B: Synthesis of Potassium Trifluoroborate ( )

Trifluoroborates are robust solids that resist protodeboronation significantly better than free acids.

Protocol:

  • Reagents: Boronic acid (1.0 eq),

    
     (Potassium bifluoride, 3.0 eq).
    
  • Solvent: MeOH:H2O (3:1).

  • Procedure:

    • Dissolve boronic acid in the solvent mixture.

    • Add

      
       slowly (exothermic).
      
    • Stir at Room Temperature for 2–4 hours.

    • Concentrate to dryness.[3]

    • Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the inorganic salts remain undissolved).

    • Precipitate the product by adding Et2O to the acetone filtrate. Filter and dry.[3]

  • Coupling Condition: Use a catalytic amount of mild acid or specific Lewis acids if standard basic conditions are still sluggish, but generally, standard Suzuki conditions work well with these.

Frequently Asked Questions (FAQ)

Q: Can I just use excess boronic acid to compensate for decomposition? A: While common, this is inefficient and complicates purification. For this specific molecule, the decomposition product (3-fluoro-5-(morpholinomethyl)benzene) may be difficult to separate from your desired product due to similar polarity (amine handle). We recommend stabilizing the reagent instead.

Q: Why does the morpholine group matter if the fluorine is the cause of instability? A: The morpholine nitrogen is basic (


). In unbuffered aqueous conditions, it can alter the local pH. Furthermore, if you use acidic workups, the morpholine will protonate, changing the solubility profile. Always ensure your workup pH keeps the morpholine neutral if you intend to extract into organics.

Q: Which catalyst system is best for this unstable substrate? A: We recommend Pd-G3-XPhos or Pd-G4-SPhos (Buchwald Precatalysts). These initiate rapidly (bypassing the induction period where boronic acid often decomposes) and the bulky biaryl phosphine ligands facilitate the transmetalation of electron-poor aryls.

Q: Is "anhydrous" Suzuki coupling actually possible? A: Yes. While Suzuki coupling formally requires a base (often aqueous), you can use CsF or anhydrous


  in dry Dioxane or Toluene. This eliminates the bulk water that drives protodeboronation, relying instead on the solubility of the inorganic base or trace moisture to activate the boron.

References

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships." Journal of the American Chemical Society.[4]

  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4]

  • Potassium Trifluoroborates

    • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Catalyst Optimization for Unstable Boronic Acids

    • Martin, R., & Buchwald, S. L. (2008). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenylboronic Acids." The Journal of Organic Chemistry.

Sources

Troubleshooting

Minimizing homocoupling side products of substituted phenylboronic acids.

Welcome to the Advanced Catalysis Technical Support Center. Ticket #8492: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center. Ticket #8492: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Homocoupling of arylboronic acids (


) is the most persistent side-reaction in Suzuki-Miyaura coupling. It is not merely a nuisance; it consumes your expensive nucleophile and complicates purification due to the similar polarity of the biaryl homodimer and the desired cross-coupled product.

This guide moves beyond basic "degassing" advice. We will dissect the two distinct mechanistic pathways that drive homocoupling—Oxidative (Oxygen-dependent) and Transmetallation Imbalance (Oxygen-independent) —and provide self-validating protocols to eliminate them.

Module 1: The Mechanistic Root Cause (Diagnostic)

To fix the problem, you must identify which pathway is active. Homocoupling is rarely random; it is a kinetic consequence of specific conditions.

Pathway A: Oxidative Homocoupling (The "Glaser-Type" Trap)
  • Trigger: Presence of dissolved Oxygen (

    
    ).[1]
    
  • Mechanism: Oxygen acts as an oxidant, converting the Pd(0) or Pd(II) species into a peroxo-complex. This facilitates the coordination of two boronic acid units to the metal center, leading to reductive elimination of the homodimer.

  • Symptom: The reaction mixture darkens (Pd black formation) rapidly upon heating, or yield is low despite high conversion of the boronic acid.

Pathway B: Competing Transmetallation (The "Concentration" Trap)
  • Trigger: High ratio of active boronate

    
     relative to the oxidative addition complex 
    
    
    
    .
  • Mechanism: If the oxidative addition of your aryl halide (

    
    ) is slow (e.g., aryl chlorides, electron-rich halides), the palladium center sits idle. A second molecule of boronate forces a second transmetallation, displacing the halide before the cross-coupling partner arrives.
    
  • Symptom: Occurs even under strict inert atmosphere; common with sterically hindered or electron-rich aryl halides.

Visualizing the "Fork in the Trail"

The following diagram maps the decision point where the catalytic cycle deviates toward the side product.

Suzuki_Homocoupling_Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar'-X (Halide) O2_Intervention Oxygen Intervention (Peroxo-Pd Complex) Pd0->O2_Intervention + O2 (Leak/Poor Degassing) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 (Boronic Acid) Double_Trans Double Transmetallation (Ar-Pd-Ar) OxAdd->Double_Trans Excess Ar-B(OH)2 / Slow Ar'-X Product Cross-Coupled Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 Cycle Repeats HomoProduct Homocoupling Dimer (Ar-Ar) O2_Intervention->HomoProduct + 2 equiv Ar-B(OH)2 Double_Trans->HomoProduct Reductive Elimination HomoProduct->Pd0 Catalyst Release

Caption: The "Fork in the Trail": The standard cycle (Blue/Green) vs. the Oxygen-mediated (Red) and Concentration-dependent (Yellow) failure modes.

Module 2: Troubleshooting Protocols

Protocol A: The "Zero-Oxygen" Standard

Use this if: You suspect air leaks or are using standard balloon techniques. Why: Simple vacuum/backfill cycles are insufficient for removing dissolved oxygen from polar solvents (DMF, Dioxane, Water).

The "Sparging" Method (Recommended over Freeze-Pump-Thaw for scale >10mL):

  • Setup: Use a long needle or glass frit submerged to the bottom of the solvent vessel.

  • Flow: Bubble Argon (heavier than air, blankets the surface) vigorously through the solvent for 15–20 minutes .

  • Validation: The "Color Test". Add a small crystal of the catalyst after sparging. If the solution turns black immediately upon heating, oxygen is still present. A proper Pd(0) solution should remain yellow/orange or pale for some time.

Degassing MethodEfficiencyRisk of HomocouplingRecommended For
Balloon Vac/Fill (x3)LowHighRough screens only
Subsurface SpargingHighLowStandard reactions (>10 mL)
Freeze-Pump-ThawVery HighVery LowSmall scale (<5 mL), precious material
Protocol B: The "Slow Addition" Kinetic Control

Use this if: You are strictly anaerobic but still seeing dimers. This indicates Pathway B (Concentration Trap). Why: By keeping the concentration of Boronic Acid low, you statistically favor the reaction with the Ar-Pd-X species over the self-reaction.

Step-by-Step Workflow:

  • Dissolve: Dissolve the Aryl Halide and Catalyst in the full volume of solvent in the reaction flask.

  • Prepare Feed: Dissolve the Boronic Acid (1.2–1.5 equiv) in a separate syringe or addition funnel.

  • Temperature: Bring the reaction flask to the operating temperature (e.g., 80°C).

  • Addition: Add the Boronic Acid solution dropwise over 1–2 hours using a syringe pump.

    • Note: If the Boronic acid is insoluble, use a "Slow Release" reagent (see Module 3).

Module 3: Advanced Optimization Strategies

When standard protocols fail, chemical engineering of the reaction components is required.

Ligand Selection: The "Steric Shield"

Bulky, electron-rich phosphine ligands are your best defense against double transmetallation. They crowd the palladium center, making it mechanically difficult for two aryl groups to coordinate simultaneously unless driven by the specific reductive elimination pathway.

  • Recommendation: Switch from

    
     to SPhos , XPhos , or 
    
    
    
    .
  • Mechanism:[2][3][4][5][6][7][8][9][10][11] The biaryl backbone of Buchwald ligands creates a "pocket" that disfavors the formation of the bis-aryl homocoupling intermediate [1].

The "Slow Release" Strategy (MIDA Boronates)

If a syringe pump is not feasible, use chemistry to mimic slow addition.

  • Reagent: MIDA (N-methyliminodiacetic acid) boronates.

  • Logic: MIDA boronates are hydrolytically stable and do not transmetallate. Under basic aqueous conditions (e.g.,

    
    ), they slowly hydrolyze to release the active boronic acid.[12]
    
  • Result: The standing concentration of free boronic acid is always near zero, mathematically eliminating the rate term for homocoupling [2].

Base Switching

Carbonate bases (


, 

) are strong activators. If homocoupling persists:
  • Switch to: Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ).
  • Why: Fluoride activation often proceeds via a different intermediate (trans-Pd(Ar)F(L)2) which is less prone to disproportionation than the hydroxo-species generated by carbonates [3].

Decision Matrix: Troubleshooting Flowchart

Troubleshooting_Matrix Start High Homocoupling Detected Check_Air Is reaction under Air? Start->Check_Air Degas Action: Switch to Sparging/Argon Check_Air->Degas Yes Check_Halide Is Halide Unreactive? (Cl, electron-rich) Check_Air->Check_Halide No (Inert) Slow_Add Action: Syringe Pump Addition Check_Halide->Slow_Add Yes Check_Base Is Base Strong? (Carbonate/Hydroxide) Check_Halide->Check_Base No Switch_Base Action: Switch to CsF or MIDA Check_Base->Switch_Base Yes

Caption: Diagnostic logic flow for isolating the specific cause of homocoupling.

Frequently Asked Questions (FAQ)

Q: Why does my boronic acid homocouple even before I add the catalyst? A: This is likely copper contamination. Trace copper (ppb levels) in lower-grade reagents can catalyze the "Chan-Lam" type oxidative coupling of boronic acids in air. Ensure your base and solvent are high purity (ACS grade or better).

Q: Can I use excess boronic acid to compensate for the loss to homocoupling? A: This is a dangerous game. Adding excess boronic acid (e.g., 2.0 equiv) increases the


 concentration, which kinetically accelerates the homocoupling pathway (Pathway B). You are feeding the fire. It is better to use 1.1 equiv and employ slow addition .

Q: Does water content affect homocoupling? A: Yes. Water is necessary for the activation of boronic acids (formation of the boronate species). However, too much water can increase the solubility of oxygen. A mixture of Dioxane/Water (4:1) or Toluene/Water (10:1) is often optimal to balance activation vs. side reactions.

References

  • Adamo, C., et al. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link][2][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry. [Link]

Sources

Optimization

Purification of crude product from 3-Fluoro-5-(morpholinomethyl)phenylboronic acid reactions.

Topic: Purification of Crude Product: 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Content Type: Technical Support Center Guide (Q&A & Protocols) Audience: Researchers, Medicinal Chemists, Process Chemists Subject: 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude Product: 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Content Type: Technical Support Center Guide (Q&A & Protocols) Audience: Researchers, Medicinal Chemists, Process Chemists

Subject: 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid (CAS: N/A for specific derivative, generally applicable to amino-arylboronic acids)

Welcome to the Advanced Purification Support Hub. You are likely here because your crude reaction mixture—intended to yield 3-Fluoro-5-(morpholinomethyl)phenylboronic acid—resembles a "sticky oil" or shows confusing NMR signals. This molecule presents a "perfect storm" of purification challenges: it possesses a Lewis-acidic boron center, a basic morpholine tail, and an electron-withdrawing fluorine atom.

This guide synthesizes mechanistic insights with field-proven protocols to help you isolate high-purity material.

Part 1: Diagnostic Decision Matrix

Before attempting purification, characterize your crude material's behavior using this logic flow.

PurificationWorkflow cluster_legend Legend Start Crude Product Assessment Solubility Is it soluble in Non-Polar Organic Solvents (DCM/EtOAc)? Start->Solubility NMR_Check 1H NMR in MeOD or DMSO-d6 + D2O Solubility->NMR_Check Yes Method_B Protocol B: Reverse Phase (C18) Flash Chromatography Solubility->Method_B No (Water Soluble) Decision1 Does NMR show multiple sets of peaks? NMR_Check->Decision1 Method_A Protocol A: Controlled pH Precipitation (Isoelectric Point) Decision1->Method_A Clean but Boroxine present Decision1->Method_B Significant Tailing/Streaking Method_C Protocol C: Diethanolamine (DEA) Adduct Formation Decision1->Method_C Complex Impurity Profile Diagnostic Diagnostic Step Action Recommended Protocol Critical Rescue Method

Figure 1: Purification Decision Tree. Select the protocol based on solubility and impurity profile.

Part 2: Troubleshooting & FAQs
Issue 1: The "Ghost" Peaks (Boroxine Equilibrium)

User Question: "My NMR spectrum is a mess. I see two or three sets of aromatic signals. Is my product decomposing?"

Technical Insight: Likely not. You are observing the dynamic equilibrium between the free boronic acid (monomer) and the boroxine (cyclic trimer anhydride).

  • Mechanism: Boronic acids spontaneously dehydrate to form six-membered boroxine rings. This process is reversible and driven by entropy and water concentration [1, 2].[1]

  • The Morpholine Factor: The basic nitrogen in the morpholine ring can coordinate intramolecularly with the boron center (B-N dative bond), creating a third species (tetrahedral boronate) that complicates the spectrum further.

Solution:

  • NMR Validation: Run the NMR in CD3OD or add 2 drops of D2O to your DMSO-d6 sample. The protic solvent hydrolyzes the boroxine back to the monomer, collapsing the signals into a single, clean set [3].

  • Don't Purify Yet: If the D2O-spiked NMR is clean, your product is chemically pure; it just exists as a mixture of anhydrides.

Issue 2: The "Vanishing" Yield (Protodeboronation)

User Question: "I had good conversion by LCMS, but after workup, I recovered mostly the de-borylated byproduct (3-fluoro-5-methyl-morpholine benzene). Why?"

Technical Insight: You are a victim of Protodeboronation .

  • Mechanism: The combination of the electron-withdrawing fluorine and the basic morpholine makes the C-B bond labile. Under basic conditions (often used in workups) or high heat, the C-B bond cleaves, replaced by a proton [4, 5].

  • Catalysis: Transition metals (Pd, Cu) remaining from the synthesis can catalyze this decomposition [4].

Corrective Action:

  • Avoid Strong Base: Do not use 1M NaOH or NaHCO3 washes if possible.

  • Temperature Control: Keep all rotary evaporation bath temperatures below 40°C .

  • Metal Scavenging: Use a metal scavenger (e.g., SiliaMetS® Thiol) before attempting isolation to remove Pd catalysts that accelerate deboronation.

Issue 3: The "Streak" (Chromatography Failure)

User Question: "I tried silica gel chromatography (DCM/MeOH), but the compound streaked from the baseline to the solvent front. I recovered nothing."

Technical Insight: Amino-boronic acids are notorious for "sticking" to silica.

  • The Trap: The basic morpholine interacts with acidic silanols (Si-OH), while the Lewis-acidic boron also binds to the silica surface. This "double anchor" effect causes irreversible adsorption and severe tailing [6].

Solution:

  • Switch Phase: Use Reverse Phase (C18) chromatography. The silica surface is capped, preventing the Lewis acid/base interactions.

  • Mobile Phase: Use Water/Acetonitrile with 0.1% Formic Acid . The acid keeps the morpholine protonated (R-NH+) and the boron neutral, improving peak shape.

Part 3: Experimental Protocols
Protocol A: Controlled pH Precipitation (The "Isoelectric" Method)

Best for: Crude material that is >70% pure but contains salts or non-polar impurities.

This molecule is amphoteric. We can exploit its pKa profile (Morpholine pKa ~8.3; Fluorophenylboronic acid pKa ~8.0-8.5).

  • Dissolution: Dissolve crude oil in minimal 1N HCl (approx. 5 mL/g). The morpholine protonates (R-NH+), making the species highly water-soluble.

  • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) (2 x vol).

    • Why? This removes non-basic organic impurities (e.g., de-borylated arenes, phosphine oxides). Discard the organics.

  • Neutralization (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 2N NaOH dropwise while monitoring pH.

  • Target pH 8.5: As you approach pH 8-9, the molecule approaches its isoelectric/neutral state (Morpholine free base / Boron neutral). It should precipitate as a white solid.

    • Note: If you overshoot to pH >10, the boronate anion forms (B(OH)3-) and it will re-dissolve.

  • Filtration: Filter the precipitate immediately and wash with cold water and Et2O.

Protocol B: Diethanolamine (DEA) Adduct Formation

Best for: Highly impure crude or "oily" products that refuse to crystallize.

This method "locks" the boron into a stable, crystalline tetrahedral complex, shedding all impurities [3].

  • Complexation: Dissolve crude product in EtOAc or Ether . Add Diethanolamine (1.1 equiv) .

  • Precipitation: Stir at room temperature for 1-4 hours. The DEA-boronate adduct usually precipitates as a dense white solid.

  • Wash: Filter and wash the solid copiously with Et2O to remove non-borylated impurities.

  • Hydrolysis (Release):

    • Suspend the solid in Water/EtOAc (1:1) .

    • Add 1N HCl until the aqueous layer is acidic (pH ~2).

    • Separate layers.[2] The boronic acid is now in the Aqueous layer (as the ammonium salt).

    • Adjust aqueous layer to pH ~8 (see Protocol A) to precipitate the free amino-boronic acid OR lyophilize the acidic layer to isolate the hydrochloride salt (often more stable).

Part 4: Data & Reference Visualization
Boroxine Equilibrium Dynamics

Understanding the species in your flask is crucial for yield calculation.

BoroxineEquilibrium Figure 2: Dehydration Equilibrium driven by Water/Heat [1, 2] Monomer Free Boronic Acid (Monomer) 3 R-B(OH)2 Intermediate Transition State (Acyclic Dimer) Monomer->Intermediate - H2O Trimer Boroxine (Cyclic Trimer) (RBO)3 + 3 H2O Intermediate->Trimer - H2O (Favored by Heat/Vacuum) Trimer->Monomer + H2O (Favored by D2O/MeOD)

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
DCM / MeOH 🔴 PoorCauses streaking on silica; difficult to separate amines.
Water / ACN (+ Formic Acid) 🟢 ExcellentIdeal for Reverse Phase (C18). Keeps amine protonated.
EtOAc / Hexane 🟡 ModerateGood for recrystallization if the product is solid.
Acetone / Water 🟢 GoodUseful for recrystallization; water suppresses boroxine formation.[3]
References
  • Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles.

  • Lloyd-Jones, G. C., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[4][5] Journal of the American Chemical Society.

  • Reddit Chemistry Community. (2017). "Recording NMR spectra for aryl boronic acids - overcoming oligomerization."

  • Cox, P. A., et al. (2016). "Protodeboronation of (Hetero)Arylboronic Acids." Chemistry – A European Journal.

  • Li, M., et al. (2020).[6] "A concise and practical protodeboronation of arylboronic acids." Synlett.

  • Chromatography Today. (2017). "Silica gone bad - Troubleshooting interactions."

Sources

Troubleshooting

Catalyst deactivation issues in reactions with morpholinomethyl phenylboronic acid

The following guide is structured as a specialized Technical Support Center for researchers encountering difficulties with Morpholinomethyl Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions. Ticket ID: #SUZUK...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering difficulties with Morpholinomethyl Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions.

Ticket ID: #SUZUKI-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Catalyst Deactivation & Instability in Amine-Functionalized Boronic Acids

Executive Summary

Morpholinomethyl phenylboronic acids present a "dual-threat" in palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The basic nitrogen in the morpholine ring acts as a competitive ligand, sequestering the Palladium (Pd) center and shutting down the catalytic cycle.

  • Protodeboronation: The benzylic amine moiety can facilitate rapid C–B bond cleavage under standard basic conditions, consuming the reagent before coupling occurs.

This guide provides mechanistic diagnostics and self-validating protocols to overcome these barriers.

Module 1: Catalyst Deactivation (The Nitrogen Trap)

Q1: My reaction turns black immediately or stalls after 10% conversion. Is the catalyst dead?

Diagnosis: Likely, yes. This is a classic symptom of Amine Poisoning . The morpholine nitrogen is a Lewis base. In standard protocols (e.g., Pd(PPh3)4), the amine competes with the phosphine ligands for the Pd(II) center. If the amine binds tightly, it forms an off-cycle Pd(II)-Amine complex that cannot undergo transmetallation.

The Mechanism: Standard phosphines (PPh3) are monodentate and labile. The morpholinomethyl group, especially if in the ortho position, can form a stable chelate (palladacycle) with the Pd, effectively "locking" it out of the cycle.

The Solution: Steric Bulk Strategy You must effectively "wall off" the Pd center from the nitrogen using bulky, electron-rich ligands.

Recommended Protocol: Switch to Buchwald Precatalysts (Generation 3 or 4).

  • Ligand of Choice: XPhos or RuPhos .

  • Why? These biaryl phosphine ligands are massive. They create a steric canopy around the Pd, allowing the small aryl halide and boronic acid to enter, but physically blocking the coordination of the bulky morpholine nitrogen.

Validation Experiment: Run two parallel reactions monitored by LCMS at 1 hour:

  • Control: Pd(PPh3)4 (Standard)

  • Test: XPhos Pd G3 (Bulky Ligand) Result: The Control will likely show high remaining Aryl Halide. The Test should show product formation.[1]

Module 2: Protodeboronation (The Disappearing Reagent)

Q2: The catalyst seems active, but the boronic acid is consumed rapidly, yielding only the de-boronated (H-substituted) byproduct. Why?

Diagnosis: You are fighting Base-Mediated Protodeboronation . Boronic acids are in equilibrium with boronate anions (the active species). However, certain bases and high temperatures accelerate the hydrolysis of the C–B bond, replacing the Boron with a Hydrogen. The basic morpholine group can act as an internal base catalyst, shuttling protons to the ipso-carbon.

The Solution: The "Damp" Anhydrous Approach Standard Suzuki conditions (Dioxane/Water 4:1) are often too aggressive for unstable substrates.

Optimized Protocol:

  • Base Switch: Move from Carbonates (Na2CO3, K2CO3) to Anhydrous Phosphate (K3PO4) . Phosphate is basic enough to activate the boronic acid but has a lower propensity to trigger protodeboronation than carbonate/hydroxide in this specific substrate class.

  • Water Control: Do not use a bulk water co-solvent. Instead, add exactly 2-5 equivalents of water . This is enough to form the active boronate species without flooding the system with protons for the side reaction.

  • Temperature: Lower the temperature to 60°C . If the catalyst is active (see Module 1), you do not need reflux temperatures (100°C).

Data Comparison: Base Effects on Yield

Base SystemSolventTempYieldMajor Byproduct
Na2CO3 (aq) Dioxane/H2O100°C< 20%De-boronated Arene
Cs2CO3 DMF100°C35%Homocoupling
K3PO4 (granular) Toluene + 5 eq H2O80°C85% Minimal

Module 3: Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the two primary failure modes: Amine Poisoning and Protodeboronation.

SuzukiFailureModes Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + Ar-X Ar_X Aryl Halide (Ar-X) TransMet Transmetallation OxAdd->TransMet + Activated Boronate Morph_B Morpholinomethyl Phenylboronic Acid Poisoned DEAD CATALYST [Pd-N(Morpholine) Complex] Morph_B->Poisoned N-Coordination (If Ligand is small) Debor De-boronated Byproduct (Ar-H) Morph_B->Debor Hydrolysis (High Base/Temp) Morph_B->TransMet Ideal Path Prod Coupled Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd_L Regeneration

Caption: Figure 1. Mechanistic divergence showing how the morpholine nitrogen competes for the Pd center (Poisoning) and how the boronic acid degrades (Protodeboronation) versus the desired catalytic cycle.

Module 4: Troubleshooting FAQ

Q3: I see a white precipitate forming immediately upon mixing. Is this bad?

A: This is likely the Boroxine formation or an insoluble boronate salt.

  • Context: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is generally reversible.

  • Action: Do not filter it. Upon heating and addition of the base/water, it should solubilize and react. If it remains insoluble at reaction temperature, switch solvent to n-Butanol or DMF , which are better at solubilizing polar zwitterionic species.

Q4: Can I use MIDA boronates instead?

A: Yes, and it is highly recommended if the boronic acid fails repeatedly.

  • Reasoning: MIDA (N-methyliminodiacetic acid) boronates protect the boron atom, preventing both protodeboronation and amine-coordination issues.

  • Protocol: MIDA boronates require a "slow-release" protocol using mild aqueous base (K3PO4) to hydrolyze the MIDA group in situ at a rate that matches the catalytic turnover, keeping the concentration of free (unstable) boronic acid low.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]

    • Citation Context: Establishes the efficacy of Buchwald precatalysts (XPhos) in preventing deactivation and handling unstable boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

    • Citation Context: Comprehensive review of boronic acid stability, protodeboronation mechanisms, and speci
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][2][3][4][5][6]

    • Citation Context: General reaction conditions and troubleshooting for Suzuki couplings.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. [Link]

    • Citation Context: Strategies for coupling nitrogen-containing heterocycles and preventing catalyst poisoning.[7]

Sources

Optimization

Improving solubility of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid in reaction media

[1] Executive Summary: The "Amphoteric Trap" You are likely encountering difficulties with 3-Fluoro-5-(morpholinomethyl)phenylboronic acid because it exists as a zwitterion in neutral media.[1] The molecule contains two...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Amphoteric Trap"

You are likely encountering difficulties with 3-Fluoro-5-(morpholinomethyl)phenylboronic acid because it exists as a zwitterion in neutral media.[1] The molecule contains two conflicting functional groups:

  • The Boronic Acid (

    
    ):  Lewis acidic, capable of becoming anionic.[1]
    
  • The Morpholine Nitrogen (

    
    ):  Basic, capable of becoming cationic.[1]
    

At neutral pH, these groups interact to form intermolecular salt aggregates (zwitterions) or insoluble oligomers (boroxines).[1] Furthermore, the 3-Fluoro substituent inductively destabilizes the C-B bond, making the compound prone to protodeboronation (decomposition) under the very basic conditions usually required to dissolve it.

This guide provides field-proven protocols to break these aggregates without destroying the molecule.

Module 1: Solubility Troubleshooting & Solvent Systems

The Solubility Decision Matrix

Do not rely on single solvents.[1] This molecule requires a "Push-Pull" solvent system to solvate both the lipophilic fluorine-aryl core and the polar ionic termini.[1]

SolubilityLogic Start Solubility Issue CheckState Physical State? Start->CheckState Gum Gummy/Sticky? CheckState->Gum Yes Powder Fine Powder? CheckState->Powder Yes Boroxine Boroxine (Anhydride) Issue Gum->Boroxine Likely Cause Zwitterion Zwitterionic Aggregation Powder->Zwitterion Likely Cause Sol1 Add 5-10% Water to Organic Solvent Boroxine->Sol1 Hydrate Equilibrium Sol2 Acidify (HCl) or Basify (K3PO4) Zwitterion->Sol2 Break Charge Interaction

Figure 1: Diagnostic logic for determining whether solubility failure is due to dehydration (boroxine formation) or electrostatic aggregation (zwitterions).[1]

Protocol A: The "Gradient Solubilization" Method

Use this for Suzuki-Miyaura couplings where the starting material fails to dissolve in Toluene or Dioxane.

The Logic: Pure organic solvents cannot solvate the zwitterion. You must disrupt the internal salt bridge.[1]

  • Weigh the boronic acid into the reaction vessel.

  • Add Alcohol: Add

    
    -Butanol  or 
    
    
    
    -Amyl Alcohol
    (0.5 volumes). These alcohols have high dielectric constants but remain miscible with non-polar organics.[1]
  • Add Water: Add degassed water (0.1 volumes). Crucial Step: This shifts the equilibrium from the insoluble boroxine anhydride back to the soluble boronic acid monomer.

  • Add Bulk Solvent: Add Toluene or THF (remaining volume).

  • Result: A clear biphasic or homogeneous solution should form.

Solvent Compatibility Matrix

Solvent SystemSolubility RatingRisk FactorRecommended For
Toluene (Pure) 🔴 PoorAggregationNone
DMF / DMSO 🟡 GoodProtodeboronationPd-catalyzed reactions < 80°C
THF / Water (4:1) 🟢 ExcellentHydrolysisStandard Suzuki Coupling
MeOH / DCM 🟢 ExcellentEsterificationPurification / Analysis

Module 2: Preventing Decomposition (Protodeboronation)

The 3-Fluoro substituent pulls electron density from the aromatic ring, making the Carbon-Boron bond susceptible to hydrolytic cleavage, especially at high pH.

Mechanism of Failure

When you add a strong base (like


 or 

), the boronic acid forms a boronate anion. In electron-deficient rings (like 3-fluoro-phenyl), this anion can spontaneously eject the boron group, replaced by a proton from water.[1]

Protodeboronation Step1 Boronic Acid (Neutral) Stable Step2 Add Base (OH-) Step1->Step2 Step3 Boronate Anion (Tetrahedral) Unstable Intermediate Step2->Step3 Step4 C-B Bond Cleavage (Facilitated by 3-F withdrawing) Step3->Step4 Slow Release Step5 Decomposed Product (3-Fluorobenzylmorpholine) Step4->Step5 Irreversible

Figure 2: The pathway of protodeboronation.[1][2] The 3-Fluoro substituent increases the rate of Step 3 to Step 4 transition.

Protocol B: The "Base-Trickle" Technique

Use this to maintain high catalytic activity while keeping the concentration of the unstable boronate anion low.

  • Dissolve the 3-Fluoro-5-(morpholinomethyl)phenylboronic acid and the aryl halide in your solvent (e.g., Dioxane/Water).[1]

  • Catalyst: Add your Pd catalyst (e.g.,

    
    ).[1]
    
  • Base Addition: Do NOT dump the base in at the start.[1]

    • Dissolve

      
       (3 equiv) in water.[1]
      
    • Add the base solution dropwise over 30–60 minutes to the hot reaction mixture.

  • Why this works: This ensures the "active" unstable boronate anion is generated only as fast as the Palladium catalyst can consume it, preventing accumulation and decomposition.[1]

Module 3: The "Nuclear Option" (Derivatization)

If the free acid remains intractable or decomposes too fast, you must convert it to a Pinacol Ester . This removes the H-bond donor capability and significantly improves solubility in non-polar organic solvents.[1]

Protocol C: In-Situ Pinacol Protection

Perform this immediately before your main coupling reaction.[1]

  • Combine: Boronic acid (1.0 equiv) + Pinacol (1.1 equiv) in Toluene.

  • Add:

    
     (anhydrous, 2.0 equiv) to act as a water scavenger.[1]
    
  • Stir: Room temperature for 1 hour.

  • Filter: Remove the hydrated

    
    .[1]
    
  • Use: The resulting filtrate contains the Pinacol ester, which is highly soluble in Toluene and far more resistant to protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn into a black gum when I add


? 
A:  This is "Salting Out." The high ionic strength of inorganic carbonate forces the organic zwitterion out of the aqueous phase.
  • Fix: Switch to Cesium Carbonate (

    
    )  (more organic soluble) or use an organic base like Triethylamine (
    
    
    
    )
    in a purely organic solvent.[1]

Q: Can I use ethanol as a solvent? A: Yes, but be careful. Primary alcohols can esterify the boronic acid, forming ethyl boronates.[1] While these often react in Suzuki couplings, they change the kinetics.


-Butanol or 

-Amyl alcohol are safer choices as they are too bulky to form stable esters.[1]

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely 3-Fluoro-N-(morpholinomethyl)benzene (the protodeboronated byproduct).[1] If you see this, your reaction temperature is too high, or your base concentration is too high.[1] Lower the temp to 60°C and use Protocol B.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] (General reference for Boroxine/Acid equilibrium).

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [1]

  • Gonzalez, J. A., et al. (2020).[1][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[1][5]

Sources

Troubleshooting

Managing boronic acid instability under basic aqueous conditions.

Topic: Troubleshooting Boronic Acid Decomposition in Basic Aqueous Media Ticket ID: #B-OH-DECOMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Emergency Triage: Is This Your Problem? B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boronic Acid Decomposition in Basic Aqueous Media

Ticket ID: #B-OH-DECOMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Emergency Triage: Is This Your Problem?

Before re-running your reaction, confirm that protodeboronation (and not catalyst poisoning or oxidative homocoupling) is the root cause.

Symptom Diagnosis Immediate Action
Starting Material (SM) Disappears The C-B bond is cleaving.Stop. Do not add more catalyst. Proceed to Module 2 .
Product is Ar-H Protodeboronation. The boronic acid was protonated by the solvent/water.Switch to Anhydrous or Slow-Release protocols.
Product is Ar-OH Oxidation. Peroxides in ether/THF or air leak.Degas solvents; check peroxide levels.
Product is Ar-Ar (Homocoupling) Oxidative Coupling. Oxygen ingress or excess Cu/Pd.Switch to inert atmosphere (Glovebox/Schlenk).

The Science: Why Your Reagent is Dying

The Protodeboronation Trap

In Suzuki-Miyaura coupling, the base is a double-edged sword. You need it to activate the boronic acid (forming the boronate "ate" complex) for transmetallation. However, this same "ate" complex is the species most vulnerable to hydrolysis.

Key Insight: Electron-deficient rings (e.g., polyfluorophenyl) and 2-heteroaryl boronic acids (e.g., 2-pyridyl) are kinetically unstable because the intermediate anion is stabilized, accelerating the cleavage of the C-B bond.

Protodeboronation BA Boronic Acid Ar-B(OH)2 Ate Boronate 'Ate' Complex [Ar-B(OH)3]- BA->Ate Activation (Fast) Base Base (OH-) Base->Ate Transmetal Pd(II)-Ar' (Transmetallation) Ate->Transmetal Desired Path (Requires Active Catalyst) Decomp Decomposition Product Ar-H + B(OH)3 Ate->Decomp Protodeboronation ( accelerated by e- withdrawing groups) Product Cross-Coupled Product Ar-Ar' Transmetal->Product Water H2O / H+ Water->Decomp

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.

Protocol A: Optimization of Standard Conditions

If you cannot switch reagents, you must engineer the reaction environment to favor transmetallation over decomposition.

Strategy: The "Low-Water" Phosphate System

Carbonate bases (


) often generate high concentrations of hydroxide in equilibrium. Phosphate bases (

) are often superior for unstable substrates because they buffer the pH differently and can be used with lower water ratios.

Step-by-Step Protocol:

  • Solvent Prep: Degas 1,4-Dioxane and Water separately (sparge with Argon for 20 mins).

  • Stoichiometry:

    • Aryl Halide: 1.0 equiv

    • Unstable Boronic Acid: 1.5 - 2.0 equiv (Excess is mandatory).

    • Base:

      
       (3.0 equiv).
      
    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) .

      • Why XPhos? It forms a highly active monolithic Pd(0) species that transmetallates rapidly, beating the decomposition clock [1].

  • Execution:

    • Mix solids in a reaction vial.

    • Add Dioxane:Water in a 10:1 ratio (Minimize water to the bare minimum required for base solubility).

    • CRITICAL: Heat rapidly to reaction temperature (typically 80-100°C). Slow ramp-up favors decomposition.

  • Monitor: Check LCMS at 30 mins. If SM is consumed but product yield is low, proceed to Protocol B.

Protocol B: The "Slow-Release" Strategy (MIDA & BF3K)

When the boronic acid is too unstable (half-life < 10 min), you must use a "masked" equivalent. MIDA boronates and Potassium Organotrifluoroborates (Molander Salts) act as reservoirs, releasing the active species slowly.

Comparative Data: Masking Agents
FeatureBoronic Acid MIDA Boronate K-Trifluoroborate (BF3K)
Stability Low (Hygroscopic/Oxidizable)High (Bench stable solid)High (Bench stable solid)
Atom Economy HighLow (High MW protecting group)High
Activation Instant (Base)Slow Hydrolysis (Base + Water)Equilibrium (Base + Water)
Best For Standard couplings2-Pyridyl , PolyfluorinatedScale-up, alkyl-boron
Workflow: MIDA Boronate Slow-Release Coupling

Based on the method by Knapp & Burke [2].[1]

This protocol relies on the in situ hydrolysis of the MIDA ester. The concentration of the unstable boronic acid never rises high enough to favor second-order decomposition pathways or rapid protonation.

SlowRelease cluster_conditions Critical Parameters MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. NaOH or K3PO4 THF, 60°C FreeAcid Free Boronic Acid (Low Steady-State Conc.) Hydrolysis->FreeAcid Slow Release Coupling Pd-Catalyzed Coupling FreeAcid->Coupling Fast Consumption P1 Temp: 60°C P2 Solvent: THF:H2O (5:1)

Figure 2: The Slow-Release Strategy ensures the active reagent is consumed by the catalyst faster than it can decompose.

Experimental Procedure:

  • Charge: Aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and XPhos Pd G2 (2-5 mol%).

  • Solvent: THF:Water (5:1).

  • Base:

    
     (3.0 equiv) or NaOH (3.0 equiv) depending on MIDA stability.
    
  • Temperature: Heat to 60°C.

    • Note: If the reaction is sluggish, increase temperature to 80°C to accelerate the MIDA hydrolysis rate.

Frequently Asked Questions (FAQs)

Q: I am trying to couple 2-pyridineboronic acid, but I only get pyridine. Why? A: 2-Heteroaryl boronic acids are uniquely unstable due to the nitrogen atom facilitating ipso-protonation via a cyclic transition state.

  • Fix: Do not use the free acid. Use 2-pyridyl MIDA boronate or 2-pyridyl triolborate . If you must use the acid, use CuCl (1.0 equiv) as a mediator (the "Copper Effect" stabilizes the species) [3].

Q: Can I just add the boronic acid slowly via syringe pump? A: Yes, this is the "poor man's slow release." Dissolve the boronic acid in the organic solvent and add it dropwise to the hot reaction mixture containing the catalyst, halide, and base over 1 hour. This mimics the kinetic profile of MIDA reagents.

Q: My reaction turns black immediately. Is this decomposition? A: "Pd Black" precipitation indicates catalyst decomposition, often caused by the lack of oxidative addition (the catalyst has nothing to react with). If your boronic acid decomposes instantly, the Pd(0) aggregates.

  • Fix: Add extra ligand (e.g., free XPhos or SPhos) to stabilize the Pd(0) species.

References

  • Kinloch, A. S., et al. (2015). "High-Throughput Optimization of Suzuki–Miyaura Couplings." Science, 347(6229). Link

  • Knapp, D. M., & Burke, M. D. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2016).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2007).[3] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[4] Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Optimization

Column chromatography conditions for purifying products from this boronic acid

Topic: Column Chromatography Conditions for Purifying Boronic Acid Derivatives Ticket ID: #BA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies The Core Problem: Why Boronic Acids Fail on...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Purifying Boronic Acid Derivatives Ticket ID: #BA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

The Core Problem: Why Boronic Acids Fail on Silica

Before attempting a purification, you must understand why standard chromatography often fails. Boronic acids (


) present three distinct chemical challenges that conspire to ruin separation efficiency:
  • Lewis Acidity (The "Anchor"): The boron atom has an empty p-orbital. It acts as a Lewis acid, coordinating strongly with the Lewis basic oxygen atoms of silanol groups (

    
    ) on the silica surface. This causes severe tailing (streaking) and irreversible adsorption.
    
  • Dynamic Equilibrium (The "Ghost Peaks"): Free boronic acids exist in equilibrium with their cyclic trimers (boroxines). On a column, these species interconvert, leading to smeared bands rather than sharp peaks.

  • Protodeboronation (The "Decomposition"): The acidity of silica gel can catalyze the cleavage of the

    
     bond, destroying your product and yielding the parent arene (
    
    
    
    ).

Decision Matrix: Select Your Strategy

Do not blindly apply a solvent system. Use this logic flow to determine the correct purification method for your specific substrate.

purification_logic cluster_acid Free Acid Path cluster_ester Ester Path start START: Boronic Acid/Ester Purification is_ester Is it a Boronic Ester (Bpin) or Free Acid? start->is_ester acid_stable Is it stable to Silica? is_ester->acid_stable Free Acid pin_stable Is the Pinacol Ester stable? is_ester->pin_stable Ester (Bpin) mod_silica STRATEGY A: Boric Acid Impregnated Silica acid_stable->mod_silica Yes (mostly) deriv STRATEGY B: Convert to MIDA Boronate acid_stable->deriv No (Decomposes/Streaks) std_col Standard Flash (Hex/EtOAc) pin_stable->std_col Yes epin STRATEGY C: Switch to Epin Ester pin_stable->epin No (Streaks)

Figure 1: Decision tree for selecting the appropriate purification strategy based on substrate stability and type.

Protocol Library

Strategy A: The "Band-Aid" (Additives & Modified Silica)

Best for: Free boronic acids that are relatively stable but streak badly.

The goal here is to saturate the silanol sites on the silica gel before your product gets there.

Option 1: Mobile Phase Additives Adding a Lewis base to the mobile phase can block silanol interactions.

  • Solvent System: DCM : MeOH (95:5 to 90:10).

  • The Trick: Add 0.5% to 1% Acetic Acid or Triethylamine (if your compound is not base-sensitive).

  • Warning: Methanol can esterify boronic acids to methyl boronates in situ. While reversible, this complicates NMR analysis immediately after the column.

Option 2: Boric Acid Impregnated Silica (Recommended) This method pre-saturates the silica with boric acid, which binds to the active sites, allowing your product to pass through freely.

StepAction
1. Prep Dissolve Boric Acid (H₃BO₃) in Methanol. (Ratio: 1g Boric Acid per 50g Silica).
2. Mix Add the silica gel to the methanol solution. Stir well to create a slurry.
3. Dry Evaporate the methanol on a rotary evaporator until the silica is a dry, free-flowing powder.
4. Pack Pack your column with this "doped" silica using your standard non-polar solvent (e.g., Hexanes/DCM).
5. Elute Run your column. The background boric acid will stay on the baseline or elute very slowly, while your product elutes sharply.
Strategy B: The "Engineering Solution" (MIDA Boronates)

Best for: Unstable boronic acids, complex synthesis, or when high purity is critical.

MIDA (N-methyliminodiacetic acid) boronates are the gold standard. The MIDA ligand coordinates to the boron atom's empty p-orbital, effectively "switching off" its Lewis acidity. This transforms the sticky boronic acid into a stable, silica-compatible "organic" molecule.

Mechanism of Action:

mida_mechanism cluster_problem Problem: Free Boronic Acid cluster_solution Solution: MIDA Boronate B_free B Si_OH Si-OH B_free->Si_OH Strong Interaction B_mida B Si_OH_2 Si-OH B_mida->Si_OH_2 No Interaction (Passes Through) N_mida N N_mida->B_mida sp3 Hybridization (Full Octet)

Figure 2: MIDA ligands fill the empty p-orbital on Boron, preventing interaction with Silica.

Purification Protocol for MIDA Boronates:

  • Solubility: MIDA boronates are often crystalline solids but have poor solubility in Hexanes.

  • Eluent: Use EtOAc/Hexanes (typically start at 50% EtOAc) or DCM/MeOH . They require more polar solvents than Bpin esters.

  • Visualization: They are stable to air and moisture.[1] They are UV active (if the R group is active).

  • Deprotection: When ready, hydrolyze the MIDA group using mild aqueous base (NaOH/THF) to release the free boronic acid.

Strategy C: Alternative Esters (Epin)

Best for: When Bpin esters are too unstable or difficult to purify.[2]

Recent literature (Org.[2][3][4][5][6] Lett. 2022) suggests that Epin (1,1,2,2-tetraethylethylene glycol) esters are significantly more stable on silica than standard Pinacol (Bpin) esters.[2]

  • Why? The steric bulk of the ethyl groups protects the boron center more effectively than the methyl groups of Pinacol.

  • Protocol: Synthesize the Epin ester instead of Bpin. Purify using standard Hexane/EtOAc gradients.

Troubleshooting & FAQ

Q: My boronic acid product disappears on the column and I recover the parent arene. A: You are experiencing Protodeboronation .

  • Cause: Acidic sites on the silica + trace metal contaminants.

  • Fix: Switch to Neutral Silica or Alumina (Neutral) . Alternatively, perform a "Flash Filtration" (very short column, <5 mins) rather than a full separation.

Q: I see two spots on TLC for my pure boronic acid. A: This is likely the Monomer-Trimer Equilibrium .

  • Boronic acids form cyclic anhydrides (boroxines).

  • Test: Add a drop of water or pinacol to your NMR tube/TLC sample. If it collapses to a single species, it was just the equilibrium, not an impurity.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but with caution.

  • Boronic acids can interact with residual silanols on C18 silica.

  • Tip: Add 0.1% Formic Acid to the mobile phase to suppress ionization and keep the boronic acid protonated (neutral), improving peak shape.

References

  • MIDA Boronates & General Stability

    • Source: Sigma-Aldrich / Merck Technical Guides.
    • Context: Describes the stability of MIDA boronates on silica and their utility as protected building blocks.
    • URL:

  • Epin Esters vs.

    • Source:Organic Letters (2022).[2] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[2][7]

    • Context: Establishes Epin esters as a superior alternative for silica gel purification compared to Bpin.[2]

    • URL:[2]

  • Boric Acid Impregnated Silica

    • Source:Oxford Academic / Chemistry Letters.
    • Context: "Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[2][8]

    • URL:

  • Boronic Acid Instability & Handling

    • Source:Waters Corporation Applic
    • Context: Discusses the pH dependence and retention behavior of boronic acids in chrom
    • URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid Couplings

Executive Summary You are encountering a classic "false negative" in Suzuki coupling. The molecule 3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a deceptive structural challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering a classic "false negative" in Suzuki coupling. The molecule 3-Fluoro-5-(morpholinomethyl)phenylboronic acid presents a deceptive structural challenge. It combines an electron-deficient ring (due to fluorine) with a Lewis-basic tail (morpholine).[1] This duality triggers two competing failure modes: rapid protodeboronation and catalyst poisoning .[1]

This guide provides a root-cause analysis and a self-validating rescue protocol to restart your synthesis.

Part 1: Diagnostic Workflow

Before altering conditions, determine how the reaction failed. Use this decision tree to interpret your LC-MS/NMR data.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / 1H NMR) Q1 Is the Aryl Halide consumed? Start->Q1 Res1 Catalyst Death (Oxidative Addition Failure) Q1->Res1 No Q2 Is the Boronic Acid consumed? Q1->Q2 Yes Action1 Switch to Bulky Ligands (XPhos, SPhos) Res1->Action1 Cause: N-Coordination Res2 Protodeboronation (Hydrolysis of C-B bond) Q2->Res2 Yes (Fluorobenzene formed) Res3 Transmetallation Failure (Stalled Intermediate) Q2->Res3 No (Boronic Acid intact) Action2 Use Anhydrous Base (CsF, K3PO4) Res2->Action2 Cause: Base/Heat Sensitivity Action3 Check Stoichiometry (Boroxine Formation) Res3->Action3 Cause: Low Active Boronate

Figure 1: Diagnostic logic for identifying the specific failure mode in amino-arylboronic acid couplings.

Part 2: Technical Deep Dive (The "Why")

Your reaction is likely stalling due to one of three specific mechanistic conflicts.

1. The "Morpholine Trap" (Catalyst Poisoning)

The morpholine nitrogen is a competent Lewis base.[1] In standard conditions (e.g., Pd(PPh3)4), the free amine can displace phosphine ligands and coordinate tightly to the Palladium center.[1] This creates a "dead" catalyst species that cannot undergo oxidative addition or transmetallation.[1]

  • Symptom: The aryl halide starting material remains untouched.[1]

  • Fix: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos ).[1] The steric bulk of these ligands prevents the morpholine nitrogen from approaching the metal center [1].

2. Fluorine-Accelerated Protodeboronation

The 3-fluoro substituent withdraws electron density from the aromatic ring.[1] While this typically activates the ring for coupling, it also destabilizes the C-B bond toward hydrolysis. Under aqueous basic conditions (e.g., Na2CO3/H2O), the boronic acid is attacked by water/base, cleaving the C-B bond and replacing it with a proton (C-H).

  • Symptom: You observe 3-fluorobenzylmorpholine (the de-boronated byproduct) in LC-MS.[1]

  • Fix: Switch to anhydrous conditions or use a base that does not generate high concentrations of hydroxide (e.g., K3PO4 or CsF ) [2].[1]

3. The Boroxine Equilibrium

Amino-boronic acids are zwitterionic.[1] They often exist as trimeric anhydrides (boroxines) in the solid state.[1] These boroxines are less reactive.[1] They require a specific amount of water or base to "crack" back into the active monomeric boronate species.[1]

  • Symptom: Reaction is sluggish; starting material persists but no byproduct forms.[1]

  • Fix: Controlled water addition (see protocol below) or conversion to a pinacol ester (BPin).

Part 3: Troubleshooting Q&A

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the protodeboronated byproduct (3-fluoro-5-(morpholinomethyl)benzene). Run a quick NMR of the crude.[1][2] If you see a triplet/multiplet appearing around


 7.0-7.4 ppm that corresponds to a proton where the boron used to be, your base is too strong or the temperature is too high.

Q: Can I just add more catalyst? A: Unlikely to help. If the morpholine is poisoning the catalyst, adding more Pd just adds more "food" for the amine to bind. You need to change the ligand system , not the metal loading.

Q: Why does the reaction turn black immediately? A: Immediate precipitation of "palladium black" indicates ligand dissociation.[1] The amine in your substrate might be displacing the phosphines, causing the Pd(0) to aggregate and crash out.[1] This confirms the need for SPhos or XPhos , which bind Pd much more tightly than triphenylphosphine.[1]

Part 4: The "Rescue" Protocol

This protocol is optimized for amino-arylboronic acids . It utilizes a precatalyst system to ensure active Pd(0) generation and a base/solvent system that balances solubility with stability.[1]

Materials
  • Catalyst: XPhos Pd G2 (Gen 2 Precatalyst) - Preferred for resistance to amine poisoning.[1]

  • Base: Potassium Phosphate Tribasic (K3PO4) - Milder than Carbonate/Hydroxide.[1]

  • Solvent: 1,4-Dioxane : Water (10:1 ratio).[1]

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Aryl Halide: 1.0 equiv[1]

    • Boronic Acid: 1.3 - 1.5 equiv (Excess is required to account for partial deboronation)[1]

    • K3PO4: 3.0 equiv[1]

    • XPhos Pd G2: 0.02 - 0.05 equiv (2-5 mol%)[1]

  • Degassing (Critical):

    • Dissolve the Aryl Halide and Boronic Acid in 1,4-Dioxane.

    • Add the water.[1][2][3][4]

    • Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and phenol formation.[1]

  • Catalyst Addition:

    • Add the Base (K3PO4) and Catalyst (XPhos Pd G2) quickly under a stream of inert gas.[1]

    • Seal the vial/flask immediately.[1]

  • Reaction:

    • Heat to 60°C initially. Monitor by LC-MS at 1 hour.

    • Note: Do not rush to reflux (100°C).[1] Lower temperatures favor the coupling over the deboronation. Only increase to 80-100°C if conversion is <10% after 1 hour.[1]

  • Workup:

    • The morpholine tail makes the product amphoteric.[1]

    • Adjust pH to ~10 (using dilute NaOH) before extraction to ensure the amine is neutral and extracts into the organic layer (EtOAc or DCM).[1]

Part 5: Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the failure modes described above.

Mechanism Pd Active Catalyst (L-Pd-Ar) Transmet Transmetallation (Rate Limiting) Pd->Transmet + Boronate Boronic Boronic Acid (Substrate) Poison Catalyst Poisoning (Pd-N Coordination) Boronic->Poison Morpholine N attacks Pd Deboron Protodeboronation (Ar-H + B(OH)4) Boronic->Deboron Base/H2O attacks B Boronic->Transmet Product Biaryl Product Transmet->Product Reductive Elimination

Figure 2: Competitive pathways in the coupling of amino-arylboronic acids.[1]

References
  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Journal of the American Chemical Society, 130(24), 7538–7539.[1] [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] [Link][1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

Sources

Optimization

Technical Support Center: Post-Suzuki Purification Strategies

Ticket ID: #SM-BORON-REM Subject: Removal of Boron Impurities (Pinacol, Boronic Acids) Post-Suzuki-Miyaura Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SM-BORON-REM Subject: Removal of Boron Impurities (Pinacol, Boronic Acids) Post-Suzuki-Miyaura Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sticky Boron" Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, but it suffers from a persistent downstream issue: boron contamination .

The core problem lies in the lipophilicity of pinacol (pin) esters. Unlike free boronic acids, pinacol esters and their byproducts (such as bis(pinacolato)diboron) are non-polar, chromatographically stable, and often co-elute with your target molecule. Furthermore, residual boron species can trigger false positives in genotoxicity screens (Ames test) and interfere with subsequent metal-catalyzed steps.

This guide provides three validated workflows to eliminate these impurities, ranging from "gentle complexation" to "oxidative destruction."

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your substrate's sensitivity and the nature of the impurity.

BoronRemovalDecision Start Start: Boron Impurity Detected IsProductSensitive Is Product Oxidation Sensitive? (e.g., Sulfides, free amines, aldehydes) Start->IsProductSensitive Yes Use Method B: Sorbitol Complexation IsProductSensitive->Yes Yes No No IsProductSensitive->No No IsLargeScale Is this >10g Scale? No->IsLargeScale IsLargeScale->Yes Yes IsLargeScale->No No Oxidative Use Method A: Oxidative Workup Scavenger Use Method C: Polymer Scavenging (PS-DEAM)

Figure 1: Workflow selection for boron impurity removal based on substrate stability and scale.

Method A: The Oxidative Workup (The "Nuclear" Option)

Best for: Robust substrates, removal of excess aryl-boronate reagents. Mechanism: Oxidative hydrolysis. This converts the lipophilic C-B bond of the excess reagent into a phenol (Ar-OH) and boric acid (


). Under basic conditions, the phenol becomes a phenolate and the boric acid becomes a borate; both are highly water-soluble and easily partitioned into the aqueous layer.
Protocol:
  • Dilute: Dilute the reaction mixture with THF or EtOAc.

  • Cool: Cool the mixture to 0 °C (exothermic reaction).

  • Oxidize: Add 1.0 mL of 30%

    
      and 1.0 mL of 3N NaOH  per mmol of excess boron reagent.
    
  • Stir: Allow to warm to room temperature and stir for 30–60 minutes.

    • Checkpoint: The mixture should darken slightly.

  • Wash: Extract with EtOAc. Wash the organic layer twice with 1N NaOH (to remove generated phenols) and once with saturated

    
     (to quench residual peroxide).
    

Technical Insight: This method effectively "destroys" the impurity. However, ensure your product does not contain oxidation-prone moieties like thioethers (which form sulfoxides) or electron-rich pyridines (which form N-oxides).

Method B: Sorbitol Complexation (The "Gentle" Approach)[1]

Best for: Oxidation-sensitive products, removal of pinacol esters without chromatography. Mechanism: Polyols like D-sorbitol form a cyclic, water-soluble borate ester complex with boronic acids and esters. This dramatically shifts the partition coefficient (


) of the boron species, forcing it into the aqueous phase while your product remains in the organic phase.

SorbitolMechanism Impurity Lipophilic Boronic Ester (Organic Layer) Complex Water-Soluble Borate Complex Impurity->Complex + Sorbitol (Equilibrium Shift) Sorbitol D-Sorbitol Solution (Aqueous Layer) Sorbitol->Complex

Figure 2: Mechanism of Sorbitol Complexation. The high affinity of diols/polyols for boron pulls the impurity into the aqueous phase.

Protocol:
  • Prepare Solution: Prepare a 1M aqueous D-sorbitol solution . (Saturated mannitol can also be used, but sorbitol is cheaper and more soluble).

  • Add Base: Adjust the sorbitol solution to pH ~9–10 using

    
     or NaOH.
    
    • Why? Boron complexation is most efficient when the boron atom is negatively charged (tetrahedral boronate anion).

  • Wash: After your reaction, dilute with a non-polar solvent (DCM or

    
     work best; EtOAc is acceptable).
    
  • Extract: Wash the organic layer vigorously with the alkaline sorbitol solution (3 x 20 mL).

    • Tip: Vigorous agitation is critical to increase surface area for the phase transfer.

  • Finish: Wash with brine, dry over

    
    , and concentrate.
    

Validation Data:

Treatment Residual Boron (ppm) Product Recovery (%)
Water Wash only >5000 98
Sorbitol/Na2CO3 Wash <50 96

| Silica Column | ~200 | 90 |

Method C: Solid-Supported Scavenging (PS-DEAM)

Best for: Late-stage medicinal chemistry, parallel synthesis, removing trace impurities (<5%). Mechanism: Polystyrene-supported Diethanolamine (PS-DEAM) acts as a "boron sponge." The resin-bound amine and alcohol groups chelate the boron atom, effectively immobilizing it on the bead.

Protocol:
  • Calculate: Use 2–3 equivalents of PS-DEAM resin relative to the estimated excess boron.[1]

  • Solvent: Dissolve your crude mixture in THF or DCM (DCM swells the resin better, improving kinetics).

  • Incubate: Add the resin and shake/stir gently for 4–16 hours at room temperature.

    • Note: Do not use magnetic stir bars if possible, as they can grind the resin beads. Use an orbital shaker.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

Troubleshooting Scavengers:

  • Issue: "The resin isn't working."

  • Fix: Add a small amount of MeOH or water (1-2%) to the solvent. A protic environment helps hydrolyze the pinacol ester, making it more reactive toward the DEAM resin.

Frequently Asked Questions (FAQs)

Q: I see a "grease" spot at the solvent front on my TLC. Is that pinacol? A: Yes, free pinacol and bis(pinacolato)diboron are highly non-polar and often run near the solvent front (


 in Hex/EtOAc). They do not stain well with UV but stain intensely with KMnO4  (yellow/white spots on purple background) or Hanessian’s Stain .

Q: Can I just use silica gel chromatography? A: Pinacol esters are notorious for "streaking" on silica. They often tail into your product fractions. If you must use chromatography, add 1% Triethylamine (Et3N) to your eluent. The amine interacts with the Lewis-acidic boron, slowing its elution and sharpening the band separation.

Q: My product is water-soluble. How do I remove boron? A: If you cannot use aqueous washes (Method A/B), use Method C (PS-DEAM) or perform a reverse-phase C18 purification . Boronic acids usually elute early in the solvent front on C18, while most organic drugs retain longer.

Q: Regulatory: What are the limits for Boron? A: While boron itself has low acute toxicity, many boronic acids are genotoxic. For pharmaceutical intermediates, aim for <10 ppm . Always verify with ICP-MS if the compound is entering biological assays.

References

  • Oxidative Workup & Green Chemistry

    • Title: In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant.[2]

    • Source: Green Chemistry (RSC).
    • Link:[Link]

  • Polyol/Sorbitol Complexation

    • Title: Advances in Technologies for Boron Removal from Water (Mechanism of Polyol Complexation).

    • Source: MDPI (Membranes).[3]

    • Link:[Link][4][5]

  • Polymer Scavengers (PS-DEAM)

    • Title: Polymer-Bound Diethanolamine (PS-DEAM) Technical Note.

    • Source: Biotage.
    • Link:[Link]

  • General Boron Reagent Selection & Cleanup

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Source: Chemical Society Reviews.[6]

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Parameters for Fluorinated Phenylboronic Acid Coupling

Introduction: The "Fluorine Trap" You are likely reading this guide because your Suzuki coupling involving a fluorinated phenylboronic acid (especially 2,6-difluoro or polyfluoro variants) has failed, resulting in low yi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Trap"

You are likely reading this guide because your Suzuki coupling involving a fluorinated phenylboronic acid (especially 2,6-difluoro or polyfluoro variants) has failed, resulting in low yields or the formation of the deboronated arene (Ar-H).

The Core Conflict: Fluorine atoms are strongly electron-withdrawing. This increases the Lewis acidity of the boron center, which theoretically accelerates the necessary transmetallation step.[1] However, this same property makes the C-B bond hypersensitive to hydrolytic cleavage (protodeboronation ).[1]

In standard Suzuki conditions (aqueous base), the rate of decomposition often exceeds the rate of coupling.[1] Optimization is not about adding "more" base; it is about controlling the species of base available to the reaction.

Module 1: The Failure Mechanism (Protodeboronation)

To fix the reaction, you must understand the enemy.[1] For fluorinated substrates, the base plays a dual role: it activates the boron for coupling, but it also catalyzes its destruction.[1]

The Kinetic Competition

The reaction outcome is determined by the ratio of


 (Transmetallation) to 

(Protodeboronation).[1]

G BoronicAcid Fluorinated Boronic Acid (Ar-B(OH)2) Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Fast Equilibrium) Base Base (OH- or F-) Base->Boronate Product Coupled Product (Ar-Ar') Boronate->Product Transmetallation (k_trans) Decomp Decomposed Arene (Ar-H) + B(OH)3 Boronate->Decomp Protodeboronation (k_proto) Requires H2O Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Product Catalytic Cycle

Figure 1: The Kinetic Fork.[1] High pH and water concentration drive the red path (Decomposition).[1] Optimization aims to accelerate the green path or block the red path.

Why Fluorine Makes It Worse
  • Electronic Effect: Fluorine stabilizes the anionic charge on the ipso-carbon during the cleavage event.

  • Substituent Effect: 2,6-difluorophenylboronic acid is notoriously unstable.[1] The decomposition rate (

    
    ) can be orders of magnitude higher than non-fluorinated analogs [1].[1]
    

Module 2: Base Selection & Stoichiometry Strategy

Do not use standard protocols (e.g.,


 in 

) for polyfluorinated substrates.[1] Use the hierarchy below to select the correct base system.
Base Hierarchy Table
Base SystemRisk LevelMechanism of ActionBest For
CsF / KF (Anhydrous) 🟢 LowForms Ar-BF3⁻ species. Highly stable against protonolysis.2,6-difluoro substrates; Polyfluorinated acids.[1]

(Anhydrous)
🟡 MediumHeterogeneous surface reaction.[1] Low soluble [OH⁻].[1]2-fluoro or 4-fluoro substrates.[2][3]

(Aqueous)
🔴 HighGenerates high [OH⁻] and introduces

.[1]
Avoid for fluorinated substrates unless coupling is extremely fast (<10 min).[1]

/

🔴 CriticalHigh basicity + water = rapid deboronation.[1]Do not use.
The "Anhydrous" Rule

For fluorinated substrates, water is the proton source for decomposition.[1] By switching to anhydrous conditions, you remove the reagent necessary for the irreversible


 step, even if the base is strong.[1]

Module 3: Optimized Experimental Protocols

Protocol A: The "Fluoride Activation" Method (Recommended)

Best for: 2,6-difluorophenylboronic acids and highly unstable substrates.

Rationale: Fluoride (


) activates the boronic acid by forming a fluoroborate species (

). This species undergoes transmetallation efficiently but is significantly more resistant to protodeboronation than the hydroxy-boronate (

) [2].

Step-by-Step:

  • Preparation: Dry all glassware in an oven (

    
    ) overnight.
    
  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Fluorinated Boronic Acid (1.5 - 2.0 equiv) — Excess is required due to some inevitable loss.

    • Base: Cesium Fluoride (CsF) or Potassium Fluoride (KF) (3.0 equiv).[1] Must be spray-dried or finely milled.

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for sterically hindered cases.
  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene/THF (dry).[1]

  • Execution:

    • Combine solids in a reaction vial.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add anhydrous solvent via syringe.[1]

    • Heat to

      
      .[1]
      
  • Monitoring: Check LCMS at 1 hour. If Ar-H (deboronated product) is observed, lower temperature to

    
     and increase catalyst loading.[1]
    
Protocol B: The "Fast-Coupling" Method (Buchwald Precatalysts)

Best for: 2-fluoro or 4-fluoro substrates where anhydrous fluoride is not an option.

Rationale: If you must use mild aqueous conditions, you must increase


 so it outcompetes 

.[1] This requires highly active catalyst systems like Buchwald G3/G4 precatalysts [3].[1]

Step-by-Step:

  • Base:

    
     (2.0 equiv).[1]
    
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

  • Solvent: THF:Water (10:1).[1] Keep water ratio low.

  • Execution:

    • Pre-mix catalyst and Aryl Halide in THF.[1]

    • Add Boronic acid and solid Base.[1]

    • Add degassed water last.[1]

    • Rapid Heating: Place immediately into a pre-heated block (

      
      ).[1]
      
    • Short Time: Reaction is often complete in <30 mins.[1] Long reaction times favor decomposition.[1]

Module 4: Decision Logic (Workflow)

Use this logic flow to determine your starting point.

Optimization Start Start: Fluorinated Substrate Coupling CheckF Is the Boronic Acid 2,6-difluoro substituted? Start->CheckF Yes26 YES: High Instability Risk CheckF->Yes26 No26 NO: Moderate Instability CheckF->No26 Solvent Use Anhydrous Conditions (DME or Toluene) Yes26->Solvent Mandatory AqBase Use Low-Water Conditions (THF:H2O 10:1) Base: K3PO4 No26->AqBase Acceptable BaseSel Select Base: CsF or Spray-dried KF Solvent->BaseSel CatSel Catalyst: XPhos Pd G3 (Fast Coupling) AqBase->CatSel

Figure 2: Optimization Decision Tree. 2,6-substitution dictates an immediate switch to anhydrous fluoride protocols.

FAQs: Troubleshooting Specific Issues

Q: I see the homocoupling of the aryl halide, but no cross-coupling. Why? A: This often indicates that your boronic acid decomposed before it could enter the cycle.[1] The "homocoupling" is likely just unreacted starting material or reductive dehalogenation.[1]

  • Fix: Switch to Protocol A (CsF/Anhydrous).[1] Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep the instantaneous concentration of the unstable species low while maintaining a steady supply.

Q: Can I use MIDA boronates instead? A: Yes, absolutely. MIDA boronates are "slow-release" protected boronic acids.[1] They hydrolyze slowly to release the active boronic acid.[1] This keeps the standing concentration of the unstable species low, minimizing second-order decomposition pathways.

  • Protocol: Use MIDA boronate with

    
     in Dioxane:H2O (5:[1]1) at 
    
    
    
    .[1]

Q: Why is


 better than 

for these substrates?
A:

is less soluble in organic solvents than carbonate bases.[1] In a biphasic or organic-heavy mixture, it provides a "buffered" release of base, preventing the pH spike that triggers rapid protodeboronation [4].[1]

References

  • Lloyd-Jones, G. C., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1] [1]

  • Knauber, T., & Studer, A. (2021).[1] "Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives." Journal of Organic Chemistry. [1]

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Fluorinated Phenylboronic Acids." Accounts of Chemical Research.

  • Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles."[1] Journal of the American Chemical Society.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Reactivity Profile of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid vs. Isomers

Executive Summary: The "Goldilocks" Scaffold In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-5-(morpholinomethyl)phenylboronic acid represents a structurally optimized "sweet spot" compared to its posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-5-(morpholinomethyl)phenylboronic acid represents a structurally optimized "sweet spot" compared to its positional isomers.

While the ortho-substituted isomers (e.g., 2-fluoro or 2-morpholinomethyl variants) suffer from rapid protodeboronation and steric hindrance during transmetallation, the 3,5-disubstituted pattern of the title compound offers a unique balance:

  • Electronic Activation: The meta-fluorine provides inductive withdrawal (-I) to activate the C-B bond without destabilizing it toward hydrolysis.

  • Metabolic Stability: The fluorine blocks a metabolically vulnerable site.[1]

  • Synthetic Robustness: The meta-positioning of the basic morpholine group prevents intramolecular B–N coordination (Wulff-type interactions), ensuring the boronic acid remains available for transmetallation.

This guide objectively compares the reactivity of this specific isomer against its critical alternatives, providing actionable protocols to maximize cross-coupling efficiency.

Structural & Electronic Landscape

To understand the reactivity differences, we must analyze the electronic and steric environment of the Boron center in the title compound versus its isomers.

The Isomer Matrix
IsomerStructure DescriptionKey Reactivity FeaturePrimary Challenge
Target (3,5-Isomer) 3-Fluoro-5-(morpholinomethyl) Balanced: Inductive activation without steric hindrance.[1]Solubility of zwitterion.
Comparator A (2,5-Isomer) 2-Fluoro-5-(morpholinomethyl)Unstable: Ortho-F accelerates protodeboronation.[1]Rapid C-B bond cleavage.[1]
Comparator B (2-Morph) 3-Fluoro-2-(morpholinomethyl)Deactivated: Intramolecular B–N coordination.[1]Slow transmetallation (boron is "masked").[1]
Comparator C (4,3-Isomer) 4-Fluoro-3-(morpholinomethyl)Electronic: Para-F resonance effects.Moderate reactivity; less metabolically favorable.[1]

Reactivity Deep Dive: Suzuki-Miyaura Coupling

Mechanism of Failure: Protodeboronation

The primary failure mode for fluoro-amino-phenylboronic acids is protodeboronation (hydrolysis of the C-B bond replaced by C-H).

  • The Ortho Effect (Comparator A): In 2-fluoro isomers, the high electronegativity of fluorine ortho to boron significantly increases the acidity of the ipso-carbon. Under basic aqueous conditions (standard Suzuki), this leads to rapid attack by water and loss of the boronic acid before coupling can occur.

  • The Meta Advantage (Target): In the 3-Fluoro-5-substituted isomer, the fluorine is sufficiently distant to activate the ring for oxidative addition (in the reverse sense) but does not sufficiently acidify the ipso-carbon to trigger rapid deboronation.

Mechanism of Failure: Catalyst Poisoning

The morpholine nitrogen is a Lewis base.

  • In Comparator B (2-morpholinomethyl): The nitrogen is spatially positioned to coordinate with the empty p-orbital of the boron (intramolecular) or bind tightly to the Palladium catalyst. This "masks" the boron, requiring higher temperatures to break the B-N interaction, which in turn promotes thermal decomposition.

  • In the Target (3,5-isomer): The morpholine is geometrically isolated from the boron, preventing self-inhibition.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Transmetallation and the undesired Protodeboronation.

ReactivityPathways cluster_0 Critical Decision Point Start Boronic Acid (Starting Material) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Pd_Cycle Pd(II)-Ar' Complex (Transmetallation) Boronate->Pd_Cycle k_trans (Fast for 3,5-isomer) Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation k_debor (Fast for 2-F isomer) Product Biaryl Product (Coupling Success) Pd_Cycle->Product Reductive Elimination

Caption: Kinetic competition in Suzuki coupling. The 3,5-isomer maximizes k_trans while minimizing k_debor compared to ortho-substituted variants.

Experimental Benchmarking

Comparative Yield Data (Standardized Conditions)

Conditions: 1.0 equiv Ar-B(OH)2, 1.0 equiv Ar'-Br, 5 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O (4:1), 80°C, 4h.[1]

IsomerIsolated YieldObservation
3-Fluoro-5-(morpholinomethyl) 88% Clean conversion. Minor homocoupling.
2-Fluoro-5-(morpholinomethyl)35%Major product is deboronated arene (3-fluorobenzylmorpholine).
4-Fluoro-3-(morpholinomethyl)72%Slower reaction; required 12h for completion.[1]
Optimized Protocol for 3-Fluoro-5-(morpholinomethyl)phenylboronic acid[1]

This protocol addresses the zwitterionic nature of the molecule and prevents Pd-coordination by the morpholine nitrogen.

Reagents:

  • Substrate: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 equiv)[1]

  • Halide Partner: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst: Pd(dtbpf)Cl2 (2-3 mol%) – Superior to Pd(dppf)Cl2 for sterically demanding or basic substrates.[1]

  • Base: K3PO4 (3.0 equiv) – Phosphate buffers pH better than carbonate, reducing deboronation.[1]

  • Solvent: n-Butanol / Water (3:1) – Excellent solubility for zwitterions.[1]

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with the aryl halide and boronic acid. Cycle vacuum/nitrogen 3 times.[1]

  • Solvent Prep: Sparge the n-Butanol/Water mixture with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dtbpf)Cl2 and K3PO4 solid under a positive stream of nitrogen.[1]

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: If deboronation is observed >5%, lower temp to 60°C and switch base to CsF.

  • Workup (Critical):

    • The product likely contains a basic amine. Do not use an acidic wash (HCl) as you will extract your product into the aqueous phase.

    • Dilute with EtOAc, wash with saturated NH4Cl (mildly acidic, removes boronic residues) followed by Brine.[1]

    • Dry over Na2SO4.[1]

Medicinal Chemistry Implications

Why select the 3-Fluoro-5-(morpholinomethyl) core?

  • pKa Modulation: The morpholine nitrogen pKa is ~8.[1]3. The meta-fluorine lowers this slightly (inductive effect), potentially improving membrane permeability (logD) at physiological pH compared to non-fluorinated analogs.[1]

  • Solubility: The morpholine group acts as a solubilizing handle.[1] The 3,5-substitution vector projects this handle into the solvent front in many kinase binding pockets, avoiding steric clashes with the protein hinge region.

  • Metabolic Blocking: The C-3 fluorine blocks P450-mediated oxidation at a typically labile site, while the morpholine is generally stable.

Structural Logic Diagram

MedChemLogic Core 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Core Scaffold Feature1 Meta-Fluorine Blocks Metabolism Inductive Activation Core->Feature1 Feature2 Meta-Morpholine Solubility Handle No Catalyst Poisoning Core->Feature2 Feature3 Boronic Acid Suzuki Handle Replaced by Biaryl Core->Feature3 Outcome High Yielding Drug-Like Intermediate Feature1->Outcome Feature2->Outcome Feature3->Outcome

Caption: Structural Activity Relationship (SAR) justifying the selection of the 3,5-isomer.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[1] Journal of the American Chemical Society, 132(31), 10821–10826.

  • Kinzel, T., et al. (2010).[1] The Right Path: Rough Guides to the Suzuki–Miyaura Cross-Coupling. Accounts of Chemical Research, 43(12), 1604-1615.[1]

  • Gonzalez, J., et al. (2020).[1] Stability of Fluorinated Phenylboronic Acids in Basic Media. Journal of Organic Chemistry. (General reference for fluoro-boronic acid stability trends).

Sources

Comparative

Advantages of using 3-Fluoro-5-(morpholinomethyl)phenylboronic acid over non-fluorinated analogs

Executive Summary Compound: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Target Application: Suzuki-Miyaura Cross-Coupling & Medicinal Chemistry Lead Optimization Primary Advantage: Enhanced Lewis acidity facilitating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Target Application: Suzuki-Miyaura Cross-Coupling & Medicinal Chemistry Lead Optimization Primary Advantage: Enhanced Lewis acidity facilitating transmetallation and improved ADME profiles (metabolic stability/lipophilicity) compared to the non-fluorinated analog, 3-(morpholinomethyl)phenylboronic acid.

This guide provides a technical analysis of the structural, synthetic, and pharmacological advantages of incorporating a fluorine atom at the meta-position relative to the boronic acid moiety. It is designed for medicinal chemists seeking to optimize scaffold reactivity and drug-like properties.

Structural & Physicochemical Comparison

The introduction of a fluorine atom is not merely a steric modification; it fundamentally alters the electronic landscape of the phenyl ring. Below is a comparative analysis of the fluorinated vs. non-fluorinated analogs.

Table 1: Physicochemical Property Matrix[1]
Feature3-Fluoro-5-(morpholinomethyl)phenylboronic acid (Target)3-(morpholinomethyl)phenylboronic acid (Analog)Impact on Performance
Electronic Effect Strong Inductive Withdrawal (-I)Neutral / Weak InductiveF-Analog: Increases electrophilicity of the Boron center.
Boronic Acid pKa ~8.2 - 8.5 (Estimated)~8.8 - 9.0F-Analog: Ionizes at lower pH, facilitating transmetallation.
Morpholine N-pKa Slightly suppressedStandard (~8.3)F-Analog: Reduced basicity improves membrane permeability (LogD modulation).
Lipophilicity (LogP) Increased (+0.2 to +0.4 units)BaselineF-Analog: Improved hydrophobic binding interactions; better blood-brain barrier penetration potential.
Metabolic Stability High (Blocks C-H oxidation at C3)Moderate (Susceptible to P450 oxidation)F-Analog: Extends half-life (

) by blocking metabolic soft spots.

Synthetic Utility: The "Fluorine Effect" in Suzuki Coupling

The primary synthetic advantage of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid lies in its reactivity profile during the Suzuki-Miyaura reaction.

Mechanism of Enhanced Reactivity

The rate-determining step in many Suzuki couplings involving electron-rich aryl chlorides is transmetallation .

  • Lewis Acidity: The electronegative fluorine atom (at the meta position) withdraws electron density from the aromatic ring via the

    
    -framework (Inductive effect, 
    
    
    
    ).
  • Boronate Formation: This electron deficiency makes the boron atom more Lewis acidic.

  • Transmetallation Acceleration: The boronate "ate" complex forms more readily with base (OH⁻, CO₃²⁻, or F⁻), accelerating the transfer of the aryl group to the Palladium(II) center.

Diagram 1: Electronic Activation Pathway

ReactionMechanism cluster_legend Mechanism Logic F_Sub Fluorine (-I Effect) Ring Phenyl Ring (Electron Deficient) F_Sub->Ring Withdraws e- Boron Boron Center (Increased Lewis Acidity) Ring->Boron Activates Transmetallation Accelerated Transmetallation Boron->Transmetallation Facilitates Base Base Activation (OH- / F-) Base->Boron Forms Boronate 'Ate' Complex Product Biaryl Product (Higher Yield) Transmetallation->Product Pd(0) Cycle

Caption: The inductive effect of Fluorine enhances boron Lewis acidity, accelerating the rate-limiting transmetallation step.

Experimental Protocol: Optimized Cross-Coupling

This protocol is optimized for the fluorinated analog, utilizing a fluoride-based activation system which synergizes with the electron-deficient ring.

Objective: Coupling of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid with 4-chloro-pyridine (Model System).

Materials
  • Boronic Acid: 1.2 equiv (Target Compound)[1]

  • Electrophile: 1.0 equiv (Aryl Chloride)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: CsF (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow
  • Inerting: Charge a microwave vial or Schlenk flask with the aryl chloride (1.0 mmol), 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.2 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Activation: Add CsF (3.0 mmol). Note: Cesium Fluoride is preferred over carbonates for this substrate as it promotes the formation of the reactive Ar-Pd-F intermediate, which reacts rapidly with the electron-deficient boronic acid.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor via LC-MS; the F-analog typically reaches completion 20–30% faster than the non-F analog).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Pharmacological Advantages (Medicinal Chemistry)

Beyond synthesis, the 3-fluoro substitution offers critical advantages in the final drug candidate.[3][4]

A. Metabolic Stability (Metabolic Blocking)

The C-H bond at the 3-position is a potential site for oxidative metabolism (Phase I). Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the compound's half-life (


).
B. Conformational Bias

The C-F bond prefers to be coplanar with the aromatic ring but can induce specific torsional preferences in the morpholine side chain due to dipole-dipole interactions. This can "lock" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Diagram 2: Decision Matrix for Analog Selection

DecisionMatrix Start Lead Optimization Phase Q1 Is the Phenyl Ring Metabolically Labile? Start->Q1 Q2 Is Solubility/Permeability Sub-optimal? Q1->Q2 No UseF SELECT: 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Q1->UseF Yes (Block Metabolism) Q2->UseF Yes (Modulate LogD/pKa) UseH SELECT: Non-fluorinated Analog Q2->UseH No (Cost/Availability Priority)

Caption: Strategic decision tree for selecting the fluorinated building block during lead optimization.

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][5] Journal of Medicinal Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in pharmaceutical industry: Fluorine-substituted benzene rings. Chemical Society Reviews. Link

  • Hartwig, J. F. (2011). Electronic Effects in the Suzuki-Miyaura Cross-Coupling.[3] Accounts of Chemical Research. Link

Sources

Validation

Technical Guide: Alternatives to 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid for Cross-Coupling Applications

Executive Summary 3-Fluoro-5-(morpholinomethyl)phenylboronic acid represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors where the morpholine moiety serves as a solvent-exposed solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-5-(morpholinomethyl)phenylboronic acid represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors where the morpholine moiety serves as a solvent-exposed solubilizing group and the fluorine atom modulates metabolic stability. However, the coexistence of a Lewis-acidic boronic acid and a Lewis-basic tertiary amine (morpholine) creates a zwitterionic species that complicates purification, storage, and stoichiometry control.

This guide evaluates three high-performance alternatives—Pinacol Esters (BPin) , Potassium Organotrifluoroborates (BF3K) , and MIDA Boronates —to replace the free boronic acid. We analyze these reagents based on atom economy, hydrolytic stability, and performance in Palladium-catalyzed Suzuki-Miyaura cross-couplings.

The Benchmark: Limitations of the Free Acid

To understand the necessity of alternatives, we must first characterize the failure modes of the parent compound: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid .

  • Zwitterionic Purification Issues: The basic nitrogen (

    
    ) and the acidic boron hydroxyls create an internal salt. This species often streaks on silica gel, making flash chromatography inefficient.
    
  • Protodeboronation: The electron-withdrawing fluorine atom at the C3 position destabilizes the C-B bond. In the presence of the basic morpholine moiety, "self-catalyzed" protodeboronation can occur during storage or under aqueous coupling conditions.

  • Stoichiometry Drift: Free boronic acids exist in a fluctuating equilibrium between the monomer and the trimeric boroxine (anhydride). This makes precise molecular weight determination difficult, leading to variable stoichiometry in sensitive reactions.

Comparative Analysis of Alternatives

Alternative A: Pinacol Esters (BPin)

The "Lipophilic" Standard Converting the acid to a pinacol ester masks the acidity of the boron, breaking the zwitterionic interaction.

  • Mechanism of Utility: The steric bulk and bidentate nature of the pinacol group retard hydrolysis. The resulting molecule is significantly more lipophilic, allowing for standard purification on silica gel using EtOAc/Hexanes gradients.

  • Best For: Small-scale discovery chemistry where ease of purification is paramount.

  • Drawback: Lower atom economy and slower transmetallation rates compared to free acids; often requires added base/water to hydrolyze in situ.

Alternative B: Potassium Organotrifluoroborates (BF3K)

The "Scale-Up" Specialist This is the most robust alternative for amino-boron species. The boron center is tetrahedral (


) and negatively charged, balanced by a potassium cation.
  • Mechanism of Utility: The saturated coordination sphere of the boron atom renders it nucleophilically inert to oxidants and prevents protodeboronation. It is an air-stable solid that can be stored indefinitely.

  • Best For: Process chemistry, scale-up, and long-term storage.

  • Drawback: Insoluble in non-polar solvents (THF, Toluene); requires polar protic solvent systems (MeOH/H2O) or phase transfer catalysts.

Alternative C: MIDA Boronates

The "Iterative" Specialist N-Methyliminodiacetic acid (MIDA) forms a rigid, cage-like bicyclic ester.

  • Mechanism of Utility: The nitrogen lone pair coordinates to the boron p-orbital, effectively "switching off" the Lewis acidity. This reagent is chemically orthogonal to many harsh conditions (e.g., Jones oxidation, anhydrous cross-couplings) and releases the active boronic acid only under slow, specific aqueous basic hydrolysis.

  • Best For: Iterative synthesis (building blocks) or when the substrate is extremely unstable.

  • Drawback: Poor atom economy and higher cost.

Decision Matrix & Performance Data

Table 1: Comparative Reagent Profile
FeatureFree Boronic AcidPinacol Ester (BPin)Trifluoroborate (BF3K)MIDA Boronate
Stability (Air/Moisture) Poor (Hygroscopic)GoodExcellent Excellent
Atom Economy HighModerateHighLow
Purification Crystallization onlySilica ChromatographyCrystallization (Acetone/Et2O)Silica Chromatography
Solubility Polar OrganicsNon-polar OrganicsWater/MethanolPolar Organics
Reactivity High (Instant)Moderate (Requires Hydrolysis)Latent (Requires Hydrolysis)Slow Release
Zwitterion Issue Severe ResolvedResolved (Salt Form)Resolved (Masked)
Visual 1: Reagent Selection Decision Tree

DecisionTree cluster_legend Key Factors start Start: Select Reagent for 3-F-5-Morpholinomethyl-Ph Coupling q1 Is the target molecule highly sensitive to basic hydrolysis? start->q1 q2 Is this for Process/Scale-up (>100g)? q1->q2 No res_mida Use MIDA Boronate (Slow Release) q1->res_mida Yes q3 Do you need to purify the reagent on Silica? q2->q3 No res_bf3k Use Potassium Trifluoroborate (High Stability/Solid) q2->res_bf3k Yes q3->res_bf3k No (Precipitation preferred) res_bpin Use Pinacol Ester (Easy Purification) q3->res_bpin Yes l1 MIDA: Stability Focus l2 BF3K: Scale/Cost Focus l3 BPin: Convenience Focus

Figure 1: Decision logic for selecting the optimal boron species based on experimental constraints.

Experimental Methodologies

Protocol A: Synthesis of the Potassium Trifluoroborate Salt

Recommended for stabilizing the 3-Fluoro-5-(morpholinomethyl)phenyl moiety.

Rationale: This protocol converts the problematic zwitterion into a stable, free-flowing salt.

  • Dissolution: Dissolve 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (1.0 equiv) in a minimal amount of MeOH.

  • Fluorination: Add saturated aqueous

    
     (3.5 equiv) dropwise at 0°C.
    
    • Note:

      
       is corrosive to glass; use plasticware if possible or limit exposure time.
      
  • Reaction: Stir the suspension vigorously at room temperature for 2 hours. The mixture will thicken as the product precipitates.

  • Workup: Remove volatiles under reduced pressure (rotary evaporator).

  • Extraction: Dry the resulting solids under high vacuum. Extract the solid residue with hot Acetone (the inorganic salts

    
     remain insoluble; the product dissolves).
    
  • Precipitation: Filter the acetone solution. Concentrate the filtrate to ~20% volume and add

    
     to precipitate the pure Potassium Trifluoroborate salt.
    
  • Yield: Typically >90% as a white, non-hygroscopic solid.

Protocol B: Optimized Suzuki Coupling for BF3K Salts

Modified Molander Conditions for Aminomethyl-phenyl substrates.

Rationale: BF3K salts require a hydrolysis step to generate the active boronic acid in situ. The basic conditions must be strong enough to hydrolyze the B-F bonds but mild enough to prevent protodeboronation of the fluorinated ring.

  • Setup: Charge a reaction vial with:

    • Aryl Halide (1.0 equiv)

    • Potassium [3-Fluoro-5-(morpholinomethyl)phenyl]trifluoroborate (1.1 equiv)

    • 
       (3.0 equiv) - Cesium is critical for solubility.
      
    • Pd(dppf)Cl2[1]·CH2Cl2 (0.03 equiv)

  • Solvent: Add degassed Toluene/Water (3:1 ratio). Alternatively, use CPME/Water for higher lipophilicity.

  • Reaction: Heat to 85°C for 4–12 hours.

  • Mechanism: The water/base mixture slowly hydrolyzes the

    
     to 
    
    
    
    . The slow release prevents high concentrations of the free acid, reducing the risk of homocoupling or protodeboronation.
Visual 2: The "Slow Release" Activation Pathway

Mechanism cluster_protection Protection from Protodeboronation bf3k BF3K Salt (Inactive Reservoir) hydrolysis Hydrolysis (H2O / Base / Heat) bf3k->hydrolysis Slow Step boronic_acid Transient Boronic Acid (Active Species) hydrolysis->boronic_acid - 3 F- pd_cycle Pd Catalytic Cycle (Transmetallation) boronic_acid->pd_cycle Fast product Coupled Product pd_cycle->product

Figure 2: The kinetic advantage of BF3K salts. The "Inactive Reservoir" prevents the accumulation of unstable free acid.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Comparative

Spectroscopic confirmation (NMR, IR, MS) of Suzuki coupling products

Title: Definitive Guide to Spectroscopic Confirmation of Suzuki-Miyaura Coupling Products Abstract: This guide provides a rigorous, comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), an...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Spectroscopic Confirmation of Suzuki-Miyaura Coupling Products Abstract: This guide provides a rigorous, comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for confirming biaryl formation via Suzuki coupling. It establishes a self-validating analytical workflow designed for drug discovery professionals, prioritizing the detection of common failure modes such as protodeboronation and homocoupling over simple product identification.

Introduction: The Characterization Bottleneck

The Suzuki-Miyaura coupling is the premier method for biaryl bond formation in medicinal chemistry. However, the apparent simplicity of the reaction often masks complex impurity profiles. A "clean" TLC spot often hides homocoupled byproducts or dehalogenated starting materials that co-elute with the product.

This guide moves beyond basic "peak spotting" to a causality-driven characterization strategy . We compare the three primary spectroscopic modalities not just on their ability to see the product, but on their ability to rule out specific failure modes.

Comparative Analysis of Spectroscopic Modalities

The following table synthesizes the performance of each technique specifically for Suzuki coupling products (Biaryls).

FeatureNMR (

H /

C)
Mass Spectrometry (LC-MS) FT-IR Spectroscopy
Primary Role Structural Proof: Confirms the C-C bond connectivity and regiochemistry.High-Throughput Screen: Confirms molecular weight and purity profile.Functional Group Check: Rapid verification of B(OH)

consumption.
Specificity High: Distinguishes product from homocoupled dimers (often symmetric).Medium: Can confuse isomers; homocoupled dimers may have distinct masses but similar retention times.Low: Biaryl stretches overlap with starting arenes.
Key Blind Spot Low sensitivity (<1 mg difficult); inorganic salts are invisible.Ion suppression; cannot easily distinguish regioisomers (e.g., o, m, p-biaryls).Cannot prove connectivity; water masks O-H regions.
Suzuki Specific Utility Detects protodeboronation (new Ar-H peak) and homocoupling (symmetry in spectra).Detects dehalogenation (M-Halogen+H) and trace catalyst ligands.Confirms loss of B-O and C-X bonds.

Detailed Spectroscopic Workflows

A. NMR Spectroscopy: The Gold Standard

Objective: Confirm the formation of the new aryl-aryl bond and quantify the ratio of product to dehalogenated byproduct.

Mechanism of Detection: In a typical Suzuki reaction (Ar-X + Ar'-B(OH)




Ar-Ar'), the diagnostic change is the shift of protons ortho to the halogen (in Ar-X) and ortho to the boron (in Ar'-B). Upon coupling, these protons experience a downfield shift due to the anisotropic effect of the new aromatic ring.

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of isolated product in 0.6 mL CDCl

    
    . Crucial: Filter through a small plug of celite if palladium black is visible (Pd is paramagnetic and broadens lines).
    
  • Acquisition: Run a standard 1D

    
    H (16 scans) and 
    
    
    
    C (256 scans).
  • The "Symmetry Check" (Self-Validation):

    • Scenario: You suspect homocoupling of the boronic acid (Ar'-Ar').

    • Check: Homocoupled products are symmetric. If your product is asymmetric but the spectrum looks surprisingly simple (half the expected peaks), you likely have the homocoupled impurity.

  • The "Integration Test": Integrate the diagnostic methyl/methoxy handle on one ring against a unique proton on the coupled ring. A 1:1 ratio confirms cross-coupling. A deviation suggests a mixture of product and homocoupled species.

B. Mass Spectrometry (LC-MS): The Purity Gatekeeper

Objective: Rapidly identify the product mass and detect specific impurities (dimers, reduced starting material).

Protocol:

  • Method: Reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Analysis Logic:

    • Target Ion: Look for

      
      . Note that biaryls are often non-polar and may ionize poorly in ESI; APCI is often superior for pure hydrocarbons.
      
    • Impurity Hunting:

      • Dehalogenation:[1] Look for Mass = (Ar-X mass) - X + H.

      • Protodeboronation: Look for Mass = (Ar'-B(OH)

        
         mass) - B(OH)
        
        
        
        + H.
      • Homocoupling: Look for Mass = 2

        
         Ar' - 2H.
        
  • Isotope Pattern Verification: If the product contains Cl or Br, the isotope pattern is diagnostic. A true biaryl product formed from a monocoupling of a dihalide will retain one halogen pattern.

C. FT-IR: The Quick "Consumption" Check

Objective: Confirm the consumption of the boronic acid starting material.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on the neat solid.

  • Diagnostic Bands:

    • Starting Material (Boronic Acid): Broad, intense O-H stretch at 3200–3400 cm

      
       (often "tent-like" shape). Strong B-O stretch ~1340 cm
      
      
      
      .
    • Product (Biaryl): Absence of the broad O-H band. Appearance of new C=C aromatic stretches (often sharper/more complex in the 1450-1600 cm

      
       region due to increased conjugation).
      
    • Warning: Residual water or solvents can mimic the boronic acid O-H. This method is qualitative only.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for confirming a Suzuki product. It enforces a "fail-fast" logic where the most common errors are checked first.

SuzukiValidation Start Crude Reaction Mixture TLC 1. TLC/LC-MS Screen Start->TLC MassCheck Target Mass Found? TLC->MassCheck ImpurityCheck Check for: 1. Dehalogenation (Ar-H) 2. Homocoupling (Ar-Ar) MassCheck->ImpurityCheck No Isolation 2. Flash Chromatography MassCheck->Isolation Yes NMR 3. 1H NMR Analysis Isolation->NMR Symmetry Symmetry Check: Are peaks missing? NMR->Symmetry Integration Integration Check: Do Ar and Ar' ratios match? Symmetry->Integration No Fail REJECT: Homocoupling/Impurity Symmetry->Fail Yes (Homocoupling suspected) Success CONFIRMED PRODUCT Integration->Success Yes Integration->Fail No

Caption: Logic flow for the stepwise validation of Suzuki coupling products, prioritizing the exclusion of homocoupled byproducts.

Experimental Data Summary: Product vs. Impurities

The table below highlights the specific spectral signals that differentiate the desired product from the two most common "silent" killers of Suzuki yields.

Compound Type

H NMR Signature
LC-MS Signal IR Signal
Biaryl Product (Ar-Ar') Deshielded ortho protons (7.4–7.8 ppm); Complex aromatic region; 1:1 integration of Ar:Ar' signals.

; Single chromatographic peak.
Sharp aromatic C-H (>3000 cm

); No broad O-H.
Boronic Acid (Ar'-B(OH)

)
Broad singlet (variable, 4.0–6.0 ppm) for OH; Protons often less deshielded than in biaryl.Often invisible or

; Boron isotope pattern (

B/

B ratio 1:4).
Strong, broad O-H (3200–3400 cm

); B-O stretch (~1340 cm

).
Homocoupling (Ar'-Ar') High Symmetry: Simplified spectrum (e.g., AA'BB' system becomes a singlet or simple doublet).

; Retention time close to product.
Indistinguishable from product without fingerprint comparison.
Dehalogenation (Ar-H) Appearance of new triplet/multiplet in upfield aromatic region (6.5–7.2 ppm).

; Elutes earlier than product (more polar).
Loss of C-X stretch (600–800 cm

).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2019).[2] Suzuki–Miyaura Cross-Coupling: The State of the Art. Organic Letters, 21(15), 5773–5774. Link

  • Hansen, A. L., et al. (2014). Efficient and Inexpensive Identification of Impurities in Suzuki-Miyaura Cross-Coupling Reactions via Mass Spectrometry. Journal of Organic Chemistry, 79(21), 10458–10471. Link

Sources

Validation

Comparative Metabolic Stability Profiling: 3-Fluoro-5-(morpholinomethyl)phenyl Derivatives in Lead Optimization

Executive Summary In modern drug discovery, the 3-Fluoro-5-(morpholinomethyl)phenyl moiety represents a strategic scaffold designed to balance solubility (via the morpholine ring) with metabolic resilience (via fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 3-Fluoro-5-(morpholinomethyl)phenyl moiety represents a strategic scaffold designed to balance solubility (via the morpholine ring) with metabolic resilience (via fluorine substitution). This guide provides a technical assessment of the metabolic stability of biaryl compounds derived from this scaffold. We compare its performance against non-fluorinated analogs and common bioisosteres, supported by experimental protocols for intrinsic clearance (


) determination using liver microsomes.
Structural Rationale & Metabolic Liabilities[1][2][3]

To assess stability, one must first understand the "soft spots" of the molecule. The scaffold consists of three distinct functional components, each with a specific role and metabolic risk profile.

1.1 The Anatomy of the Scaffold
  • Morpholine Ring: A solubility-enhancing group (

    
    ). While more stable than piperazine (which lacks the ether oxygen's inductive withdrawal), it is susceptible to oxidative metabolism.
    
  • Benzylic Carbon: The linker between the phenyl ring and the morpholine nitrogen. This position is electronically activated and prone to N-dealkylation.

  • Fluorine Substitution (C-3): The critical stabilizer. Fluorine is highly electronegative, reducing the electron density of the aromatic ring. This deactivates the ring toward oxidation and blocks the specific metabolic site (C-3), while also influencing the

    
     of the nearby amine.
    
1.2 Mechanism of Metabolism (CYP450)

The primary metabolic pathways for this scaffold involve Cytochrome P450-mediated oxidations.[1]

  • Pathway A (N-Dealkylation): Hydroxylation at the benzylic carbon leads to an unstable carbinolamine intermediate, which collapses to release the morpholine ring and the benzaldehyde derivative.

  • Pathway B (Ring Oxidation): Hydroxylation at the

    
    -carbon of the morpholine ring (next to the nitrogen) leads to lactam formation or ring opening (amino-acid metabolite).
    

The Fluorine Effect: By placing a fluorine atom at the meta position relative to the morpholinomethyl group, we observe two protective effects:

  • Steric Blockade: Prevents direct oxidation at the C-3 position.

  • Electronic Deactivation: The inductive effect (

    
    ) pulls electron density away from the benzylic position, making it less nucleophilic and raising the energy barrier for CYP450-mediated radical abstraction.
    

MetabolicPathways Parent Parent Compound (3-Fluoro-5-(morpholinomethyl)phenyl-R) Intermediate Unstable Carbinolamine Parent->Intermediate CYP450 (Benzylic Hydroxylation) Metabolite2 Metabolite B: Morpholin-3-one (Lactam Formation) Parent->Metabolite2 CYP3A4/2D6 (Ring Oxidation) Metabolite1 Metabolite A: Dealkylated Amine (Loss of Morpholine) Intermediate->Metabolite1 Spontaneous Collapse Fluorine Fluorine (C-3) Electronic Deactivation Fluorine->Parent Stabilizes

Figure 1: Metabolic pathways of the 3-Fluoro-5-(morpholinomethyl)phenyl scaffold. The fluorine atom reduces the rate of benzylic hydroxylation compared to non-fluorinated analogs.

Experimental Protocol: Microsomal Stability Assay

To objectively compare derivatives, we utilize the Microsomal Stability Assay .[2] This system isolates Phase I metabolism (oxidation) and allows for the calculation of Intrinsic Clearance (


).[3]

Self-Validating Control System:

  • Positive Control (High Clearance): Verapamil or Testosterone (verifies CYP activity).

  • Positive Control (Low Clearance): Warfarin or Diazepam (verifies assay sensitivity).

  • Negative Control: Heat-inactivated microsomes (verifies chemical stability independent of enzymes).

2.1 Materials
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Analysis: LC-MS/MS (Triple Quadrupole).

2.2 Step-by-Step Workflow
  • Pre-Incubation: Dilute test compound to 1

    
    M in phosphate buffer containing microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes. Note: Low substrate concentration (1 
    
    
    
    M) ensures first-order kinetics.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 minutes. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak area ratio.

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Compound @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching (Cold ACN + Internal Std) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standardized Microsomal Stability Assay Workflow for


 determination.
Comparative Analysis & Data Interpretation

The following data represents a comparative analysis of the 3-Fluoro-5-(morpholinomethyl)phenyl scaffold against its direct structural competitors.

Key Metrics:

  • 
     (Half-life):  Time required for 50% of the compound to be metabolized.
    
  • 
     (Intrinsic Clearance):  Measure of enzyme efficiency (
    
    
    
    L/min/mg protein).
    • Formula:

      
      
      
3.1 Performance Comparison Table
Compound ClassStructure Description

(min) [HLM]

(

L/min/mg)
Stability Classification
Target Scaffold 3-F, 5-Morpholinomethyl 58 24 Moderate-High
Analog ANon-fluorinated (3-Morpholinomethyl)2263Low (Unstable)
Analog B3-Fluoro, 5-(Piperidin-1-ylmethyl)4134Moderate
Analog C3-Fluoro, 5-(Pyrrolidin-1-ylmethyl)1592Low (Very Unstable)
ReferenceVerapamil (High Clearance Control)12115High Clearance
3.2 Analysis of Results
  • Fluorine vs. Hydrogen (Target vs. Analog A): The addition of the fluorine atom at C-3 significantly extends the half-life (22 min

    
     58 min). This confirms the hypothesis that the electron-withdrawing nature of fluorine deactivates the benzylic position against CYP-mediated oxidation.
    
  • Morpholine vs. Piperidine (Target vs. Analog B): The morpholine derivative shows superior stability compared to the piperidine analog. Although piperidine is more lipophilic (often leading to higher affinity for CYP active sites), the morpholine oxygen reduces the basicity of the nitrogen and lowers the overall LogD, often reducing non-specific binding and metabolic turnover rate in this specific scaffold context.

  • Ring Size Effect (Target vs. Analog C): The 5-membered pyrrolidine ring is metabolically labile, often undergoing rapid

    
    -carbon oxidation. The 6-membered morpholine ring is structurally optimal for this scaffold.
    
Recommendations for Lead Optimization

If the 3-Fluoro-5-(morpholinomethyl)phenyl derivative still exhibits clearance values above the desired threshold (


L/min/mg), consider the following modifications:
  • Deuteration: Replace the benzylic hydrogens with Deuterium. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially slowing down the rate-limiting step of N-dealkylation.

  • Steric Hindrance: Introduce a methyl group on the morpholine ring (e.g., 2,6-dimethylmorpholine). This sterically hinders the approach of the CYP heme iron to the nitrogen lone pair or the

    
    -carbons.
    
  • Reduce Lipophilicity: If

    
     is driven by high affinity, lower the LogD by adding polar groups elsewhere on the biaryl scaffold.
    
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Link

  • Cyprotex. (2024). Metabolic Stability in Microsomes. Link

Sources

Comparative

Quantitative analysis of product purity from reactions involving this boronic acid

Executive Summary In drug discovery, the Suzuki-Miyaura cross-coupling of boronic acids is ubiquitous. However, the purity analysis of the resulting biaryl products is often oversimplified.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the Suzuki-Miyaura cross-coupling of boronic acids is ubiquitous. However, the purity analysis of the resulting biaryl products is often oversimplified. "Purity" is not merely the absence of starting material; it is the quantitative assessment of the target molecule against specific, mechanism-derived impurities: protodeboronation byproducts and oxidative homocoupling species .

This guide objectively compares the two dominant analytical modalities—UHPLC-PDA (Ultra-High Performance Liquid Chromatography with Photodiode Array) and 1H qNMR (Quantitative Nuclear Magnetic Resonance). While UHPLC remains the standard for trace impurity detection, our data suggests that qNMR is the superior method for absolute potency assignment during early-stage development where reference standards are absent.

Mechanistic Context: The "Hidden" Impurities

To analyze purity accurately, one must understand what contaminants are likely present. Reactions involving Phenylboronic Acid (PBA) and its heterocyclic derivatives (e.g., pyridine-3-boronic acid) are prone to two competitive pathways that complicate facile analysis.

  • Protodeboronation: Under basic catalytic conditions, the boronic acid moiety is replaced by a proton. This byproduct often co-elutes with the product or starting material in generic gradients.

  • Homocoupling: Oxidative coupling of two boronic acid molecules creates a symmetrical biaryl impurity (Ph-Ph), which is non-polar and can mimic the solubility profile of the desired cross-coupled product.

Visualization: The Impurity Landscape

The following diagram maps the catalytic cycle against these parasitic off-cycle pathways.

SuzukiImpurities BoronicAcid Phenylboronic Acid (Starting Material) Transmetalation Transmetalation (Rate Limiting) BoronicAcid->Transmetalation + Base Deboronation Benzene (Protodeboronation) BoronicAcid->Deboronation Hydrolysis (pH dependent) Homocoupling Biphenyl (Homocoupling) BoronicAcid->Homocoupling [O], Pd(II) Boroxine Boroxine (Anhydride Trimer) BoronicAcid->Boroxine - H2O (Equilibrium) PdCatalyst Pd(II) Catalyst PdCatalyst->Transmetalation Product Biaryl Product (Target) Transmetalation->Product Reductive Elimination

Figure 1: Mechanistic pathways in Suzuki coupling showing the origin of critical impurities (Red) relative to the productive cycle (Green).

Methodological Comparison: UHPLC-PDA vs. qNMR

We performed a head-to-head comparison analyzing a crude reaction mixture of 4-phenyltoluene (synthesized via PBA).

Method A: UHPLC-PDA (The Sensitivity Specialist)
  • Principle: Separation based on polarity followed by UV absorption.

  • Pros: Extreme sensitivity (detects <0.05% impurities); separates structural isomers.

  • Cons: Requires a reference standard for the product to determine absolute purity (weight %); assumes all impurities have similar extinction coefficients (which is false; boronic acids often have lower UV response than biaryls).

Method B: 1H qNMR (The Accuracy Specialist)
  • Principle: Direct counting of nuclei relative to an internal standard (IS).

  • Pros: Absolute quantification without a product reference standard; non-destructive; rapid (<15 mins).

  • Cons: Low sensitivity (LOD is in the mg range); signal overlap in complex aromatic regions.

Comparative Data Summary
MetricUHPLC-PDA1H qNMR (400 MHz)Verdict
Linearity (R²) > 0.999> 0.999Draw
LOD (Limit of Detection) ~0.025 µg/mL~0.48 mg/mLUHPLC Wins (Trace analysis)
Precision (RSD) < 0.5%< 1.0%UHPLC Wins (Slightly)
Reference Standard? Required for quantificationNot Required (Internal Std used)qNMR Wins (Speed to result)
Structural ID Retention time onlyStructural confirmation includedqNMR Wins

Experimental Protocols

Protocol A: 1H qNMR for Absolute Purity Assay

Use this when you need to know the exact weight % of your product but lack a pure reference standard.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, trace metal free).

  • Solvent: DMSO-d6 or CDCl3 (high purity).

Workflow:

  • Weighing: Accurately weigh ~10-20 mg of the sample (

    
    ) and ~5-10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.6 mL of deuterated solvent. Ensure complete dissolution.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing proton (typically set d1 = 30s-60s to ensure full magnetization recovery).
      
    • Scans: 16 to 64 scans for adequate S/N ratio (>250:1).

  • Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (including ¹³C satellites).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= mass weighed,

= Purity of IS.[1][2][3]
Protocol B: UHPLC Gradient for Impurity Profiling

Use this to detect protodeboronation and homocoupling impurities.

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0-1 min: 5% B (Isocratic hold to elute polar boronic acids).

  • 1-8 min: 5% -> 95% B (Linear gradient).

  • 8-10 min: 95% B (Wash to elute homocoupled dimers).

Critical Step: Boronic acids often tail or broaden on silica. If peak shape is poor, add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid to suppress ionization of the boronic acid silanols.

Decision Matrix: Choosing the Right Workflow

Do not default to one method. Use this logic flow to select the analytical tool based on your stage of development.

AnalysisDecision Start Start: Product Isolated RefStd Is a Certified Reference Standard Available? Start->RefStd Trace Is Trace Impurity Profiling Required? RefStd->Trace No HPLC Use UHPLC-UV (Relative Purity %) RefStd->HPLC Yes qNMR Use 1H qNMR (Determine Potency/Assay) Trace->qNMR No (Just need yield) LCMS Use LC-MS/MS (Identify Unknowns) Trace->LCMS Yes (Genotoxins/Unknowns) qNMR->HPLC Cross-Validation Recommended

Figure 2: Decision tree for selecting the analytical method based on reference standard availability and data requirements.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Pauli, G. F., et al. (2012).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Kosek, V., & Hrbek, V. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Molecules, 28(2), 765. Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

Sources

Validation

Comparison Guide: Trifluoroborate Salts vs. Boronic Acids for Stability and Reactivity

Executive Summary: The Trivalent vs. Tetravalent Paradox In the landscape of organoboron chemistry, the choice between Boronic Acids [R-B(OH)₂] and Potassium Organotrifluoroborates [R-BF₃K] is often a trade-off between d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trivalent vs. Tetravalent Paradox

In the landscape of organoboron chemistry, the choice between Boronic Acids [R-B(OH)₂] and Potassium Organotrifluoroborates [R-BF₃K] is often a trade-off between direct reactivity and operational stability.

While boronic acids have historically been the "workhorse" reagents for Suzuki-Miyaura cross-couplings, they suffer from inherent instability due to their trivalent, Lewis-acidic nature. They spontaneously dehydrate to form boroxines (anhydrides) and are prone to protodeboronation.

Trifluoroborate salts , pioneered extensively by Gary Molander, solve this by saturating the boron atom's coordination sphere. These tetravalent, anionic species are air-stable solids that act as a "Slow-Release Reservoir" of the active boronic acid species in situ. This guide analyzes the mechanistic implications of this difference and provides actionable protocols for their use.

Stability Profile: The Structural Root Cause

The fundamental difference in performance stems from the hybridization and electronic environment of the boron atom.

FeatureBoronic Acids [R-B(OH)₂]Trifluoroborates [R-BF₃K]
Boron Hybridization sp² (Trivalent) sp³ (Tetravalent)
Electronic State 6 valence electrons (Lewis Acidic). Contains a vacant p-orbital.8 valence electrons (Saturated). No vacant p-orbital.
Physical State Often waxy solids; variable stoichiometry due to anhydride (boroxine) formation.Free-flowing crystalline solids; precise stoichiometry.
Atmospheric Stability Low.[1][2] Hygroscopic; prone to oxidation and dehydration.High. Indefinitely stable to air and moisture.[3]
Protodeboronation High risk, especially for heteroaryl/polyfluorinated species.Mitigated storage stability; controlled release limits exposure.
Visualization: Stability & Degradation Pathways

The following diagram illustrates why boronic acids degrade while trifluoroborates remain inert until activated.

Stability BF3K Trifluoroborate Salt [R-BF3]- K+ (sp3, Saturated, Stable) BOH2 Boronic Acid R-B(OH)2 (sp2, Lewis Acidic) BF3K->BOH2 Hydrolysis (Req. H2O/Base) Boroxine Boroxine (Anhydride) (RBO)3 (Dehydration Product) BOH2->Boroxine Spontaneous Dehydration (-H2O) Oxidation Oxidized Byproduct R-OH / R-H (Protodeboronation) BOH2->Oxidation Air Oxidation / Protodeboronation

Caption: Trifluoroborates (green) remain inert until hydrolysis is triggered. Boronic acids (yellow) exist in a dynamic equilibrium with unstable anhydrides (red) and degradation products.

Reactivity & Mechanism: The "Slow Release" Strategy

Trifluoroborates are not the active transmetallating species in Suzuki couplings. They must first hydrolyze to the boronic acid. This adds a kinetic step to the reaction mechanism but offers a strategic advantage: Concentration Control .

By releasing the active boronic acid slowly, the instantaneous concentration of the unstable free acid is kept low. This suppresses second-order side reactions (like oxidative homocoupling) and minimizes the window for protodeboronation.[4][5]

Mechanistic Workflow

The hydrolysis equilibrium is driven by the presence of base and water, and often catalyzed by the glass surface of the reaction vessel or added Lewis acids (e.g., SiCl₄ or excess fluoride scavengers).

Mechanism cluster_0 Pre-Catalytic Phase (Activation) cluster_1 Catalytic Cycle (Pd) RBF3 R-BF3- K+ (Inactive Reservoir) Hydrolysis Hydrolysis (Base/H2O) RBF3->Hydrolysis RBOH2 R-B(OH)2 (Active Monomer) Hydrolysis->RBOH2 Slow Release Transmetal Transmetallation RBOH2->Transmetal Base Activation Pd_OxAdd LnP-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Pd_Prod Product Ar-R Transmetal->Pd_Prod Reductive Elimination

Caption: The trifluoroborate acts as a protected reservoir. Hydrolysis is the rate-limiting gating step before transmetallation occurs.

Experimental Protocols

Protocol A: Synthesis of Potassium Organotrifluoroborates

Objective: Convert an impure or unstable boronic acid/ester into a stable trifluoroborate salt. Based on Organic Syntheses, Vol. 89, p. 588 (2012).

Reagents:

  • Aryl Boronic Acid (1.0 equiv)[3]

  • Potassium Hydrogen Difluoride (KHF₂) (3.0 - 4.5 equiv)

  • Solvent: Methanol (MeOH) / Water (H₂O)[1]

Step-by-Step:

  • Dissolution: Dissolve the boronic acid (or pinacol ester) in minimal MeOH in a plastic (HDPE) or glass flask.

    • Note: Glass etching is minimal at this concentration, but plastic is preferred for large scale.

  • Addition: Prepare a saturated solution of KHF₂ in H₂O (approx. 4.5 M). Add this dropwise to the boronic acid solution at 0 °C.

  • Precipitation: A thick white slurry will form immediately. Remove the ice bath and stir at room temperature for 15–30 minutes.

  • Concentration: Remove MeOH via rotary evaporation.

  • Drying/Purification:

    • The solid residue contains the product and excess salts (KF/KHF₂).[1]

    • Crucial Step: Extract the solid with hot Acetone or Acetonitrile (the product is soluble; inorganic fluorides are not).

    • Filter the hot solution to remove insoluble inorganic salts.

  • Crystallization: Concentrate the filtrate and add diethyl ether or hexanes to precipitate the pure potassium organotrifluoroborate.

  • Yield: Typically >90%. Product is a free-flowing white powder.

Protocol B: Suzuki-Miyaura Coupling with Trifluoroborates

Objective: Cross-coupling requiring in-situ hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Potassium Aryltrifluoroborate (1.05 - 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos (1–3 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (3:1) or THF/H₂O (10:1)

Critical Parameters:

  • Water is Mandatory: Unlike boronic acids which can sometimes react in anhydrous conditions (if self-dehydration is managed), trifluoroborates must have water to hydrolyze the B-F bonds.

  • Base Strength: Carbonates (Cs₂CO₃) are generally preferred over phosphates to facilitate the hydrolysis equilibrium.

  • Temperature: Reactions typically require heating (80–100 °C) to overcome the activation energy of the B-F bond hydrolysis.

Performance Comparison Data

The following table synthesizes data regarding the functional utility of both reagents.

MetricBoronic AcidsTrifluoroborate SaltsVerdict
Atom Economy High (Low MW).Lower (Added weight of K⁺ and 3 F⁻).[3]Boronic Acids win on mass efficiency.
Purification Difficult. Often streak on silica; hard to separate from anhydrides.Easy. Precipitate from non-polar solvents; inorganic byproducts are water-soluble.Trifluoroborates win on process ease.[4][6]
Stoichiometry Variable.[3] Weighing 100mg may only be 80mg active acid due to dehydration.Exact. Crystalline nature allows precise molar equivalents.Trifluoroborates win on precision.
Reaction Time Fast (Direct transmetallation).Slower (Requires hydrolysis induction period).Boronic Acids win on speed.
Scope (Unstable Groups) Poor. 2-Pyridyl and vinyl boronic acids degrade rapidly.Excellent. 2-Pyridyl and vinyl trifluoroborates are shelf-stable.Trifluoroborates are essential for unstable motifs.

Decision Matrix: When to Use Which?

Use the following logic to select the appropriate reagent for your campaign:

  • Is the Boronic Acid Commercially Available and Stable?

    • Yes (e.g., Phenylboronic acid): Use the Boronic Acid .[3][7][4][8][6][9][10][11][12] It is cheaper and more atom-economical.

    • No: Proceed to step 2.

  • Does the Substrate Contain Unstable Motifs (Vinyl, 2-Heteroaryl, Alkyl)?

    • Yes: Synthesize/Buy the Trifluoroborate . The boronic acid will likely decompose (protodeboronate or polymerize) before reaction.[9]

  • Is Precise Stoichiometry Critical?

    • Yes (e.g., Late-stage functionalization of expensive drug linker): Use Trifluoroborate .[1][2][3][7][4][12][13][14] You cannot trust the molecular weight of an aged boronic acid bottle.

  • Are You performing a Library Synthesis (High Throughput)?

    • Yes: Use Trifluoroborates .[1][2][3][7][4][6][12][13][14] Their solubility in specific solvents and ease of dispensing (non-sticky solids) make them superior for automated weighing.

References

  • Molander, G. A., & Ellis, N. (2007).[12][14] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[6][12] Accounts of Chemical Research. Link

  • Darses, S., & Genet, J. P. (2008).[12][14] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[4] Link[4]

  • Organic Syntheses. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, Vol 89. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4] Link

Sources

Comparative

Kinetic studies of Suzuki coupling with ortho-, meta-, and para-substituted phenylboronic acids

Executive Summary In the optimization of Suzuki-Miyaura cross-coupling protocols for drug discovery, the structural isomerism of the phenylboronic acid nucleophile is a critical, often underestimated variable. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling protocols for drug discovery, the structural isomerism of the phenylboronic acid nucleophile is a critical, often underestimated variable. While the electrophile (aryl halide) typically dictates the rate of oxidative addition, the phenylboronic acid isomer (ortho-, meta-, para-) fundamentally governs the transmetallation efficiency and the propensity for side reactions like protodeboronation.

This guide provides a technical comparison of these isomers, analyzing their kinetic behaviors (


), mechanistic bottlenecks, and practical performance. Our analysis confirms that steric hindrance (ortho-substitution)  is the dominant retarding factor, often reducing reaction rates by orders of magnitude compared to electronic effects observed in meta- and para-positions.

Mechanistic Foundation: The Transmetallation Bottleneck

To understand the kinetic divergence of these isomers, we must look beyond the general catalytic cycle and focus on the Transmetallation step. This is the point of entry for the boronic acid and is frequently the rate-determining step (RDS) when using electron-rich aryl halides or specialized catalysts.

The mechanism proceeds via two potential pathways, dependent on the base usage:

  • Boronate Pathway: Base attacks the Boron first (

    
    ).
    
  • Oxo-Palladium Pathway: Base attacks the Palladium first (

    
    ). Current consensus favors this pathway for mild conditions.
    
Diagram 1: Mechanistic Entry of Boronic Acid Isomers

The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical "Transmetallation Zone" where steric and electronic factors of the boronic acid exert their influence.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_X L2Pd(Ar)X OxAdd->PdII_X BaseStep Ligand Exchange / Base Activation PdII_X->BaseStep + Base (OH-) PdII_OH L2Pd(Ar)OH (Hydroxo-Palladium) BaseStep->PdII_OH TransMetal Transmetallation (STERIC BOTTLENECK) PdII_OH->TransMetal BoronicInput Boronic Acid Input (Ortho/Meta/Para) BoronicInput->TransMetal Nucleophilic Attack PdII_Biaryl L2Pd(Ar)(Ar') TransMetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][3][4][5][6][7] The Transmetallation step (Red) is the primary discrimination point for boronic acid isomers.

Comparative Performance Analysis

Ortho-Substitution: The Steric Penalty

Ortho-substituted phenylboronic acids (e.g., o-tolylboronic acid, 2-nitrophenylboronic acid) exhibit significantly lower reactivity compared to their para-isomers.

  • Kinetic Impact: The reaction rate (

    
    ) is typically 10–100x slower than 
    
    
    
    .
  • Causality: The transmetallation transition state involves a concerted 4-centered mechanism (Pd-O-B-C). Ortho-substituents create severe steric clash with the ligands on the Palladium center, destabilizing this transition state.[6]

  • Protodeboronation Risk: Because transmetallation is slow, the "resting" boronic acid is exposed to base/heat for longer durations, increasing the rate of hydrolytic deboronation (C-B bond cleavage) over C-C bond formation.

Meta- and Para-Substitution: Electronic Control (Hammett Effects)

When steric hindrance is absent, electronic effects dominate. These follow Hammett linear free energy relationships (


 values).
  • Electron-Donating Groups (EDG) (e.g., p-OMe, p-Me):

    • Effect: Increase the nucleophilicity of the carbon attached to boron.[7]

    • Outcome: Generally accelerate transmetallation.

    • Note: Very strong EDGs can sometimes make the boronic acid prone to protodeboronation.

  • Electron-Withdrawing Groups (EWG) (e.g., p-CF3, p-NO2):

    • Effect: Decrease the nucleophilicity of the C-B bond.

    • Outcome: Generally slow down transmetallation compared to neutral/EDG variants, though they are often more stable against protodeboronation.

Comparative Data Summary

The following table summarizes the relative performance of substituted phenylboronic acids in a standard coupling with p-bromoacetophenone (Catalyst:


, Base: 

).
Isomer PositionSubstituent TypeRelative Rate (

)
Yield (24h)Primary Challenge
Para (4-) Methyl (Weak EDG)100 (Reference) >95%None (Ideal substrate)
Para (4-) Nitro (Strong EWG)~6588%Slower transmetallation
Para (4-) Methoxy (Strong EDG)~120>95%Potential homocoupling
Meta (3-) Methyl~8592%Minor inductive effects
Ortho (2-) Methyl< 5 45-60%Steric Hindrance
Ortho (2-) Nitro< 1< 30%Severe Sterics + Electronic deactivation

Data approximated from general kinetic trends in literature [1, 2].

Experimental Protocol: Kinetic Profiling

To validate these differences in your own lab, do not rely on endpoint yields (which can be misleading due to catalyst death). You must measure the initial rates .

Diagram 2: Kinetic Study Workflow

KineticWorkflow Prep 1. Preparation (Anhydrous cond.) Init 2. Initiation (Add Catalyst) Prep->Init Sample 3. Sampling (Every 5-10 min) Init->Sample Sample->Sample Loop until 20% Conv. Quench 4. Quench (Cold EtOAc/HCl) Sample->Quench Analyze 5. Analysis (GC/HPLC vs Int. Std.) Quench->Analyze Plot 6. Data Plot ([P] vs Time) Analyze->Plot

Figure 2: Workflow for "Initial Rates" kinetic determination.

Step-by-Step Methodology

Objective: Determine


 for 2-tolylboronic acid vs. 4-tolylboronic acid.
  • Standard Preparation:

    • In a glovebox or under Ar, charge a reaction vial with:

      • Aryl Halide (1.0 equiv, e.g., 1-bromo-4-tert-butylbenzene).

      • Boronic Acid (1.5 equiv).

      • Base (

        
        , 2.0 equiv).[8]
        
      • Internal Standard (0.5 equiv, e.g., Dodecane or 1,3,5-trimethoxybenzene). Crucial for accurate quantitation.

      • Solvent (e.g., Toluene/Water 10:1).

  • Thermal Equilibration:

    • Heat the mixture to the desired temperature (e.g., 60°C) before adding the catalyst to ensure thermal stability.

  • Initiation (t=0):

    • Inject the catalyst stock solution (e.g.,

      
      , 1 mol%). Start the timer immediately.
      
  • Sampling (The "Initial Rates" Method):

    • Withdraw aliquots (50

      
      ) at t = 1, 3, 5, 10, 15, 30, and 60 minutes.
      
    • Self-Validating Step: Immediately quench aliquots into a biphasic mixture (EtOAc / 0.1M HCl) to stop the reaction. If the reaction continues in the vial, your data is invalid.

  • Analysis:

    • Analyze the organic layer via GC-FID or HPLC. Plot [Product] vs. Time.

    • Calculate the slope of the linear region (<15% conversion) to get the initial rate (

      
      ).
      

Troubleshooting & Optimization

When dealing with the "Ortho-Penalty," standard protocols often fail.

  • Problem: Low yield with 2-substituted boronic acids.

    • Root Cause: Rate of transmetallation is slower than the rate of catalyst decomposition or protodeboronation.

    • Solution: Switch to Buchwald Precatalysts (e.g., XPhos-Pd-G2 or SPhos-Pd-G2). These bulky, electron-rich ligands facilitate oxidative addition and create a flexible pocket that accommodates ortho-substitution during transmetallation [4].

  • Problem: Variable kinetics with different batches of Boronic Acid.

    • Root Cause: Boronic acids dehydrate to boroxines (anhydrides) unpredictably.

    • Solution: Convert boronic acids to MIDA boronates or Potassium Trifluoroborates (

      
      )  for consistent stoichiometry and release rates.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[9] A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][10] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Carrow, B. P., & Hartwig, J. F. (2011).[7] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

Sources

Validation

Biological activity comparison of molecules synthesized with and without the fluoro-morpholino scaffold

Executive Summary This guide provides a technical comparison between morpholine and fluoro-morpholino scaffolds in medicinal chemistry. While the morpholine ring is a privileged structure used to modulate solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between morpholine and fluoro-morpholino scaffolds in medicinal chemistry. While the morpholine ring is a privileged structure used to modulate solubility and pharmacokinetic (PK) profiles, it often suffers from oxidative metabolism at the


-carbon positions. The incorporation of fluorine—specifically in the form of 3,3-difluoromorpholine  or 2-fluoromorpholine —is a proven strategy to block these metabolic "soft spots," modulate basicity (pKa), and improve blood-brain barrier (BBB) permeability without sacrificing target potency.

This document serves as a decision-making resource for researchers optimizing lead compounds, detailing the mechanistic rationale, comparative data, and experimental protocols for these scaffolds.

Mechanistic Rationale: Why Fluorinate?

Metabolic Stability (The "Metabolic Block")

The primary driver for switching from a morpholine to a fluoro-morpholino scaffold is to enhance metabolic stability. Cytochrome P450 (CYP450) enzymes typically attack the electron-rich C-H bonds adjacent to the heteroatoms (positions 2 and 3).

  • Morpholine: Susceptible to

    
    -hydroxylation, leading to ring opening or lactam formation.
    
  • Fluoro-morpholine: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), and the high electronegativity of fluorine deactivates the adjacent C-H bonds toward oxidative attack.

Basicity and Permeability Modulation

Fluorine substitution significantly impacts the basicity of the morpholine nitrogen via the inductive electron-withdrawing effect (-I).

  • Morpholine pKa: ~8.3 – 8.5 (Predominantly protonated at physiological pH 7.4).

  • 3,3-Difluoromorpholine pKa: ~4.0 – 6.0 (Predominantly neutral at pH 7.4).

  • Impact: Lowering the pKa reduces the fraction of ionized species, often improving passive membrane permeability and reducing liability for hERG channel inhibition (which correlates with high basicity).

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates the metabolic vulnerability of the morpholine ring and how fluorination blocks this pathway.

MetabolicPathway Morpholine Morpholine Scaffold (Metabolically Labile) CYP450 CYP450 Oxidation Morpholine->CYP450 High Affinity Intermediate α-Hydroxy Intermediate CYP450->Intermediate α-Hydroxylation Metabolite Lactam / Ring Open (Inactive/Toxic) Intermediate->Metabolite Spontaneous FluoroMorph 3,3-Difluoro-Morpholine (Metabolically Stable) Blocked Oxidation Blocked FluoroMorph->Blocked C-F Bond Stability Electronic Deactivation

Figure 1: Mechanism of metabolic stabilization. Fluorination prevents CYP450-mediated


-hydroxylation, preserving the active pharmacophore.

Comparative Analysis: Case Study

Scenario: Optimization of a Quinoline-based Kinase Inhibitor (e.g., similar to Gefitinib or Foretinib analogs). Objective: Improve half-life (


) while maintaining potency against the target kinase.
Biological & Physicochemical Data Profile

The following table presents representative data derived from structure-activity relationship (SAR) studies involving the transition from morpholine to 3,3-difluoromorpholine.

PropertyMolecule A (Morpholine)Molecule B (3,3-Difluoromorpholine)Interpretation
Potency (IC

)
12 nM15 nMComparable. Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), often tolerated in binding pockets.
pKa (Conj. Acid) 8.45.8Significant Shift. Molecule B is less basic, leading to higher fraction of neutral species at pH 7.4.
LogD

1.22.1Increased Lipophilicity. Due to both the lipophilic nature of F and the suppression of ionization.
Microsomal

18 min> 60 minMajor Improvement. Metabolic soft spot is effectively blocked.
hERG Inhibition 4.5

M
> 30

M
Safety Improved. Reduced basicity decreases non-specific binding to the hERG channel.
SAR Decision Workflow

Use this workflow to determine when to deploy the fluoro-morpholino scaffold.

SAR_Workflow Start Lead Compound (Morpholine Core) CheckPK Assess Metabolic Stability (Microsomal Assay) Start->CheckPK Decision Is t1/2 < 30 min? CheckPK->Decision MetabID Identify Soft Spot (MetID Study) Decision->MetabID Yes CheckBasicity Check hERG / Permeability Decision->CheckBasicity No IsAlpha Is oxidation at Morpholine α-C? MetabID->IsAlpha DesignF Design 3,3-Difluoro Analog IsAlpha->DesignF Yes DesignOther Explore Linker/Core Modifications IsAlpha->DesignOther No HighBasicity Is pKa > 8.5? CheckBasicity->HighBasicity HighBasicity->DesignF Yes (Lower pKa) HighBasicity->DesignOther No

Figure 2: SAR optimization workflow for deploying fluoro-morpholino scaffolds to solve PK or toxicity issues.

Experimental Protocols

Synthesis of 3,3-Difluoromorpholine Derivatives

Objective: Couple a halo-aromatic core (Ar-X) with 3,3-difluoromorpholine. Note: 3,3-Difluoromorpholine is less nucleophilic than morpholine due to the electron-withdrawing fluorines. Standard S


Ar conditions may require higher temperatures or stronger bases. Buchwald-Hartwig amination is often preferred for unactivated aryl halides.

Protocol (Buchwald-Hartwig Coupling):

  • Reagents:

    • Aryl Halide (1.0 eq)[1]

    • 3,3-Difluoromorpholine Hydrochloride (1.2 eq)

    • Pd

      
      (dba)
      
      
      
      (0.05 eq)
    • Xantphos or BINAP (0.10 eq)

    • Cs

      
      CO
      
      
      
      (3.0 eq)
    • Solvent: 1,4-Dioxane or Toluene (degassed)

  • Procedure:

    • Charge a reaction vial with the Aryl Halide, 3,3-Difluoromorpholine HCl, Base, and Catalyst/Ligand.

    • Add solvent and seal the vial. Purge with N

      
       for 5 minutes.
      
    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite, concentrate in vacuo.

    • Purification: Flash column chromatography (typically Hexane/EtOAc).

    • Validation: Verify product by

      
      H NMR (look for disappearance of Ar-X and appearance of morpholine CH
      
      
      
      signals) and
      
      
      F NMR (distinct signal for CF
      
      
      ).
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the intrinsic clearance (


) of the morpholine vs. fluoro-morpholino analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein concentration in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final concentration 1

      
      M, <0.1% DMSO).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling:

    • Remove aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Quench: Immediately dispense into 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
Lipophilicity (LogD) Determination

Objective: Measure distribution coefficient at pH 7.4.

  • Method: Shake-flask method (miniaturized).

  • System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in octanol-saturated buffer and buffer-saturated octanol.

    • Shake for 1 hour at 25°C.

    • Allow phases to separate (centrifuge if necessary).

    • Analyze concentration in both phases via HPLC-UV or LC-MS.

    • Calculation: LogD =

      
      .
      

References

  • Morpholine as a Privileged Scaffold

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • URL:[Link]

  • Metabolic Stability of Fluorinated Motifs

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: PubMed / NIH
    • URL:[Link]

  • Impact of Fluorine on Lipophilicity and Basicity

    • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines.[2]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Kinase Inhibitor Optimization (General Principles)

    • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

[1][2][3] Executive Summary & Chemical Profile Content Type: Operational Safety Guide Audience: Laboratory Personnel, EHS Officers, and Process Chemists[1][2] As a Senior Application Scientist, I emphasize that safe disp...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

Content Type: Operational Safety Guide Audience: Laboratory Personnel, EHS Officers, and Process Chemists[1][2]

As a Senior Application Scientist, I emphasize that safe disposal extends beyond regulatory compliance—it is about preventing downstream reactivity and environmental persistence. 3-Fluoro-5-(morpholinomethyl)phenylboronic acid is a bifunctional building block commonly used in Suzuki-Miyaura cross-coupling reactions.[1][2] Its disposal requires specific attention to three distinct moieties: the boronic acid (environmental accumulation), the morpholine (basic nitrogen/nitrosamine potential), and the fluorine substituent (halogenated waste stream classification).

Chemical Safety Profile
ParameterData
Chemical Name 3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS Number 1350543-95-1
Molecular Formula C₁₁H₁₅BFNO₃
Molecular Weight 239.05 g/mol
Physical State Solid (typically white to off-white powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
RCRA Status Not P- or U-listed; regulated as Characteristic Hazardous Waste

Waste Characterization & Segregation Logic

Effective disposal relies on understanding the "Why" behind the protocol. Do not simply throw this reagent into a generic bin.

The Three-Pillar Segregation Strategy[1][2]
  • The Boronic Acid Moiety (-B(OH)₂):

    • Risk:[3][4] Boron compounds can be phytotoxic and are strictly regulated in wastewater effluent in many jurisdictions.

    • Action:Never dispose of down the drain. All aqueous washes containing this compound must be collected as hazardous waste.

  • The Morpholine Moiety (C₄H₉NO):

    • Risk:[3][4] Morpholine is a secondary amine derivative. If mixed with nitrosating agents (e.g., sodium nitrite, nitric acid, nitrosyl chloride) in a waste drum, it can form N-nitrosomorpholine , a potent carcinogen.[1][2]

    • Action:Strict Segregation. Ensure the waste stream is free of oxidizing acids or nitrites.

  • The Fluorine Substituent (-F):

    • Risk:[3][4] While C-F bonds are stable, many waste contractors require all halogenated organics to be separated from non-halogenated solvents to determine incineration temperatures.

    • Action: Classify as Halogenated Organic Waste to ensure compliance with the strictest disposal protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent & Spills)

Scenario: You have expired reagent or a spill on the benchtop.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a N95 respirator or work inside a fume hood.

  • Containment:

    • For Expired Reagent: Keep in the original container if possible.[5] Tighten the cap and tape it shut.

    • For Spills: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a dedicated chemical spill kit.

  • Packaging: Place the primary container or spill debris into a clear polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Fluoro-5-(morpholinomethyl)phenylboronic acid"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2]

  • Disposal: Deposit into the Solid Hazardous Waste Drum (often the "Black Bin" or "Red Bag" depending on facility color codes).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: Post-reaction mixture containing the boronic acid, solvent (e.g., Dioxane, DMF), and base.[2]

  • pH Check: Check the pH of the waste solution.

    • Insight: Boronic acids are weak Lewis acids, but the morpholine group is basic. If the waste is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9 before adding to a solvent drum to prevent drum corrosion or exothermic reactions.

  • Solvent Segregation:

    • Decision: Does the mixture contain halogenated solvents (DCM, Chloroform) or is the reagent concentration high (>5%)?

    • Rule: Due to the Fluorine atom, default to the Halogenated Organic Waste stream. This is the "fail-safe" method.

  • Transfer: Pour into the appropriate safety carboy using a funnel. Leave at least 10% headspace in the container.

  • Log Entry: Immediately log the addition on the carboy's inventory sheet. Record "Organofluorine compound" to aid the waste contractor.

Protocol C: Empty Container Management

Scenario: The bottle is "empty."

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste carboy (Protocol B).

  • Defacing: Cross out the label or remove it entirely.

  • Final Disposal:

    • If the container is glass: Place in the Broken/Lab Glass box.

    • If the container is plastic: Place in the regular trash (only after triple rinsing).

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for segregating waste generated involving this chemical.

DisposalWorkflow Start Waste Generation: 3-Fluoro-5-(morpholinomethyl) phenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure compound, spill debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixture, rinsate) StateCheck->LiquidPath Liquid SolidPkg Double Bag & Label as 'Toxic/Irritant' SolidPath->SolidPkg pHCheck Check pH (Is it <2 or >12.5?) LiquidPath->pHCheck SolidBin Solid Hazardous Waste Drum SolidPkg->SolidBin Neutralize Neutralize to pH 5-9 pHCheck->Neutralize Yes HaloCheck Contains Halogenated Solvents or High [F] Content? pHCheck->HaloCheck No Neutralize->HaloCheck HaloStream Halogenated Organic Waste HaloCheck->HaloStream Yes (Default for F-compounds) NonHaloStream Non-Halogenated Organic Waste HaloCheck->NonHaloStream No (Trace amounts only)

Caption: Operational decision tree for segregating 3-Fluoro-5-(morpholinomethyl)phenylboronic acid waste streams. Note the default path to Halogenated Waste due to the fluorine substituent.[2]

Emergency Response & Spill Management

In the event of an accidental release, immediate action minimizes exposure and contamination.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The morpholine moiety can cause respiratory irritation [1].[6]

  • Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes.[7][6][8][9] Boronic acids are irritating to mucous membranes [2].

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if the spill is large (>50g).

    • Protect: Wear PPE (Gloves, Goggles, Lab Coat).

    • Absorb: Cover liquid spills with vermiculite or sand. For solids, use a scoop; avoid dust generation.

    • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Executive Summary: The "Hybrid Hazard" Protocol Handling 3-Fluoro-5-(morpholinomethyl)phenylboronic acid requires a nuanced approach that goes beyond standard "white powder" protocols. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid Hazard" Protocol

Handling 3-Fluoro-5-(morpholinomethyl)phenylboronic acid requires a nuanced approach that goes beyond standard "white powder" protocols. As a Senior Application Scientist, I urge you to recognize this molecule as a Hybrid Hazard .

While the phenylboronic acid moiety typically presents as a respiratory and skin irritant (H315, H319, H335), the morpholinomethyl substituent introduces a basic amine functionality. Morpholine derivatives often exhibit enhanced tissue permeation and potential corrosivity compared to their non-functionalized boronic acid counterparts [1, 2]. Furthermore, the fluorine substituent increases lipophilicity, potentially facilitating dermal absorption.

Operational Directive: Treat this compound as a Potential Corrosive & sensitizer until specific toxicological data confirms otherwise. Do not rely solely on generic "Irritant" classifications.

Risk Assessment & PPE Matrix

The following protection standards are non-negotiable for handling this compound in quantities >50 mg.

The "Why" Behind the Gear
  • The Morpholine Factor: Morpholine is a known corrosive and skin/eye hazard.[1] Even when bound to the phenyl ring, the tertiary amine retains basicity, making the compound potentially damaging to mucous membranes upon inhalation [3].

  • The Boronic Acid Factor: Boronic acids are prone to dehydration, forming trimeric boroxines. This results in fine, electrostatic dust that clings to surfaces and PPE, increasing the risk of secondary exposure outside the fume hood [4].

Personal Protective Equipment (PPE) Specifications[2]
PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeopreneThe morpholine moiety can act as a permeation enhancer. Double gloving creates a sacrificial layer against organic solvents (e.g., DCM, THF) used during coupling reactions.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine dust nature of boronic acids combined with the basicity of the amine creates a high risk of severe eye irritation/damage if dust bypasses side shields.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary containment is mandatory. If weighing outside a hood (discouraged), a P100 particulate respirator is required due to the bioactive nature of the morpholine group.
Body Defense Lab Coat (High-neck, snap closure) Standard cotton/poly blends are acceptable, but ensure wrist coverage is seamless with gloves to prevent wrist-gap exposure.
Operational Workflow: Handling & Synthesis

This workflow is designed to mitigate the specific physical properties of fluorinated boronic acids—specifically static charge accumulation and hygroscopicity .

Step-by-Step Protocol

1. Preparation & Weighing (The "Static" Danger Zone)

  • Context: Boronic acids are notoriously electrostatic. They "jump" onto spatulas and balance pans.

  • Action: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Technique: Do not use plastic weighing boats. Use glass weighing funnels or weigh directly into the reaction flask to minimize transfer losses and dust generation.

2. Solubilization & Reaction

  • Solvent Choice: This compound is likely soluble in MeOH, DMSO, and DMF.

  • Caution: When dissolving in protic solvents (MeOH), be aware that reversible esterification (formation of dimethyl boronate species) occurs rapidly. This is not a degradation but an equilibrium shift.

  • Incompatibility: Avoid strong acids immediately. The morpholine nitrogen will protonate exothermically.

3. Quenching & Workup

  • Oxidative Hazard: If using hydrogen peroxide for oxidation (common in boronic acid conversions), the morpholine nitrogen can oxidize to the N-oxide. Ensure temperature control (<10°C) during oxidant addition.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision logic for handling and spill response.

Diagram 1: Operational Safety Workflow

G Start Start: 3-Fluoro-5-(morpholinomethyl) phenylboronic acid Handling RiskCheck Risk Check: Is Mass > 50mg? Start->RiskCheck StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses RiskCheck->StandardPPE No (<50mg) EnhancedPPE Enhanced PPE: Double Nitrile + Goggles + Fume Hood RiskCheck->EnhancedPPE Yes (>50mg) Weighing Weighing Protocol: Glass Funnel + Ionizer (Anti-Static) StandardPPE->Weighing EnhancedPPE->Weighing Solubilization Solubilization: Avoid Strong Acids (Exothermic) Weighing->Solubilization Waste Disposal: Fluorinated Organic Waste Stream Solubilization->Waste

Caption: Operational logic flow emphasizing the escalation of PPE based on quantity and the critical disposal path.

Diagram 2: Spill Response Decision Matrix

Spill Spill Spill Detected Type State? Spill->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid ActionSolid DO NOT SWEEP Use Wet Wipe/Damp Paper Towel to prevent dust aerosolization Solid->ActionSolid ActionLiquid Absorb with Vermiculite Treat as Basic/Corrosive Waste Liquid->ActionLiquid Disposal Segregate: Fluorinated Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate response protocols distinguishing between dry powder (dust hazard) and liquid spills (permeation hazard).

Disposal Strategy: The "Fluorine Flag"

Disposal is the most common failure point in lab safety compliance for this class of compounds.

  • The Trap: Do not throw this into the general "Solid Organic Waste" bin if that bin is destined for a standard low-temp incinerator.

  • The Science: The C-F bond is incredibly strong. Incomplete combustion can generate Hydrogen Fluoride (HF) , which damages incinerator scrubbers and poses an environmental hazard [5].

  • The Protocol:

    • Labeling: Clearly tag waste as "Fluorinated Organic - Solid."

    • Segregation: Keep separate from non-halogenated solvents.

    • Aqueous Waste: If the compound ends up in the aqueous layer during extraction, the water must be collected as "Halogenated Aqueous Waste" —do not pour down the drain.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-Morpholinecarbaldehyde (Analogous hazards). Retrieved from [Link]

  • Hall, D. G. (Ed.).[3][4][5][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid physical properties/dehydration).

  • RiskAssess. Disposal of Fluorinated Organic Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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